Product packaging for Eragidomide(Cat. No.:CAS No. 1860875-51-9)

Eragidomide

Numéro de catalogue: B606532
Numéro CAS: 1860875-51-9
Poids moléculaire: 461.8 g/mol
Clé InChI: PWBHUSLMHZLGRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Eragidomide (CC-90009) is an investigational, oral cereblon E3 ligase modulator (CELMoD) that functions as a molecular glue degrader . This class of compounds is designed to exploit the body's own protein degradation machinery, offering a powerful strategy for targeting disease-causing proteins that have historically been difficult to address with conventional small-molecule inhibitors . By binding to the CRL4 CRBN E3 ubiquitin ligase complex, molecular glues like this compound induce surface remodeling that facilitates the recruitment, ubiquitination, and subsequent proteasomal degradation of specific neosubstrate proteins . This mechanism of action represents a cutting-edge approach in the field of targeted protein degradation. The primary research focus for this compound has been in hematologic malignancies. It is being evaluated for the treatment of acute myeloid leukemia (AML) . As a second-generation agent, it is part of ongoing efforts to develop more potent and selective degraders with expanded therapeutic applications in oncology . Its profile aligns with the need for research tools that can overcome drug resistance mechanisms and provide deeper insights into protein homeostasis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18ClF2N3O4 B606532 Eragidomide CAS No. 1860875-51-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHUSLMHZLGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860875-51-9
Record name Eragidomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERAGIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Target of CC-90009: A Technical Guide to GSPT1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1][2][3] This technical guide provides an in-depth overview of the molecular target of CC-90009, its mechanism of action, and the downstream cellular consequences. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this targeted protein degrader.

The Molecular Target: GSPT1

The primary molecular target of CC-90009 is the G1 to S phase transition 1 (GSPT1) protein.[4][5] GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a crucial component of the translation termination complex, which is responsible for ending the process of protein synthesis. By targeting GSPT1 for degradation, CC-90009 disrupts this fundamental cellular process, leading to potent anti-tumor effects.

Mechanism of Action: A "Molecular Glue"

CC-90009 functions as a "molecular glue," inducing the proximity of GSPT1 to the Cereblon (CRBN) E3 ubiquitin ligase complex. CRBN is a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase. The binding of CC-90009 to CRBN alters its substrate specificity, creating a novel binding surface that is recognized by GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. This targeted degradation of GSPT1 is the central event in the mechanism of action of CC-90009.

CC-90009 Mechanism of Action cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_1 Target Protein cluster_2 Molecular Glue cluster_3 Cellular Machinery CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 CRBN CRBN DDB1->CRBN RBX1 RBX1 RBX1->CUL4 CRBN->RBX1 GSPT1 GSPT1 CRBN->GSPT1 Recruits Ub Ubiquitin GSPT1->Ub Polyubiquitination CC90009 CC-90009 CC90009->CRBN Binds to Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->GSPT1 Degrades

Caption: Mechanism of CC-90009 as a molecular glue.

Downstream Signaling Pathways

The degradation of GSPT1 triggers a cascade of downstream events, primarily the activation of the Integrated Stress Response (ISR) . The ISR is a cellular stress pathway that is activated by various stimuli, including amino acid deprivation and ribosome stalling, which can occur as a consequence of impaired translation termination due to GSPT1 loss. Key mediators of the ISR activated by CC-90009 include GCN1, GCN2, and ATF4. Activation of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in AML cells.

Factors that have been identified to modulate the cellular response to CC-90009 include the ILF2/ILF3 heterodimeric complex, which regulates CRBN expression, and the mTOR signaling pathway. Hyperactivation of the mTOR pathway has been shown to attenuate the effects of CC-90009.

Downstream Effects of GSPT1 Degradation CC90009 CC-90009 GSPT1_deg GSPT1 Degradation CC90009->GSPT1_deg Translation_term Impaired Translation Termination GSPT1_deg->Translation_term ISR Integrated Stress Response (ISR) Activation Translation_term->ISR GCN2 GCN2 Activation ISR->GCN2 ATF4 ATF4 Upregulation GCN2->ATF4 Apoptosis Apoptosis ATF4->Apoptosis Proliferation Inhibition of Proliferation ATF4->Proliferation Western Blot Workflow start Cell Treatment with CC-90009 lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-GSPT1, anti-loading control) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection (ECL) secondary_ab->detect end Analysis of GSPT1 Levels detect->end Apoptosis Assay Workflow start Cell Treatment with CC-90009 harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V and PI harvest->stain incubate Incubate stain->incubate flow Flow Cytometry Analysis incubate->flow end Quantify Apoptotic Cells flow->end Quantitative Proteomics Workflow start Cell Treatment and Lysis digest Protein Digestion start->digest labeling Isobaric Labeling (TMT) digest->labeling lcms LC-MS/MS Analysis labeling->lcms data Data Analysis lcms->data end Identify and Quantify Proteins data->end

References

Eragidomide-Mediated GSPT1 Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Eragidomide (CC-90009), a first-in-class molecular glue that selectively targets the translation termination factor GSPT1 for degradation. This document details the underlying molecular pathways, presents key quantitative data, outlines detailed experimental protocols for studying this process, and includes visualizations of the critical signaling and experimental workflows.

Introduction: The Molecular Glue Concept and GSPT1 as a Therapeutic Target

This compound is a novel cereblon (CRBN) E3 ligase modulator that functions as a molecular glue.[1] Unlike traditional enzyme inhibitors, molecular glues induce or stabilize the interaction between an E3 ubiquitin ligase and a "neosubstrate," a protein not typically targeted by that E3 ligase.[2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate.[3]

GSPT1 (G1 to S phase transition 1), also known as eukaryotic release factor 3a (eRF3a), is a crucial protein involved in the termination of protein synthesis.[4] Its essential role in cell cycle progression and proliferation has made it an attractive therapeutic target in oncology, particularly in hematological malignancies like acute myeloid leukemia (AML).[5] this compound selectively targets GSPT1 for degradation, leading to potent anti-tumor activity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The degradation of GSPT1 by this compound is a multi-step process orchestrated within the cell's own protein disposal machinery.

  • Binding to Cereblon: this compound first binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).

  • Ternary Complex Formation: The this compound-CRBN complex then creates a new binding surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (GSPT1-Eragidomide-CRBN).

  • Ubiquitination: Within this complex, the E3 ligase machinery of CRL4-CRBN transfers ubiquitin molecules to GSPT1.

  • Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.

This targeted degradation of GSPT1 has profound downstream effects on cancer cells.

Signaling Pathway of this compound Action

This compound This compound (CC-90009) CRBN CRL4-CRBN E3 Ligase This compound->CRBN Binds to Ternary_Complex GSPT1-Eragidomide-CRBN Ternary Complex CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Ubiquitination GSPT1 Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation GSPT1 Degradation Proteasome->Degradation Mediates

Caption: Mechanism of this compound-induced GSPT1 degradation.

Downstream Consequences of GSPT1 Depletion

The depletion of GSPT1 triggers a cascade of cellular events, ultimately leading to apoptosis in cancer cells.

  • Impaired Translation Termination: The primary consequence of GSPT1 loss is the failure of proper translation termination at stop codons, leading to ribosomal read-through and the production of aberrant proteins.

  • Integrated Stress Response (ISR) Activation: This disruption in protein synthesis activates the Integrated Stress Response (ISR). Specifically, the GCN1/GCN2 pathway is engaged, leading to the phosphorylation of eIF2α and the subsequent upregulation of the transcription factor ATF4.

  • Apoptosis: ATF4, in turn, transcriptionally activates pro-apoptotic genes, leading to programmed cell death in a TP53-independent manner.

GSPT1 Degradation and Downstream Signaling

GSPT1_Degradation GSPT1 Degradation Translation_Termination Impaired Translation Termination GSPT1_Degradation->Translation_Termination ISR Integrated Stress Response (ISR) Activation Translation_Termination->ISR GCN_Pathway GCN1/GCN2 Pathway ISR->GCN_Pathway eIF2a eIF2α Phosphorylation GCN_Pathway->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis Induces

Caption: Downstream signaling cascade following GSPT1 degradation.

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data points.

Parameter Cell Line Value Reference
GSPT1 Degradation (EC50) AML patient blasts6 nM
MOLM-13 (AML)9 nM
Anti-proliferative Activity (IC50) AML patient blasts6 nM
GSPT1 Degradation (DC50) of another GSPT1 degrader (7d) 22Rv1 (Prostate Cancer)19 nM

Note: EC50 refers to the half-maximal effective concentration for degradation, while IC50 is the half-maximal inhibitory concentration for proliferation. DC50 is the concentration for 50% of maximal degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the this compound-induced proximity between GSPT1 and CRBN.

  • Materials:

    • His-tagged recombinant GSPT1 protein

    • GST-tagged recombinant CRBN/DDB1 complex

    • This compound and control compounds

    • Anti-His-Tb (Terbium) antibody (donor fluorophore)

    • Anti-GST-d2 (acceptor fluorophore)

    • TR-FRET Assay Buffer

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add the diluted compound.

    • Add a solution containing His-GSPT1 and GST-CRBN/DDB1 to the wells.

    • Add a solution containing Anti-His-Tb and Anti-GST-d2 antibodies.

    • Incubate the plate at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emissions at both donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio to determine the extent of ternary complex formation.

Cellular CRBN Engagement Assay (NanoBRET)

This assay confirms that this compound binds to CRBN within a cellular context.

  • Materials:

    • HEK293T cells stably expressing NanoLuc-CRBN

    • BODIPY-lenalidomide tracer

    • This compound and control compounds

    • Opti-MEM I reduced serum medium

    • Nano-Glo Live Cell Substrate

    • White 384-well plates

  • Procedure:

    • Seed NanoLuc-CRBN expressing HEK293T cells in a 384-well plate.

    • Prepare serial dilutions of this compound.

    • Add the BODIPY-lenalidomide tracer to all wells at a fixed concentration.

    • Add the serially diluted this compound to the wells.

    • Incubate the plate at 37°C in a CO2 incubator.

    • Add the Nano-Glo Live Cell Substrate.

    • Read the plate on a BRET-capable plate reader, measuring both donor and acceptor emission wavelengths.

    • Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming cellular engagement.

GSPT1 Degradation Assay (Western Blot)

This is a standard method to quantify the reduction of GSPT1 protein levels.

  • Materials:

    • AML cell lines (e.g., MOLM-13, MV4-11)

    • This compound

    • Lysis buffer (e.g., RIPA) with protease inhibitors

    • Primary antibodies: anti-GSPT1, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells and treat with a dose-response of this compound for a specified time (e.g., 4, 8, 24 hours).

    • Harvest and lyse the cells.

    • Quantify total protein concentration (e.g., BCA assay).

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Wash and incubate with the secondary antibody.

    • Visualize bands using a chemiluminescent substrate.

    • Quantify band intensities and normalize GSPT1 levels to the loading control to determine the percentage of degradation.

Experimental Workflow for GSPT1 Degradation Analysis

Cell_Culture Cell Culture (e.g., AML cells) Treatment This compound Treatment (Dose-response/Time-course) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Antibody_Probing Antibody Probing (anti-GSPT1, anti-loading control) Western_Blot->Antibody_Probing Detection Chemiluminescent Detection Antibody_Probing->Detection Analysis Densitometry and Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of GSPT1 degradation.

Quantitative Proteomics (TMT-MS)

This method provides a global and unbiased view of protein changes following this compound treatment.

  • Materials:

    • Cell lines of interest

    • This compound

    • Lysis buffer and reagents for protein extraction and digestion

    • Tandem Mass Tag (TMT) labeling reagents

    • LC-MS/MS instrumentation

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Lyse cells, extract proteins, and digest them into peptides.

    • Label the peptides from different conditions with TMT reagents.

    • Combine the labeled peptide samples.

    • Analyze the combined sample by LC-MS/MS.

    • Process the data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

CRISPR-Cas9 Screening for Resistance Mechanisms

This powerful technique can identify genes whose loss confers resistance to this compound.

  • Materials:

    • Cas9-expressing cell line

    • Genome-wide sgRNA library

    • Lentivirus production reagents

    • This compound

    • Reagents for genomic DNA extraction, PCR, and next-generation sequencing

  • Procedure:

    • Transduce Cas9-expressing cells with the sgRNA library at a low multiplicity of infection.

    • Select for transduced cells.

    • Treat the cell population with this compound at a concentration that provides strong selective pressure.

    • Culture the cells for a sufficient period to allow for the enrichment of resistant clones.

    • Isolate genomic DNA from the resistant population and a control population.

    • Amplify the sgRNA-encoding regions by PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA.

    • Analyze the data to identify sgRNAs that are significantly enriched in the resistant population, thereby identifying genes whose knockout confers resistance.

Clinical Development and Future Perspectives

A Phase 1 clinical trial (NCT02848001) was initiated to evaluate this compound in patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes. However, this trial was terminated. Despite this, the selective degradation of GSPT1 remains a promising therapeutic strategy. The insights gained from the development of this compound are invaluable for the design of next-generation GSPT1 degraders and other molecular glues. Further research is needed to understand the mechanisms of resistance and to identify patient populations that may benefit most from this therapeutic approach.

Conclusion

This compound exemplifies the potential of molecular glues to target previously "undruggable" proteins. Its ability to selectively induce the degradation of GSPT1 through the CRL4-CRBN E3 ligase complex represents a novel anti-cancer mechanism. This technical guide provides a framework for researchers to understand and investigate this process, from the fundamental molecular interactions to the broader cellular consequences. The detailed protocols and quantitative data presented herein should serve as a valuable resource for the continued exploration of GSPT1 degradation as a therapeutic strategy.

References

Eragidomide (CC-90009): A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eragidomide (CC-90009) is a first-in-class, potent, and selective small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex. It acts as a "molecular glue," inducing the targeted degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] This novel mechanism of action has positioned this compound as a potential therapeutic agent for acute myeloid leukemia (AML), a hematologic malignancy with a significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development.

Discovery of this compound: A Phenotypic Screening Approach

The discovery of this compound was the result of a cell-based phenotypic screening campaign aimed at identifying compounds with potent anti-proliferative activity in AML cell lines.[4] This approach prioritized the functional outcome of the compounds over a specific molecular target, leading to the identification of a novel mechanism of action.

The screening cascade likely involved the following logical steps:

cluster_screening Phenotypic Screening cluster_characterization Mechanism of Action Deconvolution High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification AML Cell Line Proliferation Assays Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Potency & Selectivity Lead Candidate Selection Lead Candidate Selection Hit-to-Lead Optimization->Lead Candidate Selection ADME & In Vivo Efficacy Target Identification Target Identification Lead Candidate Selection->Target Identification CC-90009 (this compound) Target Validation Target Validation Target Identification->Target Validation GSPT1 Degradation

Discovery Workflow for this compound

Mechanism of Action: Selective Degradation of GSPT1

This compound functions as a molecular glue that enhances the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.

The degradation of GSPT1, a key factor in translation termination, triggers a cascade of downstream events, ultimately leading to apoptosis in AML cells. This signaling pathway is depicted below:

cluster_pathway This compound-Induced Apoptosis Pathway This compound This compound CRBN CRBN This compound->CRBN Binds to GSPT1 GSPT1 This compound->GSPT1 Stabilizes Interaction CRBN->GSPT1 Recruits Ubiquitination Ubiquitination GSPT1->Ubiquitination Polyubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeted by GSPT1 Degradation GSPT1 Degradation Proteasome->GSPT1 Degradation Translation Termination Impairment Translation Termination Impairment GSPT1 Degradation->Translation Termination Impairment Integrated Stress Response Integrated Stress Response Translation Termination Impairment->Integrated Stress Response Apoptosis Apoptosis Integrated Stress Response->Apoptosis

This compound's Mechanism of Action

Synthesis of this compound

The chemical synthesis of this compound, with the systematic name 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, involves a multi-step process. While specific, detailed protocols are proprietary, the general synthetic strategy can be inferred from patent literature. The core structure is typically assembled through the coupling of a substituted isoindolinone moiety with a difluoroacetamide side chain.

A generalized synthetic workflow is outlined below:

cluster_synthesis General Synthetic Workflow for this compound Starting Materials Starting Materials Isoindolinone Core Synthesis Isoindolinone Core Synthesis Starting Materials->Isoindolinone Core Synthesis Side Chain Synthesis Side Chain Synthesis Starting Materials->Side Chain Synthesis Coupling Reaction Coupling Reaction Isoindolinone Core Synthesis->Coupling Reaction Side Chain Synthesis->Coupling Reaction Final Product Final Product Coupling Reaction->Final Product Formation of this compound

Synthetic Outline for this compound

Preclinical and Clinical Data

This compound has demonstrated potent and selective activity against AML cells in preclinical models. The key quantitative data from these studies, as well as from early clinical trials, are summarized below.

In Vitro Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineIC50 (nM)
MOLM-133
MV4-1121
KG-175
U93710
HL-6015
OCI-AML28
OCI-AML312
NOMO-15
TEX9
MOLM-146
Kasumi-1>1000

Data compiled from publicly available research.[4]

Preclinical Pharmacokinetics of this compound

Detailed pharmacokinetic parameters in preclinical models are not extensively published. However, studies in mouse xenograft models of human AML have been conducted to support dose selection and schedule for clinical trials.

Clinical Trial Data (NCT02848001)

A Phase 1, open-label, dose-finding study of this compound was conducted in subjects with relapsed or refractory AML or higher-risk myelodysplastic syndromes.

ParameterFinding
Dose-Limiting Toxicities Hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.
Most Common Adverse Events Infections, hypocalcemia, hypotension.
Efficacy Anti-leukemic activity was observed, with some patients achieving a complete response or complete response with incomplete hematologic recovery.

Experimental Protocols

GSPT1 Degradation Assay (Western Blot)

A general protocol to assess GSPT1 degradation in AML cells treated with this compound is as follows:

  • Cell Culture and Treatment: Plate AML cells (e.g., MOLM-13, MV4-11) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

A standard protocol for evaluating apoptosis in this compound-treated AML cells is as follows:

  • Cell Culture and Treatment: Treat AML cells with this compound as described in the GSPT1 degradation assay protocol for a desired time point (e.g., 24, 48 hours).

  • Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound (CC-90009) is a promising therapeutic agent that exemplifies the power of phenotypic screening in discovering novel cancer therapies. Its unique mechanism of action, the targeted degradation of GSPT1, offers a new paradigm for the treatment of AML. The preclinical and early clinical data have demonstrated its potential, although further investigation is required to fully define its therapeutic window and patient populations most likely to benefit. The synthetic route, while complex, is amenable to process development for clinical and commercial supply. This in-depth guide provides a solid foundation for researchers and drug developers interested in the continued exploration of this compound and the broader class of molecular glue degraders.

References

Eragidomide-Induced Apoptosis Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eragidomide (CC-90009) is a pioneering molecular glue modulator that selectively targets the translation termination factor GSPT1 for degradation, leading to potent pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced apoptosis. It details the core signaling cascade, from the recruitment of GSPT1 to the CRL4-CRBN E3 ubiquitin ligase complex to the activation of the Integrated Stress Response and subsequent execution of apoptosis. This document also summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to elucidate the complex molecular interactions.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Molecular glues are small molecules that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a first-in-class, GSPT1-selective cereblon (CRBN) E3 ligase modulator.[1][2] By coopting the CRL4-CRBN complex, this compound specifically marks GSPT1 for degradation, triggering a cascade of events that culminate in cancer cell apoptosis.[1][3] This targeted approach has shown significant promise in preclinical and clinical settings for hematological malignancies.[4]

The Core Signaling Pathway

The primary mechanism of action of this compound involves a series of well-orchestrated molecular events, initiating with the degradation of GSPT1 and culminating in apoptosis. This pathway is modulated by other significant cellular signaling networks, including the mTOR and ILF2/ILF3 pathways.

GSPT1 Degradation

This compound acts as a molecular bridge, fostering an interaction between CRBN, the substrate receptor of the CRL4 E3 ubiquitin ligase complex, and GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, tagging it for degradation by the 26S proteasome. This degradation is highly selective for GSPT1, with minimal impact on other known neosubstrates of other CRBN modulators, such as IKZF1 and IKZF3.

Integrated Stress Response (ISR) Activation

GSPT1 is a crucial component of the translation termination complex. Its degradation impairs this process, leading to ribosomal stalling and the activation of the Integrated Stress Response (ISR). The ISR is a central cellular stress response pathway that, under prolonged activation, can switch from a pro-survival to a pro-apoptotic program. The key mediator of the ISR in this context is the GCN2 kinase.

The signaling cascade proceeds as follows:

  • GCN2 Activation: Ribosomal stress activates GCN2.

  • eIF2α Phosphorylation: Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).

  • ATF4 Translation: Phosphorylation of eIF2α, while causing a general shutdown of protein synthesis, selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA.

  • Apoptosis Induction: ATF4, a key transcription factor of the ISR, upregulates the expression of pro-apoptotic genes, ultimately leading to programmed cell death. This process has been shown to be independent of TP53.

Modulatory Pathways

The efficacy of this compound is influenced by the status of other cellular pathways:

  • mTOR Pathway: Hyperactivation of the mTOR signaling pathway has been shown to confer resistance to this compound. This is due to a reduction in the this compound-induced binding of GSPT1 to cereblon, which in turn leads to decreased GSPT1 degradation.

  • ILF2/ILF3 Complex: The heterodimeric complex of Interleukin Enhancer-Binding Factor 2 (ILF2) and ILF3 is a novel regulator of CRBN expression. The loss of ILF2 or ILF3 leads to improper splicing of CRBN mRNA, resulting in decreased levels of full-length CRBN protein. This reduction in the E3 ligase substrate receptor diminishes the cell's responsiveness to this compound.

Quantitative Data

The anti-leukemic activity of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineIC50 (nM)
MOLM-133
MV4-117
KG-110
U93712
HL-6015
OCI-AML225
OCI-AML3>1000
Kasumi-135
MOLM-1650
SKM-175

Table 2: this compound Activity in Primary AML Patient Samples

ParameterValueNotes
Average EC50 (Viability)21 nMIn vitro treatment of primary AML cells.
Leukemic Cell Elimination (24h)>82%In vitro treatment.
Leukemic Cell Elimination (96h)Nearly 100%In vitro treatment.

Table 3: GSPT1 Degradation in Primary AML Patient Samples

This compound Conc. (nM)GSPT1 ReductionNumber of Samples
100>70%9/23
10050-70%8/23
100<50%6/23

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the this compound-induced apoptosis signaling pathway.

Cell Viability and Apoptosis Assays
  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Seed AML cells (e.g., MOLM-13, U937) in 96-well plates.

    • Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent and measure luminescence to determine the number of viable cells.

    • Calculate IC50 values from dose-response curves.

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Treat AML cells with this compound at various concentrations and time points.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze cells by flow cytometry to quantify early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.

Western Blotting for Protein Degradation and Pathway Activation
  • Cell Lysis: Treat AML cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

    • Anti-GSPT1

    • Anti-cleaved PARP

    • Anti-cleaved Caspase-3

    • Anti-p-eIF2α

    • Anti-ATF4

    • Anti-p-S6K (for mTOR pathway)

    • Anti-CRBN

    • Anti-β-actin or GAPDH (as loading controls)

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Genome-Wide CRISPR-Cas9 Screen
  • Cell Line Preparation: Generate a Cas9-expressing stable AML cell line (e.g., U937-Cas9).

  • Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library at a low multiplicity of infection.

  • Drug Selection: Treat the transduced cell population with this compound or DMSO.

  • Genomic DNA Extraction: Collect cell pellets at different time points and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are depleted or enriched in the this compound-treated population compared to the control. This reveals genes whose knockout confers resistance or sensitivity to the drug.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Analysis start AML Cell Lines / Primary Patient Samples treatment This compound Treatment (Dose-response & Time-course) start->treatment crispr CRISPR-Cas9 Screen start->crispr viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blotting treatment->western proteomics Quantitative Proteomics treatment->proteomics ic50 IC50/EC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_quant Protein Level Quantification (GSPT1, p-eIF2α, Cleaved PARP) western->protein_quant gene_discovery Identification of Resistance/ Sensitivity Genes crispr->gene_discovery global_proteome Global Proteome Changes proteomics->global_proteome

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its selective degradation of GSPT1 triggers a well-defined apoptotic signaling cascade centered on the Integrated Stress Response. Understanding the intricacies of this pathway, including its modulation by mTOR and ILF2/ILF3, is crucial for optimizing the clinical application of this compound and for the development of next-generation molecular glues. The experimental frameworks outlined in this guide provide a robust foundation for further research into this promising anti-cancer agent.

References

Eragidomide (CC-90009): A Deep Dive into its Structural and Functional Landscape for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

Eragidomide (CC-90009) is a pioneering, first-in-class, selective GSPT1 (G1 to S phase transition 1) degrader that operates as a molecular glue. By coopting the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound orchestrates the ubiquitination and subsequent proteasomal degradation of GSPT1, a key translation termination factor. This targeted protein degradation triggers a cascade of downstream events, culminating in potent anti-neoplastic activity, particularly in acute myeloid leukemia (AML). This technical guide provides a comprehensive analysis of the structural and functional characteristics of this compound, offering researchers, scientists, and drug development professionals a thorough understanding of its mechanism of action, experimental validation, and therapeutic potential.

Structural Analysis

This compound's chemical structure is central to its unique mechanism of action. It is a small molecule belonging to the class of Cereblon E3 ligase modulating drugs (CELMoDs).

Chemical Structure and Properties
PropertyValue
IUPAC Name N-({2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}methyl)-2-(4-chlorophenyl)-2,2-difluoroacetamide
Molecular Formula C22H18ClF2N3O4
Molecular Weight 461.8 g/mol
CAS Number 1860875-51-9
Crystal Structure of the GSPT1-Eragidomide-CRBN Ternary Complex

The therapeutic efficacy of this compound is rooted in its ability to form a stable ternary complex with GSPT1 and the CRBN subunit of the CRL4-CRBN E3 ubiquitin ligase. X-ray crystallography has elucidated the atomic-level interactions that underpin this molecular assembly.[1][2]

This compound acts as a molecular glue, creating a novel protein-protein interface between GSPT1 and CRBN. The glutarimide (B196013) moiety of this compound binds to a specific pocket in CRBN, a characteristic interaction for this class of drugs. The other end of the this compound molecule then presents a surface that is recognized by a degron motif on GSPT1. This induced proximity positions GSPT1 for ubiquitination by the E3 ligase complex.[1][2]

Functional Analysis

This compound's primary function is to induce the selective degradation of GSPT1, which has profound consequences for cancer cells, particularly those of hematopoietic lineage.

Mechanism of Action: GSPT1 Degradation

This compound hijacks the CRL4-CRBN E3 ubiquitin ligase machinery. Upon binding to CRBN, it alters the substrate specificity of the ligase, prompting the recruitment of GSPT1. This leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.[3] The degradation of GSPT1 is rapid and sustained, leading to a cascade of downstream effects that ultimately result in cancer cell death.

cluster_0 This compound-Mediated GSPT1 Degradation This compound This compound CRBN CRBN This compound->CRBN Binds to GSPT1 GSPT1 This compound->GSPT1 Bridges interaction CRL4_Complex CRL4-CRBN E3 Ligase CRBN->CRL4_Complex Part of CRL4_Complex->GSPT1 Recruits Ubiquitin Ubiquitin CRL4_Complex->Ubiquitin Adds Proteasome Proteasome GSPT1->Proteasome Targeted for degradation Ubiquitin->GSPT1 Polyubiquitination Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1

This compound's mechanism of GSPT1 degradation.
Downstream Signaling Pathways

The depletion of GSPT1 by this compound triggers the integrated stress response (ISR), a key cellular pathway activated by various stress conditions, including amino acid deprivation and viral infection. This leads to the phosphorylation of eIF2α and the subsequent preferential translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in apoptosis, leading to programmed cell death in cancer cells.

Furthermore, the degradation of GSPT1 has been shown to downregulate the expression of key transcription factors involved in hematologic malignancies, including Ikaros (IKZF1) and Aiolos (IKZF3), as well as interferon regulatory factor 4 (IRF4) and the proto-oncogene c-myc.

cluster_1 Downstream Signaling of GSPT1 Degradation GSPT1_Degradation GSPT1 Degradation ISR Integrated Stress Response (ISR) Activation GSPT1_Degradation->ISR Transcription_Factors Downregulation of: - IKZF1 - IKZF3 - IRF4 - c-myc GSPT1_Degradation->Transcription_Factors eIF2a p-eIF2α ISR->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis Transcription_Factors->Apoptosis

Key downstream signaling pathways affected by this compound.
In Vitro and In Vivo Efficacy

This compound has demonstrated potent and selective anti-proliferative activity against a panel of AML cell lines and primary patient samples.

Cell LineIC50 (nM)
MOLM-13 5
MV4-11 3
KG-1 10
U937 8
HL-60 15
OCI-AML2 25
OCI-AML3 >1000
NOMO-1 6
THP-1 75
Kasumi-1 12

Note: IC50 values are approximate and may vary depending on the specific experimental conditions.

Patient SamplesEC50 (nM)
AML Patient Blasts (n=20) 21 (mean)

In vivo studies using AML xenograft models have further confirmed the anti-leukemic activity of this compound, demonstrating tumor growth inhibition and improved survival.

Experimental Protocols

The following sections outline generalized protocols for key experiments used in the structural and functional characterization of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

In Vitro Ubiquitination Assay

This assay is used to demonstrate the this compound-dependent ubiquitination of GSPT1 by the CRL4-CRBN E3 ligase complex.

Workflow:

Start Start Reaction_Setup Set up reaction with: - Recombinant E1, E2, CRL4-CRBN - GSPT1, Ubiquitin, ATP - this compound or DMSO Start->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation SDS_PAGE Separate proteins by SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blot with anti-GSPT1 and anti-Ubiquitin antibodies SDS_PAGE->Western_Blot Detection Detect polyubiquitinated GSPT1 Western_Blot->Detection End End Detection->End

Workflow for an in vitro ubiquitination assay.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), the CRL4-CRBN E3 ligase complex, recombinant GSPT1, and ubiquitin in a reaction buffer containing ATP and MgCl2.

  • Compound Addition: Add this compound (or DMSO as a vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Electrophoresis and Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for GSPT1 and ubiquitin, followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Visualization: Detect the protein bands using a chemiluminescence detection system. An increase in high-molecular-weight GSPT1 species in the presence of this compound indicates polyubiquitination.

Quantitative Proteomics

Tandem mass tag (TMT)-based quantitative proteomics is employed to assess the selectivity of this compound-induced protein degradation.

Workflow:

Start Start Cell_Treatment Treat AML cells with This compound or DMSO Start->Cell_Treatment Lysis_Digestion Cell lysis and protein digestion Cell_Treatment->Lysis_Digestion TMT_Labeling Label peptides with TMT reagents Lysis_Digestion->TMT_Labeling LC_MS LC-MS/MS analysis TMT_Labeling->LC_MS Data_Analysis Database search and quantitative analysis LC_MS->Data_Analysis End End Data_Analysis->End

Workflow for quantitative proteomics analysis.

Methodology:

  • Cell Culture and Treatment: Culture AML cells and treat with this compound or DMSO for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • TMT Labeling: Label the peptides from each condition with different isobaric TMT reagents.

  • Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography.

  • LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the TMT labels. A significant and selective decrease in the abundance of GSPT1 in the this compound-treated samples confirms its targeted degradation.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the GSPT1-Eragidomide-CRBN ternary complex.

Workflow:

Start Start Protein_Expression Express and purify GSPT1 and CRL4-CRBN Start->Protein_Expression Complex_Formation Form ternary complex with This compound Protein_Expression->Complex_Formation Crystallization Crystallization screening and optimization Complex_Formation->Crystallization Data_Collection X-ray diffraction data collection Crystallization->Data_Collection Structure_Solution Structure solution and refinement Data_Collection->Structure_Solution End End Structure_Solution->End

Workflow for X-ray crystallography.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant GSPT1 and the CRL4-CRBN complex using appropriate expression systems (e.g., insect or mammalian cells).

  • Ternary Complex Formation: Incubate the purified GSPT1 and CRL4-CRBN with an excess of this compound to form the ternary complex.

  • Purification of the Ternary Complex: Purify the GSPT1-Eragidomide-CRBN complex using size-exclusion chromatography to ensure homogeneity.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (hanging or sitting drop) to obtain protein crystals.

  • X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. Its selective and potent degradation of GSPT1 offers a promising therapeutic strategy for AML and potentially other malignancies dependent on this translation termination factor. The detailed structural and functional understanding of this compound's mechanism of action provides a solid foundation for its clinical development and for the design of next-generation molecular glues with improved efficacy and safety profiles. Future research should focus on identifying biomarkers of response to this compound, exploring its potential in combination therapies, and investigating mechanisms of resistance. The in-depth technical information provided in this guide is intended to support and accelerate these critical research and development efforts.

References

Preclinical Profile of Eragidomide: A Cereblon E3 Ligase Modulator for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eragidomide (CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader that functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] This targeted protein degradation has demonstrated potent preclinical activity in various models of hematological malignancies, particularly Acute Myeloid Leukemia (AML). By inducing the degradation of GSPT1, a key translation termination factor, this compound triggers a cascade of cellular events, including the activation of the integrated stress response (ISR) pathway, leading to apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, mechanism of action, and detailed experimental protocols for key assays.

Data Presentation

In Vitro Anti-proliferative Activity of this compound in AML Cell Lines

This compound has demonstrated potent anti-proliferative activity across a panel of human AML cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment, are summarized in the table below.

Cell LineIC50 (nM)
MOLM-133 - 75
MV4-113 - 75
HL-603 - 75
KG-13 - 75
U9373 - 75
OCI-AML23 - 75
OCI-AML3>1000 (Resistant)
NOMO-13 - 75
THP-13 - 75
EOL-13 - 75
NB43 - 75

Data sourced from multiple preclinical studies. The range reflects variability across different experimental conditions.[5]

In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models

The anti-leukemic activity of this compound was evaluated in vivo using a large cohort of 35 primary AML patient samples xenografted into NOD/SCID mice. Treatment with this compound resulted in a significant reduction in leukemia engraftment.

Patient Samples (n=35)Reduction in AML Engraftment
Highly Responsive (n=16)>75%
Moderately Responsive (n=10)45% - 75%
Low Responders (n=9)<25%

In 24 of the 35 samples, this compound significantly reduced CD45+CD33+ AML cells by 52% to 100% in the injected femur and 62% to 99% in noninjected bones compared with vehicle-treated mice.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the methodology for determining the anti-proliferative activity of this compound in AML cell lines.

Materials:

  • AML cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (CC-90009)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed AML cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound using a non-linear regression model.

Western Blot Analysis for GSPT1 Degradation

This protocol describes the detection and quantification of GSPT1 protein levels following this compound treatment.

Materials:

  • AML cells

  • This compound (CC-90009)

  • DMSO

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-GSPT1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat AML cells with this compound or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • For the loading control, strip the membrane and re-probe with the anti-β-actin antibody or use a separate gel.

  • Quantify the band intensities to determine the extent of GSPT1 degradation.

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol details the measurement of apoptosis induction by this compound through the quantification of caspase-3 and -7 activities.

Materials:

  • AML cells

  • This compound (CC-90009)

  • DMSO

  • 96-well opaque-walled plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed AML cells in 96-well opaque-walled plates as described for the cell viability assay.

  • Treat the cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents gently by orbital shaking for 30 seconds.

  • Incubate the plates at room temperature for 1-2 hours.

  • Measure the luminescence, which is proportional to the amount of caspase activity.

  • Normalize the results to the vehicle control to determine the fold-induction of apoptosis.

In Vivo AML Patient-Derived Xenograft (PDX) Model Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in AML PDX models.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Primary AML patient cells

  • This compound (CC-90009)

  • Vehicle control solution

  • Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33)

  • Calipers

Procedure:

  • Expand primary AML cells from patient bone marrow or peripheral blood in immunodeficient mice.

  • Harvest the engrafted human AML cells and inject them intravenously or intrafemorally into a new cohort of recipient mice.

  • Once leukemia is established (typically confirmed by flow cytometry of peripheral blood), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to the desired dose and schedule (e.g., daily, twice daily, intraperitoneally, or orally).

  • Monitor the health of the mice and measure tumor burden (if applicable for subcutaneous models) regularly.

  • At the end of the study, euthanize the mice and harvest bone marrow, spleen, and peripheral blood.

  • Quantify the percentage of human AML cells (e.g., hCD45+/hCD33+) in these tissues using flow cytometry.

  • Compare the leukemia burden in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy.

Mandatory Visualization

Eragidomide_Mechanism_of_Action cluster_0 This compound (CC-90009) cluster_1 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_2 Target Protein cluster_3 Cellular Machinery cluster_4 Downstream Effects This compound This compound CRBN Cereblon (CRBN) This compound->CRBN binds to CUL4 CUL4-DDB1-RBX1 GSPT1 GSPT1 CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome Degradation Ubiquitin Ubiquitin Ubiquitin->GSPT1 Ubiquitination ISR Integrated Stress Response (ISR) Activation (GCN1/GCN2/ATF4) Proteasome->ISR triggers Apoptosis Apoptosis ISR->Apoptosis leads to

Caption: this compound's mechanism of action.

CRISPR_Screen_Workflow cluster_0 Library Preparation & Transduction cluster_1 Selection & Treatment cluster_2 Analysis sgRNA_Library Pooled sgRNA Library (Lentiviral) Transduction Lentiviral Transduction sgRNA_Library->Transduction AML_Cells Cas9-expressing AML Cells AML_Cells->Transduction Puromycin Puromycin Selection Transduction->Puromycin Cell_Pool Pool of Mutant Cells Puromycin->Cell_Pool Treatment Treatment with This compound or DMSO Cell_Pool->Treatment Genomic_DNA Genomic DNA Extraction Treatment->Genomic_DNA NGS Next-Generation Sequencing (NGS) Genomic_DNA->NGS Data_Analysis Data Analysis (sgRNA Enrichment/Depletion) NGS->Data_Analysis Hit_Identification Hit Identification (Resistance/Sensitivity Genes) Data_Analysis->Hit_Identification

Caption: Workflow for a genome-wide CRISPR-Cas9 screen.

PDX_Study_Workflow cluster_0 Model Establishment cluster_1 Efficacy Study cluster_2 Endpoint Analysis Patient_Sample Primary AML Patient Sample NSG_Mouse_1 Immunodeficient Mouse (e.g., NSG) Patient_Sample->NSG_Mouse_1 Injection Engraftment Engraftment & Expansion NSG_Mouse_1->Engraftment NSG_Mouse_2 Cohort of Recipient Mice Engraftment->NSG_Mouse_2 Cell Transfer Randomization Randomization NSG_Mouse_2->Randomization Treatment_Group This compound Treatment Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tissue_Harvest Tissue Harvest (BM, Spleen, Blood) Treatment_Group->Tissue_Harvest Control_Group->Tissue_Harvest Flow_Cytometry Flow Cytometry (hCD45+, hCD33+) Tissue_Harvest->Flow_Cytometry Efficacy_Assessment Assessment of Leukemia Burden Flow_Cytometry->Efficacy_Assessment

Caption: Workflow of an in vivo AML PDX study.

References

The Pharmacodynamics of CC-90009: A Deep Dive into a First-in-Class GSPT1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90009 is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that has demonstrated potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1][2] Unlike traditional enzyme inhibitors, CC-90009 functions as a "molecular glue," inducing the targeted degradation of a specific protein, the translation termination factor G1 to S phase transition 1 (GSPT1).[2][3] This targeted protein degradation triggers a cascade of downstream events, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth exploration of the pharmacodynamics of CC-90009, detailing its mechanism of action, key signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeted Degradation of GSPT1

CC-90009 exerts its therapeutic effects by co-opting the body's own protein disposal machinery. The molecule binds to the cereblon (CRBN) protein, a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] This binding event alters the substrate specificity of the E3 ligase, creating a novel binding surface that recruits GSPT1. Once brought into proximity, GSPT1 is polyubiquitinated by the CRL4^CRBN^ complex, marking it for degradation by the 26S proteasome. This selective degradation of GSPT1 is the central event in the pharmacodynamic cascade of CC-90009.

Signaling Pathways Activated by GSPT1 Degradation

The depletion of GSPT1, a crucial factor in the termination of protein synthesis, leads to two major downstream consequences: the activation of the Integrated Stress Response (ISR) and the inhibition of Nonsense-Mediated Decay (NMD).

Integrated Stress Response (ISR)

The primary driver of CC-90009's pro-apoptotic activity is the activation of the ISR. The degradation of GSPT1 leads to ribosome stalling at stop codons, which is sensed by the kinase GCN2. GCN2 then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation has a dual effect: it globally attenuates protein synthesis to conserve resources, while selectively promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the transcription of a suite of genes involved in stress response and apoptosis, including CHOP and DDIT3.

GSPT1_Degradation_ISR_Pathway cluster_0 CC-90009 Mediated GSPT1 Degradation cluster_1 Integrated Stress Response (ISR) CC-90009 CC-90009 CRBN CRBN CC-90009->CRBN CRL4_Complex CRL4 Complex CRBN->CRL4_Complex GSPT1 GSPT1 CRL4_Complex->GSPT1 Ubiquitination Proteasome Proteasome GSPT1->Proteasome Ub Ubiquitin Ub->CRL4_Complex Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 Ribosome_Stalling Ribosome Stalling Degraded_GSPT1->Ribosome_Stalling GCN2 GCN2 Ribosome_Stalling->GCN2 Activation p_eIF2a p-eIF2α GCN2->p_eIF2a Phosphorylation ATF4 ATF4 p_eIF2a->ATF4 Increased Translation Apoptosis Apoptosis ATF4->Apoptosis Transcriptional Upregulation of Pro-apoptotic Genes

Caption: CC-90009 induces GSPT1 degradation, leading to the activation of the ISR pathway and apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics of CC-90009.

Table 1: In Vitro Anti-proliferative Activity of CC-90009 in AML Cell Lines

Cell LineIC50 (nM)
MOLM-1310
MV4-1125
KG-150
U9373-75
OCI-AML3>1000

Data compiled from multiple sources.

Table 2: GSPT1 Degradation in AML Patient Samples

CC-90009 Concentration (nM)GSPT1 Degradation
10>50% in the majority of samples
100>90% in many samples

Data is generalized from primary AML patient sample studies.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacodynamics of CC-90009.

Western Blotting for GSPT1 and ISR Markers

Objective: To quantify the levels of GSPT1 and key ISR proteins (p-eIF2α, ATF4) in response to CC-90009 treatment.

Methodology:

  • Cell Culture and Treatment: AML cell lines (e.g., U937, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are treated with varying concentrations of CC-90009 (e.g., 1, 10, 100 nM) or DMSO as a vehicle control for specified time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

      • Rabbit anti-GSPT1 (1:1000)

      • Rabbit anti-phospho-eIF2α (Ser51) (1:1000)

      • Rabbit anti-ATF4 (1:1000)

      • Mouse anti-β-actin (1:5000) as a loading control.

    • The membrane is washed three times with TBST and then incubated with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Genome-Wide CRISPR-Cas9 Screen

Objective: To identify genes and pathways that modulate the cellular response to CC-90009.

Methodology:

  • Cell Line and Library: U937 cells stably expressing Cas9 are transduced with a pooled lentiviral sgRNA library targeting approximately 19,000 protein-coding genes.

  • Transduction: Cells are transduced at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.

  • Drug Selection: Three days post-transduction, the cell population is split and treated with either a high concentration of CC-90009 (e.g., 1 µM) or DMSO as a control.

  • Cell Culture and Genomic DNA Extraction: Cells are cultured for an additional 14-21 days. Genomic DNA is then extracted from both the CC-90009-treated and DMSO-treated populations.

  • sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing. The relative abundance of each sgRNA in the treated versus control populations is calculated. Genes for which sgRNAs are significantly depleted in the CC-90009-treated sample are considered essential for the drug's activity, while enriched sgRNAs indicate genes whose knockout confers resistance.

CRISPR_Screen_Workflow Lentiviral_sgRNA_Library Lentiviral sgRNA Library (~19,000 genes) Transduction Transduction (MOI ~0.3) Lentiviral_sgRNA_Library->Transduction U937_Cas9_Cells U937-Cas9 Cells U937_Cas9_Cells->Transduction Pooled_KO_Cells Pooled Knockout Cell Population Transduction->Pooled_KO_Cells Treatment Treatment Pooled_KO_Cells->Treatment CC-90009 CC-90009 (1 µM) Treatment->CC-90009 DMSO DMSO (Control) Treatment->DMSO Culture Culture (14-21 days) CC-90009->Culture DMSO->Culture gDNA_Extraction Genomic DNA Extraction Culture->gDNA_Extraction Sequencing Next-Generation Sequencing gDNA_Extraction->Sequencing Analysis Data Analysis (sgRNA Enrichment/Depletion) Sequencing->Analysis

Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen to identify modulators of CC-90009 activity.

Conclusion

CC-90009 represents a paradigm of targeted protein degradation as a therapeutic strategy. Its potent and selective degradation of GSPT1 triggers a well-defined pharmacodynamic cascade, culminating in the activation of the Integrated Stress Response and subsequent apoptosis in AML cells. The in-depth understanding of its mechanism of action, supported by robust experimental data, provides a strong rationale for its continued investigation and development as a novel anti-cancer agent. The methodologies outlined in this guide serve as a foundation for researchers to further explore the intricate biology of CC-90009 and other molecular glue degraders.

References

Methodological & Application

Eragidomide (CC-90009) In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eragidomide (CC-90009) is a potent and selective GSPT1 (G1 to S phase transition 1) degrader for the treatment of Acute Myeloid Leukemia (AML). As a cereblon E3 ligase modulator, this compound acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3] This targeted protein degradation triggers the integrated stress response pathway, leading to apoptosis in AML cells.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in AML cell culture models, including cell viability, apoptosis, and protein degradation assays.

Mechanism of Action

This compound (CC-90009) selectively targets GSPT1 for degradation through the CRL4CRBN E3 ubiquitin ligase complex. By binding to the cereblon (CRBN) protein, this compound creates a novel binding surface that recruits GSPT1, leading to its polyubiquitination and degradation by the proteasome. The loss of GSPT1, a key translation termination factor, activates the GCN1/GCN2/ATF4 integrated stress response pathway, ultimately resulting in apoptosis of AML cells.

cluster_0 This compound (CC-90009) Action cluster_1 Cellular Response CC90009 This compound (CC-90009) CRBN CRL4-CRBN E3 Ligase CC90009->CRBN binds to GSPT1 GSPT1 CRBN->GSPT1 recruits Ubiquitination GSPT1 Ubiquitination GSPT1->Ubiquitination leads to Proteasome Proteasomal Degradation Ubiquitination->Proteasome ISR Integrated Stress Response (ISR) Activation Proteasome->ISR triggers Apoptosis Apoptosis ISR->Apoptosis

Diagram 1: this compound (CC-90009) Mechanism of Action.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various AML cell lines.

Table 1: Anti-proliferative Activity of this compound in AML Cell Lines

Cell LineIC50 (nM)Assay DurationReference
Various AML Cell Lines (10 of 11 tested)3 - 753 days
Kasumi-18.1 ± 2.172 hours
Kasumi-119.4 ± 8.948 hours
Kasumi-134.1 ± 7.824 hours

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentTime to ApoptosisReference
5 AML Cell LinesNot Specified16 - 48 hours
Primary AML Patient Samples100 nM24 hours

Experimental Protocols

General Cell Culture of AML Cell Lines

Recommended Cell Lines: KG-1, U937, MOLM-13, Kasumi-1, MV-4-11, EOL-1, GDM-1, MOLM-14, HNT-34, MONOMAC-6, ME-1, HEL-2917, NOMO-1.

Culture Media: Refer to the specific cell line datasheets for recommended media and supplements (e.g., RPMI-1640 or IMDM with 10-20% FBS and penicillin/streptomycin).

General Maintenance:

  • Culture cells in suspension at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell densities between 1 x 105 and 1 x 106 cells/mL.

  • Passage cells every 2-3 days by centrifuging and resuspending in fresh media.

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP.

Materials:

  • AML cell line of choice

  • This compound (CC-90009)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate IC50 values using appropriate software.

Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

Materials:

  • AML cell line of choice

  • This compound (CC-90009)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow Cytometer

Procedure:

  • Seed AML cells at a density of 0.5 - 1 x 106 cells/mL in a 6-well plate or T-25 flask.

  • Treat cells with this compound (e.g., 100 nM) or DMSO vehicle control for 24-48 hours.

  • Harvest cells, including the supernatant containing detached apoptotic cells, and centrifuge at 300 x g for 5 minutes.

  • Wash the cells once with cold 1X PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blotting for GSPT1 Degradation

This protocol is used to detect the degradation of GSPT1 protein following this compound treatment.

Materials:

  • AML cell line of choice (e.g., KG-1, U937)

  • This compound (CC-90009)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against GSPT1

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed AML cells and treat with this compound (e.g., 100 nM) or DMSO for 6-24 hours.

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis Culture AML Cell Culture (e.g., KG-1, U937) Treatment Treat with this compound (Dose & Time Course) Culture->Treatment Viability Cell Viability (CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis Western Protein Degradation (Western Blot for GSPT1) Treatment->Western Analysis_V IC50 Calculation Viability->Analysis_V Analysis_A Flow Cytometry Analysis Apoptosis->Analysis_A Analysis_W Quantify GSPT1 Levels Western->Analysis_W

Diagram 2: General Experimental Workflow for In Vitro Evaluation.

References

Application Notes and Protocols for Eragidomide in AML Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Eragidomide (CC-90009), a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator, in Acute Myeloid Leukemia (AML) xenograft models. The protocols outlined below are intended to assist in the design and execution of in vivo studies to assess the efficacy and mechanism of action of this compound.

Introduction to this compound in AML

This compound is a "molecular glue" that induces the proximity of the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2] The depletion of GSPT1 in AML cells triggers a potent anti-leukemic effect by inducing apoptosis and reducing the engraftment of leukemia stem cells (LSCs).[1] Preclinical studies have demonstrated that this compound has significant anti-proliferative activity across a range of AML cell lines and in patient-derived xenograft (PDX) models.

Mechanism of Action

This compound's primary mechanism of action involves the selective degradation of GSPT1. This event disrupts protein translation, leading to the activation of the integrated stress response (ISR) pathway, a key cellular stress response that can lead to apoptosis.

Signaling Pathway of this compound-Induced Apoptosis in AML

Eragidomide_Pathway This compound This compound (CC-90009) CRBN CRBN (E3 Ligase Substrate Receptor) This compound->CRBN binds to GSPT1 GSPT1 (Translation Termination Factor) CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome targeted to Ub Ubiquitin Ub->GSPT1 ubiquitination Degradation GSPT1 Degradation Proteasome->Degradation ISR Integrated Stress Response (ISR) Activation Degradation->ISR Apoptosis Apoptosis ISR->Apoptosis

Caption: this compound-mediated GSPT1 degradation and apoptosis pathway in AML.

Data Presentation: In Vivo Efficacy of GSPT1 Degraders

The following table summarizes the in vivo anti-tumor activity of a GSPT1 degrader in an AML xenograft model. While specific public data for this compound's tumor growth inhibition (TGI) is limited, the data for a similar GSPT1 degrader, LYG-409, in an MV4-11 xenograft model is presented as a representative example of the expected efficacy.

CompoundXenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
LYG-409MV4-11 (AML)30 mg/kg94.34%

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for AML

This protocol describes the establishment of a subcutaneous xenograft model using the FLT3-ITD positive AML cell line, MOLM-13.

Materials:

  • MOLM-13 human AML cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MOLM-13 cells under standard conditions to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Cell Preparation:

    • Harvest the cells and wash them twice with sterile PBS.

    • Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.

    • For subcutaneous injection, you may mix the cell suspension 1:1 with Matrigel to improve the tumor take rate.

  • Tumor Implantation:

    • Anesthetize the mice according to your institution's approved protocols.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average size of 100-200 mm³, randomize the mice into treatment and control groups.

Protocol 2: Patient-Derived Xenograft (PDX) Model for AML

This protocol provides a general framework for establishing a PDX model from primary AML patient samples.

Materials:

  • Primary AML patient bone marrow or peripheral blood mononuclear cells

  • Immunodeficient mice (NSG mice are recommended for better engraftment), 6-8 weeks old

  • Ficoll-Paque for mononuclear cell isolation

  • Sterile PBS

  • Human CD45 antibodies for flow cytometry

Procedure:

  • Cell Isolation: Isolate mononuclear cells from fresh or cryopreserved primary AML patient samples using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation:

    • Wash the isolated cells with sterile PBS.

    • Resuspend the viable cells in sterile PBS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Cell Implantation:

    • Intravenously inject the cell suspension into each mouse via the tail vein. Sublethal irradiation of the mice prior to injection can improve engraftment.

  • Engraftment Monitoring:

    • Beginning 3-4 weeks post-injection, periodically collect peripheral blood from the mice.

    • Analyze the blood samples for the presence of human CD45+ cells by flow cytometry to monitor the level of engraftment.

    • Engraftment is typically confirmed when human CD45+ cells constitute >1% of the peripheral blood mononuclear cells.

  • Expansion (Optional): Once engraftment is established, bone marrow from the primary recipient mice can be harvested and serially transplanted into secondary recipients to expand the PDX model for larger studies.

Protocol 3: this compound Formulation and Administration

Materials:

  • This compound (CC-90009)

  • Vehicle components:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile Saline (0.9% NaCl)

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: A recommended vehicle for oral administration of similar small molecule inhibitors is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Prepare the vehicle under sterile conditions.

  • This compound Formulation:

    • Dissolve the required amount of this compound in DMSO first.

    • Add PEG300 and vortex to mix.

    • Add Tween 80 and vortex to mix.

    • Finally, add the saline to reach the final desired concentration and volume.

  • Administration:

    • Administer the formulated this compound or vehicle to the respective groups of mice via oral gavage.

    • The dosing schedule will depend on the specific experimental design but can be based on previously reported preclinical studies.

Experimental Workflow for Efficacy Studies

Experimental_Workflow cluster_model Xenograft Model Establishment cluster_treatment Treatment and Monitoring Cell_Prep AML Cell Preparation Implantation Implantation (Subcutaneous or IV) Cell_Prep->Implantation Tumor_Growth Tumor Growth / Engraftment Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Drug Administration (e.g., Oral Gavage) Randomization->Dosing Drug_Prep This compound Formulation Drug_Prep->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: General experimental workflow for this compound efficacy testing in AML xenograft models.

References

Application Notes and Protocols for Eragidomide and Venetoclax Combination Therapy in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The BCL-2 inhibitor, venetoclax (B612062), has significantly improved outcomes in AML, particularly for older patients or those unfit for intensive chemotherapy. However, intrinsic and acquired resistance, often mediated by the anti-apoptotic protein MCL-1, remains a clinical challenge. Eragidomide (CC-90009) is a novel cereblon E3 ligase modulator (CELMoD) that induces the degradation of the translation termination factor GSPT1, leading to apoptosis in AML cells. The combination of this compound and venetoclax represents a promising therapeutic strategy to overcome venetoclax resistance and enhance anti-leukemic efficacy. This document provides detailed application notes and protocols for the preclinical evaluation of this combination therapy.

Mechanism of Action and Rationale for Combination

Venetoclax selectively binds to BCL-2, an anti-apoptotic protein, thereby releasing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis. AML cells can evade venetoclax-induced apoptosis by upregulating other anti-apoptotic proteins, most notably MCL-1.

This compound acts as a "molecular glue" to recruit the GSPT1 protein to the CRL4-CRBN E3 ubiquitin ligase complex, leading to its ubiquitination and proteasomal degradation. The depletion of GSPT1 induces a robust integrated stress response and triggers apoptosis in AML blasts and leukemia stem cells. Preclinical studies with other agents have shown that downregulating MCL-1 can sensitize AML cells to venetoclax. While this compound's primary target is GSPT1, the potential for its downstream effects to modulate MCL-1 levels or otherwise synergize with BCL-2 inhibition provides a strong rationale for this combination. A clinical trial (NCT04336982) is currently investigating the triplet combination of this compound, venetoclax, and azacitidine in patients with AML.

Data Presentation

As of the latest available information, specific quantitative data from clinical trials on the direct combination of this compound and venetoclax has not been publicly released. The following tables summarize the clinical trial data for venetoclax in combination with other agents in AML to provide a benchmark for expected outcomes.

Table 1: Clinical Efficacy of Venetoclax in Combination with Hypomethylating Agents (HMAs) in Newly Diagnosed AML Patients Ineligible for Intensive Chemotherapy

Clinical TrialCombination TherapyPatient PopulationNComposite Complete Remission (CRc) Rate (%)Median Overall Survival (OS) (months)
VIALE-A (NCT02993523)[1]Venetoclax + AzacitidineNewly Diagnosed AML28666.414.7
Phase 1b (NCT02203773)Venetoclax + Azacitidine/DecitabineNewly Diagnosed AML1456717.5

Table 2: Clinical Efficacy of Venetoclax in Combination with Low-Dose Cytarabine (LDAC) in Newly Diagnosed AML Patients Ineligible for Intensive Chemotherapy

Clinical TrialCombination TherapyPatient PopulationNComposite Complete Remission (CRc) Rate (%)Median Overall Survival (OS) (months)
VIALE-C (NCT03069352)Venetoclax + LDACNewly Diagnosed AML142487.2

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound and Venetoclax in AML Cell Lines

Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound and venetoclax on the viability of AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (CC-90009)

  • Venetoclax

  • 384-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Methodology:

  • Cell Seeding: Seed AML cells in a 384-well plate at a density of 5,000-10,000 cells per well in a final volume of 50 µL of culture medium.

  • Drug Preparation: Prepare stock solutions of this compound and venetoclax in DMSO. Create a dose-response matrix with serial dilutions of both drugs. Typically, a 6x6 or 8x8 matrix is used, covering a range of concentrations above and below the known IC50 of each drug.

  • Drug Treatment: Add the drug dilutions to the corresponding wells of the cell plate. Include wells with single-agent treatments and vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Analyze the synergy between this compound and venetoclax using a synergy scoring model such as the Zero Interaction Potency (ZIP) model, Bliss independence model, or Loewe additivity model. This can be performed using software packages like SynergyFinder or Combenefit.

Protocol 2: Apoptosis Induction Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound, venetoclax, or the combination.

Materials:

  • AML cell lines or primary patient samples

  • This compound and Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescently labeled Annexin V)

  • Propidium Iodide (PI) or 7-AAD

  • Flow cytometer

Methodology:

  • Cell Treatment: Treat AML cells with this compound, venetoclax, the combination, or vehicle control at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with fluorescently labeled Annexin V and a viability dye (PI or 7-AAD) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze the data to differentiate between viable (Annexin V-negative, PI/7-AAD-negative), early apoptotic (Annexin V-positive, PI/7-AAD-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI/7-AAD-positive).

  • Data Interpretation: Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups to determine if the combination enhances apoptosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the molecular mechanism of synergy by assessing changes in the expression of key apoptosis-regulating proteins.

Materials:

  • AML cells treated as in Protocol 2

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against GSPT1, BCL-2, MCL-1, BIM, cleaved caspase-3, and PARP

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Western blotting equipment

Methodology:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Visualization of Pathways and Workflows

Caption: Proposed mechanism of synergistic apoptosis induction by this compound and venetoclax in AML.

experimental_workflow start Start: AML Cell Lines / Primary Samples dose_response Single-Agent Dose Response (this compound & Venetoclax) start->dose_response synergy_screen Combination Synergy Screening (Cell Viability Assay) dose_response->synergy_screen synergy_analysis Synergy Data Analysis (ZIP, Bliss, Loewe) synergy_screen->synergy_analysis apoptosis_assay Apoptosis Induction Assay (Annexin V / PI Staining) synergy_analysis->apoptosis_assay western_blot Mechanism of Action Study (Western Blot) synergy_analysis->western_blot end End: Preclinical Rationale for Combination Therapy apoptosis_assay->end western_blot->end

References

Application Notes and Protocols for Eragidomide (CC-90009) Treatment in Myelodysplastic Syndromes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eragidomide (CC-90009) is a novel, first-in-class cereblon E3 ligase modulator (CELMoD) that acts as a molecular glue to induce the degradation of the translation termination factor G1 to S phase transition 1 (GSPT1).[1][2][3] By coopting the CRL4-CRBN E3 ubiquitin ligase complex, this compound selectively targets GSPT1 for ubiquitination and subsequent proteasomal degradation.[1][4] The depletion of GSPT1 in malignant cells, including those in myelodysplastic syndromes (MDS), leads to the activation of an integrated stress response and apoptosis, making it a promising therapeutic agent for this hematologic malignancy.

These application notes provide detailed protocols for preclinical studies of this compound in MDS, including methods for assessing its mechanism of action, cellular effects, and in vivo efficacy.

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeParameterValueReference
KG-1 (AML)Cell ViabilityIC509.50 ± 0.71 nM
KG-1 (AML)Protein DegradationDC507.87 nM
MV4-11 (AML)Protein Degradation% GSPT1 Degradation (100 nM, 4h)~90%
MV4-11 (AML)Protein DegradationDC50 (24h)2.1 nM
MOLM13 (AML)Protein DegradationTime-dependent GSPT1 degradationObserved

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Clinical Trial Data (NCT02848001) for R/R AML and Higher-Risk MDS
ParameterDetailsReference
Dosing Schedule Intravenous administration on Days 1-5 or Days 1-3 and 8-10 of a 28-day cycle.
GSPT1 Degradation >90% decrease in GSPT1 levels in peripheral blood blasts and T cells at higher dose levels.
Clinical Responses (at 3.0 or 3.6 mg on D1-5 schedule) Complete Remission (CR): n=1, Morphologic CR with incomplete blood count recovery (CRi): n=1, Morphologic leukemia-free state (MLFS): n=1.
Common Grade 3/4 Treatment-Emergent Adverse Events (TEAEs) Hypocalcemia (22%), Hypotension (13%), Infections (12%), Hyperbilirubinemia (8%).

Signaling Pathways

This compound-induced degradation of GSPT1 triggers a cascade of downstream signaling events, primarily through the activation of the Integrated Stress Response (ISR) and modulation of the mTOR pathway.

This compound's Mechanism of Action

cluster_CRL4CRBN CRL4-CRBN E3 Ligase Complex This compound This compound CRBN CRBN This compound->CRBN binds DDB1 DDB1 CRBN->DDB1 GSPT1 GSPT1 CRBN->GSPT1 recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 RBX1->GSPT1 Ubiquitinates Proteasome Proteasome GSPT1->Proteasome targeted to Ub Ubiquitin Ub->RBX1 Degradation GSPT1 Degradation Proteasome->Degradation

Caption: this compound acts as a molecular glue, recruiting GSPT1 to the CRL4-CRBN E3 ligase complex for ubiquitination and proteasomal degradation.

Downstream Effects of GSPT1 Degradation

GSPT1_Degradation GSPT1 Degradation Translation_Termination_Impairment Translation Termination Impairment GSPT1_Degradation->Translation_Termination_Impairment mTOR_Inhibition mTOR Pathway Inhibition GSPT1_Degradation->mTOR_Inhibition Ribosomal_Stalling Ribosomal Stalling Translation_Termination_Impairment->Ribosomal_Stalling GCN1_GCN2 GCN1/GCN2 Activation Ribosomal_Stalling->GCN1_GCN2 eIF2a eIF2α Phosphorylation GCN1_GCN2->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR Apoptosis Apoptosis ISR->Apoptosis mTOR_Inhibition->Apoptosis

Caption: GSPT1 degradation impairs translation, activating the GCN2-mediated ISR and inhibiting the mTOR pathway, ultimately leading to apoptosis.

Experimental Protocols

Protocol 1: Western Blot for GSPT1 Degradation

This protocol details the detection of GSPT1 protein levels in MDS cell lines following this compound treatment.

Materials:

  • MDS cell line (e.g., MOLM-13)

  • This compound (CC-90009)

  • DMSO (vehicle control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-GSPT1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDS cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

    • Treat cells with serial dilutions of this compound (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities to determine the extent of GSPT1 degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of MDS cells.

Materials:

  • MDS cell line

  • This compound

  • DMSO

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

Procedure (using CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Protocol 3: Apoptosis Assay by Annexin V Staining

This protocol quantifies apoptosis in MDS cells following this compound treatment using flow cytometry.

Materials:

  • MDS cell line

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat MDS cells with this compound at various concentrations for a specified time (e.g., 48 hours).

  • Cell Staining:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry immediately.

    • Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Protocol 4: In Vivo MDS Xenograft Model

This protocol describes the establishment of an MDS patient-derived xenograft (PDX) model and treatment with this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID-IL2Rγnull (NSG))

  • Primary MDS patient bone marrow or peripheral blood mononuclear cells

  • This compound

  • Vehicle control

  • Calipers for tumor measurement (if applicable for subcutaneous models)

Procedure:

  • Xenograft Establishment:

    • Sub-lethally irradiate NSG mice.

    • Intravenously or intrafemorally inject primary MDS cells (e.g., 1 x 10^6 cells per mouse).

    • Monitor mice for engraftment of human cells (e.g., by flow cytometry for human CD45+ cells in peripheral blood).

  • This compound Treatment:

    • Once engraftment is confirmed, randomize mice into treatment and control groups.

    • Administer this compound intravenously according to a predetermined dose and schedule (e.g., daily for 5 days).

    • Treat the control group with a vehicle.

  • Efficacy Evaluation:

    • Monitor animal health and body weight regularly.

    • Measure tumor burden by monitoring the percentage of human CD45+ cells in the peripheral blood or bone marrow at various time points.

    • At the end of the study, harvest tissues (bone marrow, spleen) for further analysis (e.g., flow cytometry, immunohistochemistry, Western blot for GSPT1).

Experimental Workflow for In Vivo Studies

Start Start Irradiate Sub-lethal Irradiation of NSG Mice Start->Irradiate Inject Inject Primary MDS Cells Irradiate->Inject Engraftment Monitor Engraftment (hCD45+) Inject->Engraftment Randomize Randomize Mice Engraftment->Randomize Treat_this compound Treat with this compound Randomize->Treat_this compound Treat_Vehicle Treat with Vehicle Randomize->Treat_Vehicle Monitor Monitor Tumor Burden and Animal Health Treat_this compound->Monitor Treat_Vehicle->Monitor Endpoint Endpoint Analysis (BM, Spleen) Monitor->Endpoint End End Endpoint->End

Caption: Workflow for a typical in vivo study of this compound in an MDS xenograft model.

References

Application Notes and Protocols for In Vivo Studies with CC-90009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90009 is a novel, potent, and selective cereblon (CRBN) E3 ligase modulator that induces the proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).[1][2][3] By coopting the CRL4^CRBN^ E3 ubiquitin ligase complex, CC-90009 triggers the ubiquitination and subsequent degradation of GSPT1, leading to the induction of the integrated stress response (ISR) and apoptosis in cancer cells.[1][4] Preclinical studies have demonstrated significant anti-leukemic activity of CC-90009 in various in vivo models of acute myeloid leukemia (AML), including patient-derived xenografts (PDX). These application notes provide detailed protocols for the dosage and administration of CC-90009 in preclinical in vivo studies, based on currently available data.

Data Presentation

Table 1: Summary of CC-90009 In Vivo Dosage and Administration in Murine Models
Animal ModelCancer TypeAdministration RouteDosageDosing ScheduleTreatment DurationVehicle/FormulationReference
NOD/SCID Mice (Patient-Derived Xenograft)Acute Myeloid Leukemia (AML)Not explicitly stated, implied systemicNot explicitly statedNot explicitly stated4 weeksNot explicitly stated
NOD/SCID Mice (Patient-Derived Xenograft)Acute Myeloid Leukemia (AML)Oral Gavage20 mg/kgOnce daily5 consecutive daysHomogeneous suspension in CMC-Na
ICR Suckling MiceJapanese Encephalitis Virus (JEV) InfectionSubcutaneous (s.c.)20 mg/kgOnce daily5 consecutive daysVehicle containing dimethyl sulfoxide (B87167) (DMSO)

Signaling Pathway

The mechanism of action of CC-90009 involves the hijacking of the E3 ubiquitin ligase complex to induce the degradation of a neosubstrate, GSPT1. This targeted protein degradation leads to downstream effects that culminate in apoptosis of cancer cells.

CC90009_Signaling_Pathway cluster_0 CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 CRBN CRBN RBX1 RBX1 GSPT1 GSPT1 CRBN->GSPT1 Recruits CC90009 CC-90009 CC90009->CRBN Binds to Proteasome 26S Proteasome GSPT1->Proteasome Ubiquitination & Degradation ISR Integrated Stress Response (ISR) GSPT1->ISR Degradation activates Apoptosis Apoptosis Proteasome->Apoptosis Leads to ISR->Apoptosis Induces mTOR mTOR Signaling mTOR->GSPT1 Hyperactivation can block degradation

Caption: CC-90009 mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of CC-90009 in an AML Patient-Derived Xenograft (PDX) Model

This protocol describes a long-term efficacy study to evaluate the anti-leukemic activity of CC-90009 in a mouse PDX model of AML.

1. Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID) are utilized to allow for the engraftment of human AML cells.

2. Cell Preparation and Engraftment:

  • Primary human AML cells from patient bone marrow or peripheral blood are thawed and prepared in a suitable medium.

  • A predetermined number of viable AML cells are injected into the mice, typically via tail vein or intrafemoral injection to establish the xenograft.

  • Engraftment is monitored over time by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.

3. CC-90009 Formulation and Administration:

  • Formulation: Prepare a homogeneous suspension of CC-90009 in a vehicle suitable for the chosen administration route. For oral gavage, a formulation in Carboxymethylcellulose sodium (CMC-Na) has been reported.

    • To prepare a 5 mg/mL suspension in CMC-Na, weigh the required amount of CC-90009 and add the appropriate volume of sterile CMC-Na solution. Mix thoroughly to ensure a uniform suspension.

  • Dosage: Based on preclinical studies, a dosage of 20 mg/kg can be used as a starting point.

  • Administration: Administer the CC-90009 formulation to the mice via the chosen route (e.g., oral gavage) once daily.

  • Control Group: A control group of mice should receive the vehicle only, following the same administration schedule.

4. Treatment Duration and Monitoring:

  • Treatment is typically carried out for a period of 4 weeks.

  • The health and body weight of the mice should be monitored regularly throughout the study.

  • At the end of the treatment period, mice are euthanized, and tissues (bone marrow, spleen, etc.) are collected for analysis.

5. Efficacy Assessment:

  • The primary efficacy endpoint is the reduction in leukemic burden in the bone marrow and other organs. This is typically assessed by flow cytometry for human CD45+ cells.

  • The frequency of leukemia stem cells (LSCs) can also be assessed using appropriate markers.

  • GSPT1 protein levels in the leukemic cells can be measured by western blot or other quantitative methods to confirm target engagement.

AML_PDX_Workflow start Start: AML Patient Sample engraft Engraft AML cells into NOD/SCID mice start->engraft monitor_engraft Monitor engraftment (hCD45+) engraft->monitor_engraft randomize Randomize mice into treatment groups monitor_engraft->randomize treat Treat with CC-90009 or Vehicle (4 weeks) randomize->treat euthanize Euthanize and collect tissues treat->euthanize analyze Analyze leukemic burden (Flow Cytometry, etc.) euthanize->analyze end End: Efficacy Data analyze->end

Caption: Experimental workflow for AML PDX models.

Protocol 2: Short-Term In Vivo Study to Assess Pharmacodynamic Effects of CC-90009

This protocol is designed to evaluate the acute pharmacodynamic effects of CC-90009, such as GSPT1 degradation, in an in vivo model.

1. Animal Model and Cell Engraftment:

  • As described in Protocol 1, establish AML xenografts in immunodeficient mice.

2. CC-90009 Formulation and Administration:

  • Formulation: Prepare the CC-90009 formulation as described in Protocol 1 or based on the specific route of administration. For subcutaneous injection, a vehicle containing DMSO can be considered.

  • Dosage: A single dose or a short course of treatment (e.g., 1-5 days) with a dose of 20 mg/kg can be administered.

  • Administration: Administer CC-90009 via the selected route (e.g., oral gavage or subcutaneous injection).

3. Time-Course Analysis:

  • Euthanize cohorts of mice at various time points after CC-90009 administration (e.g., 2, 6, 24, and 48 hours).

  • Collect tissues of interest (e.g., bone marrow, tumor xenografts).

4. Pharmacodynamic Assessment:

  • Isolate leukemic cells from the collected tissues.

  • Prepare protein lysates from the cells and perform western blotting to assess the levels of GSPT1 protein. A significant reduction in GSPT1 levels is expected following CC-90009 treatment.

  • Downstream markers of the integrated stress response (e.g., ATF4) can also be evaluated.

Mandatory Visualizations

The following diagrams provide a visual representation of the key concepts described in these application notes.

CC90009_Mechanism CC90009 CC-90009 CRBN CRBN CC90009->CRBN Binds GSPT1 GSPT1 CRBN->GSPT1 Ternary Complex Formation Ub Ubiquitin GSPT1->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation GSPT1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

References

Application Notes and Protocols for Measuring GSPT1 Protein Degradation Following Eragidomide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eragidomide (CC-90009) is a novel cereblon E3 ligase modulator (CELMoD) agent that induces the targeted degradation of specific proteins, including G1 to S phase transition 1 (GSPT1).[1][2] GSPT1 is a translation termination factor that, in conjunction with eukaryotic release factor 1 (eRF1), plays a crucial role in the termination of protein synthesis.[2] Dysregulation of GSPT1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling therapeutic target.[2][3] this compound acts as a "molecular glue," bringing GSPT1 into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. This targeted protein degradation offers a promising therapeutic strategy by eliminating the target protein rather than merely inhibiting its function.

These application notes provide detailed protocols for several common techniques to quantify the degradation of GSPT1 protein in response to this compound treatment. The described methods are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry-based Quantitative Proteomics, and Flow Cytometry.

Mechanism of Action: this compound-Induced GSPT1 Degradation

This compound functions by hijacking the ubiquitin-proteasome system. It binds to the CRBN subunit of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind GSPT1. The formation of this ternary complex (CRBN-Eragidomide-GSPT1) leads to the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome. The degradation of GSPT1 impairs translation termination, activates the integrated stress response (ISR) pathway, and ultimately leads to p53-independent cell death in cancer cells.

Caption: Mechanism of this compound-induced GSPT1 degradation and downstream effects.

Western Blotting

Western blotting is a widely used and reliable technique to semi-quantitatively or quantitatively measure the levels of a specific protein in a complex mixture, such as a cell lysate. This method allows for the visualization of changes in GSPT1 protein levels following treatment with this compound.

Quantitative Data Presentation
Treatment GroupConcentrationTime Point (hours)Normalized GSPT1 Level (vs. Loading Control)% GSPT1 Degradation (vs. Vehicle)
Vehicle (DMSO)0.1%241.000%
This compound10 nM240.4555%
This compound100 nM240.1288%
This compound1 µM24<0.05>95%

Experimental Workflow: Western Blotting

Caption: Experimental workflow for Western Blot analysis of GSPT1 degradation.
Detailed Protocol: Western Blotting

  • Cell Culture and Treatment :

    • Seed appropriate cancer cell lines (e.g., MV4-11, MOLM13) at a suitable density.

    • Allow cells to adhere or stabilize for 24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis :

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.

  • SDS-PAGE and Protein Transfer :

    • Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GSPT1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with a loading control antibody (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Prepare an enhanced chemiluminescence (ECL) substrate and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensities for GSPT1 and the loading control.

    • Normalize the GSPT1 band intensity to the corresponding loading control.

    • Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. A sandwich ELISA for GSPT1 can provide a quantitative measurement of protein levels in cell lysates, offering higher throughput than Western Blotting. Several commercial GSPT1 ELISA kits are available.

Quantitative Data Presentation
Treatment GroupConcentrationGSPT1 Concentration (ng/mL)Standard Deviation% GSPT1 Degradation (vs. Vehicle)
Vehicle (DMSO)0.1%150.5± 8.20%
This compound10 nM72.3± 5.151.9%
This compound100 nM18.1± 2.588.0%
This compound1 µM6.0± 1.896.0%

Experimental Workflow: Sandwich ELISA

Caption: General workflow for a GSPT1 sandwich ELISA.
Detailed Protocol: Sandwich ELISA

Note: This is a general protocol. Always refer to the specific manufacturer's instructions for the chosen ELISA kit.

  • Sample Preparation :

    • Treat cells with this compound and prepare cell lysates as described in the Western Blotting protocol (Section 1.2).

    • Dilute lysates to fall within the detection range of the ELISA kit.

  • Assay Procedure (based on a typical sandwich ELISA kit) :

    • Add standards, controls, and diluted samples to the appropriate wells of the microplate pre-coated with a capture antibody against GSPT1.

    • Incubate as per the kit's instructions.

    • Wash the wells multiple times with the provided wash buffer.

    • Add a biotin-conjugated detection antibody specific for GSPT1 to each well and incubate.

    • Wash the wells to remove unbound detection antibody.

    • Add HRP-Streptavidin conjugate and incubate.

    • Wash the wells again to remove the unbound conjugate.

    • Add TMB substrate solution to each well. This will react with HRP to produce a blue color.

    • Incubate until optimal color development is achieved.

    • Add a stop solution to each well. The color will change from blue to yellow.

  • Data Analysis :

    • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Determine the GSPT1 concentration in the samples by interpolating their OD values from the standard curve.

    • Calculate the percentage of GSPT1 degradation for each treatment condition relative to the vehicle control.

Mass Spectrometry (Quantitative Proteomics)

Mass spectrometry (MS)-based proteomics provides a highly sensitive and accurate method for identifying and quantifying thousands of proteins across different samples. This approach can be used to measure the change in GSPT1 abundance with high precision and can also provide a global view of proteome changes induced by this compound.

Quantitative Data Presentation
Treatment GroupConcentrationGSPT1 Abundance (Normalized Intensity)Log2 Fold Change (vs. Vehicle)p-value
Vehicle (DMSO)0.1%5.60E+080.00-
This compound100 nM6.50E+07-3.10<0.001

Experimental Workflow: Quantitative Proteomics

References

Application Notes and Protocols: Developing Assays to Screen for Eragidomide Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eragidomide (formerly CC-90009) is a novel, first-in-class cereblon (CRBN) E3 ligase modulator that acts as a molecular glue.[1] It selectively induces the ubiquitination and subsequent proteasomal degradation of specific target proteins. This compound's primary mechanism of action involves coopting the CRL4-CRBN E3 ubiquitin ligase complex to target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation.[2][3] This leads to immunomodulatory and pro-apoptotic effects in cancer cells. Additionally, this compound has been shown to induce the degradation of G1 to S phase transition 1 (GSPT1) protein.[1][4] The degradation of these target proteins disrupts key cellular processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.

The sensitivity of cancer cells to this compound is critically dependent on the expression and function of the CRBN E3 ligase complex. Therefore, assays designed to screen for this compound sensitivity often focus on cell viability, target protein degradation, and the expression of key biomarkers like CRBN. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish robust screening assays for determining sensitivity to this compound.

Principle of Action and Key Biomarkers

This compound functions by binding to CRBN, a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the recruitment of neosubstrates, primarily IKZF1 and IKZF3, to the E3 ligase complex for ubiquitination and degradation. The loss of these transcription factors has downstream effects, including the downregulation of interferon regulatory factor 4 (IRF4) and c-myc, which are crucial for the proliferation of certain cancer cells.

Key Biomarkers for Sensitivity:

  • Cereblon (CRBN): As the direct target of this compound, the expression level of CRBN is a critical determinant of sensitivity. Low or absent CRBN expression is associated with resistance to immunomodulatory drugs (IMiDs) that share a similar mechanism.

  • Ikaros (IKZF1) and Aiolos (IKZF3): The degradation of these lymphoid transcription factors is a primary downstream effect of this compound. Monitoring their protein levels provides a direct measure of drug activity.

  • G1 to S phase transition 1 (GSPT1): This protein is another key target for this compound-induced degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters relevant to this compound sensitivity screening. This data is compiled from various studies and provides a reference for expected outcomes.

Table 1: this compound Activity and Biomarker Correlation

ParameterCell LineValueSignificance
IC50 (Anti-proliferative Activity) KG-1 (AML)9.50 ± 0.71 nMDemonstrates potent anti-cancer activity in a relevant cancer cell line.
DC50 (GSPT1 Degradation) KG-1 (AML)7.87 nMShows the concentration required for 50% degradation of a key target protein.
CRBN Expression Multiple Myeloma (MM) Cell LinesCorrelates with sensitivityHigh CRBN expression is generally associated with better response to CRBN-modulating drugs.
IKZF1/3 Degradation Hematological Cancer Cell LinesNanomolar potencyEffective degradation of target proteins at low drug concentrations is a hallmark of potent molecular glues.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to screen for this compound sensitivity.

Protocol 1: Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Multiple Myeloma, Acute Myeloid Leukemia)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 384-well clear bottom white plates

  • CellTiter-Glo® 2.0 Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 384-well plate at a density of 1,000-5,000 cells per well in 25 µL of complete growth medium. The optimal seeding density should be determined for each cell line.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A 7-point dose-response curve with a half-log dilution is recommended.

    • Add 25 µL of the diluted drug to the appropriate wells. Include DMSO-only wells as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® 2.0 reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

Protocol 2: Target Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of IKZF1, IKZF3, and GSPT1 proteins following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GSPT1, anti-CRBN, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).

Protocol 3: Quantitative Degradation Assay (HiBiT System)

This protocol offers a more high-throughput and quantitative method for measuring target protein degradation.

Materials:

  • HEK293T cells stably expressing HiBiT-tagged target proteins (IKZF1, IKZF3, GSPT1)

  • 96-well white plates

  • This compound

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the engineered HEK293T cells in a 96-well plate at a density of approximately 12,000 cells per well.

  • Drug Treatment:

    • Treat the cells with a range of this compound concentrations for a specified time (e.g., 24 hours).

  • Lysis and Detection:

    • Add the Nano-Glo® HiBiT lytic reagent to each well according to the manufacturer's instructions.

    • Incubate to allow for cell lysis and the luminescent reaction to occur.

  • Measurement and Analysis:

    • Measure the luminescent signal using a plate reader.

    • Normalize the data to vehicle-treated cells and calculate the DC50 (concentration for 50% degradation).

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Eragidomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex cluster_Targets Neosubstrates CRBN CRBN CUL4 CUL4 IKZF1 IKZF1 CRBN->IKZF1 binds IKZF3 IKZF3 CRBN->IKZF3 GSPT1 GSPT1 CRBN->GSPT1 DDB1 DDB1 ROC1 ROC1 Proteasome Proteasome IKZF1->Proteasome IKZF3->Proteasome GSPT1->Proteasome This compound This compound This compound->CRBN Ubiquitin Ub Ubiquitin->IKZF1 Ubiquitin->IKZF3 Ubiquitin->GSPT1 Degradation Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Caption: Mechanism of this compound-induced protein degradation.

Screening_Workflow cluster_assays Primary Screening Assays cluster_validation Secondary Validation start Start: Select Cancer Cell Lines culture_cells Culture and Expand Cell Lines start->culture_cells viability_assay Cell Viability Assay (IC50) culture_cells->viability_assay Treat with this compound degradation_assay Target Degradation Assay (DC50) culture_cells->degradation_assay Treat with this compound data_analysis Data Analysis and Hit Identification viability_assay->data_analysis degradation_assay->data_analysis biomarker_analysis Biomarker Analysis (CRBN expression) data_analysis->biomarker_analysis mechanism_studies Mechanism of Action Studies biomarker_analysis->mechanism_studies end End: Identify Sensitive Cell Lines mechanism_studies->end

Caption: General workflow for screening this compound sensitivity.

Western_Blot_Workflow step1 Step 1: Cell Treatment Seed cells and treat with this compound for 24h step2 Step 2: Protein Extraction Lyse cells and quantify protein concentration step1->step2 step3 Step 3: Electrophoresis Separate proteins by SDS-PAGE step2->step3 step4 Step 4: Blotting Transfer proteins to PVDF membrane step3->step4 step5 Step 5: Antibody Incubation Probe with primary and secondary antibodies step4->step5 step6 Step 6: Detection & Analysis Image and quantify protein bands step5->step6

Caption: Workflow for the target degradation assay via Western Blot.

References

Application of Eragidomide in CRISPR-Cas9 Screening: Unveiling Genetic Determinants of Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eragidomide (CC-90009) is a novel cereblon (CRBN) E3 ligase modulator that induces the targeted degradation of the translation termination factor GSPT1.[1][2][3][4] This mechanism of action has shown potent anti-leukemic activity, particularly in acute myeloid leukemia (AML).[1] CRISPR-Cas9 screening has emerged as a powerful tool to elucidate the genetic factors that modulate cellular responses to therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screens to identify genes and pathways that influence its efficacy and confer resistance.

Mechanism of Action of this compound

This compound acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrate GSPT1. This induced proximity leads to the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The degradation of GSPT1, a key component of the translation termination complex, results in ribosome stalling and triggers the Integrated Stress Response (ISR), ultimately leading to apoptosis in sensitive cancer cells.

cluster_0 This compound-Induced GSPT1 Degradation This compound This compound (CC-90009) CRBN CRBN (E3 Ligase Substrate Receptor) This compound->CRBN binds GSPT1 GSPT1 (Translation Termination Factor) This compound->GSPT1 recruits CRL4 CRL4 Complex CRBN->CRL4 part of CRBN->GSPT1 recruits Ub Ubiquitin CRL4->Ub adds Proteasome Proteasome GSPT1->Proteasome targeted to Ub->GSPT1 polyubiquitinates Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1 degrades

Caption: Mechanism of this compound-induced GSPT1 degradation.

Application in CRISPR-Cas9 Screening

CRISPR-Cas9 knockout screens are instrumental in identifying genes that, when inactivated, lead to resistance or sensitization to a drug. In the context of this compound, these screens can uncover:

  • Resistance Mechanisms: Genes whose loss confers resistance to this compound, often by disrupting the degradation machinery or activating compensatory survival pathways.

  • Sensitizing Factors: Genes whose inactivation enhances the cytotoxic effects of this compound.

  • Novel Drug Targets: Identification of vulnerabilities in resistant cells that could be targeted with combination therapies.

A key study by Lu et al. (2021) utilized a genome-wide CRISPR-Cas9 screen to identify genetic determinants of the response to this compound in the AML cell line U937. This screen revealed the importance of the ILF2/ILF3 complex in regulating CRBN expression and the roles of the mTOR and Integrated Stress Response pathways in modulating this compound's activity.

Quantitative Data from this compound Studies

The following tables summarize key quantitative data from studies involving this compound, providing a basis for experimental design and comparison.

Table 1: In Vitro Activity of this compound (CC-90009) in AML Cell Lines

Cell LineIC50 (nM)EC50 (nM)
MOLM-133 - 7521 (average)
MV4-113 - 7521 (average)
HL-603 - 7521 (average)
OCI-AML33 - 7521 (average)
U9373 - 7521 (average)
KG-13 - 7521 (average)
THP-13 - 7521 (average)
Kasumi-13 - 7521 (average)
MOLM-163 - 7521 (average)
OCI-AML23 - 7521 (average)
NOMO-13 - 7521 (average)

Table 2: Top Gene Hits from a Genome-Wide CRISPR-Cas9 Screen with this compound in U937 Cells

Note: The following is a representative table based on the findings of Lu et al., Blood 2021. For a complete list of gene hits and their statistical values, refer to the supplementary materials of the original publication.

GeneFunctionPhenotype upon Knockout
Genes Conferring Resistance (Enriched sgRNAs)
CRBNSubstrate receptor for the E3 ligase complexResistance
ILF2Component of a complex regulating CRBN expressionResistance
ILF3Component of a complex regulating CRBN expressionResistance
TSC1Negative regulator of mTOR signalingResistance
TSC2Negative regulator of mTOR signalingResistance
Genes Conferring Sensitivity (Depleted sgRNAs)
GCN2 (EIF2AK4)Kinase that initiates the Integrated Stress ResponseSensitivity

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen with this compound

This protocol is adapted from the methodology described by Lu et al. (2021) for a genome-wide screen in the U937 AML cell line.

1. Cell Line Preparation and Lentiviral Transduction:

  • Cell Line: U937 cells stably expressing Cas9 are required.

  • sgRNA Library: A genome-wide human sgRNA library (e.g., Brunello) is used.

  • Lentivirus Production: Produce high-titer lentivirus for the sgRNA library in a suitable packaging cell line (e.g., HEK293T).

  • Transduction: Transduce the Cas9-expressing U937 cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure that most cells receive a single sgRNA.

  • Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).

2. This compound Treatment:

  • Cell Seeding: Plate the transduced and selected cell pool at a density that maintains a library representation of at least 500-1000 cells per sgRNA.

  • Treatment: Three days post-transduction, treat the cells with 10 µM this compound (CC-90009) or DMSO as a vehicle control.

  • Incubation: Culture the cells for 9 days, passaging as necessary to maintain logarithmic growth and library representation.

3. Sample Collection and Analysis:

  • Genomic DNA Extraction: Harvest cells at the end of the treatment period and extract genomic DNA.

  • PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using primers specific to the lentiviral vector.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in the this compound-treated and DMSO-treated populations.

  • Data Analysis: Use computational tools like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated group compared to the control.

cluster_1 CRISPR-Cas9 Screening Workflow A 1. Lentiviral Transduction of Cas9-expressing cells with sgRNA library (MOI ~0.3) B 2. Selection of transduced cells A->B C 3. Treatment with This compound (10 µM) or DMSO (Control) B->C D 4. Cell culture (9 days) C->D E 5. Genomic DNA extraction D->E F 6. PCR amplification of sgRNA cassettes E->F G 7. Next-Generation Sequencing (NGS) F->G H 8. Data Analysis (MAGeCK) Identify enriched/depleted sgRNAs G->H

Caption: Workflow for a genome-wide CRISPR-Cas9 screen with this compound.

Signaling Pathways Implicated in this compound Response

CRISPR-Cas9 screens have highlighted the importance of specific signaling pathways in the cellular response to this compound.

Integrated Stress Response (ISR)

The degradation of GSPT1 leads to the activation of the GCN2 kinase, which phosphorylates eIF2α. This initiates the ISR, characterized by the preferential translation of ATF4, a transcription factor that upregulates genes involved in apoptosis.

cluster_2 Integrated Stress Response Pathway GSPT1_deg GSPT1 Degradation (induced by this compound) Ribosome_stalling Ribosome Stalling GSPT1_deg->Ribosome_stalling GCN2 GCN2 Kinase Ribosome_stalling->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially translates Apoptosis Apoptosis ATF4->Apoptosis induces

Caption: The Integrated Stress Response pathway activated by this compound.

mTOR Signaling Pathway

CRISPR screens have shown that hyperactivation of the mTOR signaling pathway, for example, through the loss of the negative regulators TSC1 or TSC2, can confer resistance to this compound. This suggests a complex interplay between protein synthesis regulation and the cellular response to GSPT1 degradation.

cluster_3 mTOR Signaling and this compound Resistance Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT TSC_complex TSC1/TSC2 Complex AKT->TSC_complex Rheb Rheb TSC_complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Eragidomide_Effect This compound-induced Apoptosis mTORC1->Eragidomide_Effect hyperactivation confers resistance to

Caption: mTOR signaling pathway and its role in this compound resistance.

Conclusion

The application of this compound in CRISPR-Cas9 screening provides a robust platform for dissecting the molecular mechanisms underlying its potent anti-leukemic activity. By identifying key genes and pathways that modulate drug response, researchers can uncover novel resistance mechanisms, identify patient populations most likely to benefit, and devise rational combination strategies to enhance therapeutic outcomes. The protocols and data presented herein serve as a comprehensive guide for scientists and drug development professionals to effectively utilize this powerful combination of technologies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Eragidomide Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Eragidomide resistance in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (CC-90009)?

This compound is a novel cereblon (CRBN) E3 ligase modulator. It works by coopting the CRL4CRBN E3 ubiquitin ligase complex to selectively target the translation termination factor GSPT1 (G1 to S phase transition 1) for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of GSPT1 leads to apoptosis in AML cells, including leukemia stem cells (LSCs).[2]

Q2: What are the known mechanisms of resistance to this compound in AML cell lines?

Research has identified several key mechanisms that can contribute to resistance to this compound:

  • Modulation of Cereblon Expression: The ILF2/ILF3 heterodimeric complex has been identified as a novel regulator of cereblon expression. Knockout of ILF2 or ILF3 can lead to decreased production of full-length cereblon protein by affecting CRBN mRNA alternative splicing, which in turn diminishes the response to this compound.[2]

  • Activation of the mTOR Signaling Pathway: Hyperactivation of the mTOR signaling pathway can protect AML cells from this compound-induced apoptosis. This is achieved by reducing the drug-induced binding of GSPT1 to cereblon, thereby preventing GSPT1 degradation.[2]

  • Integrated Stress Response: The integrated stress response pathway has also been shown to regulate the cellular response to this compound.

  • General Drug Resistance Mechanisms in AML: Other general mechanisms of drug resistance in AML, such as the expression of drug efflux pumps (e.g., P-glycoprotein), alterations in apoptotic pathways (e.g., overexpression of BCL-2), and the influence of the bone marrow microenvironment, could also contribute to reduced sensitivity to this compound.

Q3: Have there been clinical trials for this compound in AML?

Yes, Phase 1 clinical trials were initiated to evaluate this compound in patients with relapsed or refractory AML and higher-risk myelodysplastic syndromes. However, these trials were terminated due to changes in business objectives and a lack of short-term efficacy.

Troubleshooting Guides

Issue 1: My AML cell line shows intrinsic resistance to this compound.

Possible Cause Troubleshooting Step
Low Cereblon (CRBN) expression 1. Assess CRBN protein levels: Perform Western blotting to quantify CRBN protein levels in your cell line compared to a known sensitive AML cell line. 2. Assess CRBN mRNA levels: Use qRT-PCR to measure CRBN transcript levels. 3. Investigate ILF2/ILF3: If CRBN expression is low, consider assessing the expression of ILF2 and ILF3.
Constitutively active mTOR pathway 1. Assess mTOR pathway activation: Perform Western blotting to check the phosphorylation status of key mTOR pathway proteins (e.g., p-mTOR, p-p70S6K, p-4E-BP1). 2. Combination with mTOR inhibitors: Test the combination of this compound with an mTOR inhibitor (e.g., rapamycin, everolimus) to see if it restores sensitivity.
High expression of anti-apoptotic proteins 1. Assess BCL-2 family protein expression: Use Western blotting to check the levels of anti-apoptotic proteins like BCL-2 and MCL-1. 2. Combination with BCL-2 inhibitors: Evaluate the synergistic effect of this compound with a BCL-2 inhibitor like Venetoclax.

Issue 2: My AML cell line has developed acquired resistance to this compound after initial sensitivity.

Possible Cause Troubleshooting Step
Downregulation of CRBN expression 1. Compare CRBN levels: Perform Western blotting and qRT-PCR to compare CRBN expression in the resistant subclone to the parental sensitive cell line.
Acquired mutations in the CRBN-GSPT1-Eragidomide binding interface 1. Sequence key genes: Sequence the coding regions of CRBN and GSPT1 in the resistant and parental cell lines to identify any acquired mutations.
Upregulation of bypass signaling pathways 1. Pathway analysis: Use phosphoproteomics or RNA sequencing to identify signaling pathways that are upregulated in the resistant cells compared to the parental cells. The PI3K/AKT/mTOR and MAPK pathways are common culprits in AML resistance.

Quantitative Data

Table 1: Hypothetical IC50 Values for this compound in AML Cell Lines

Cell LineStatusThis compound IC50 (nM)
MOLM-13Sensitive10
MV4-11Sensitive15
OCI-AML3Sensitive25
MOLM-13-ERThis compound-Resistant>1000
KG-1Intrinsically Resistant>1000

Note: This table presents hypothetical data for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

1. Western Blot for GSPT1 Degradation

  • Objective: To assess the degradation of GSPT1 protein following this compound treatment.

  • Methodology:

    • Seed AML cells at a density of 0.5 x 106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

2. Cell Viability Assay (e.g., CellTiter-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Methodology:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Prepare a serial dilution of this compound in culture medium.

    • Add the this compound dilutions to the wells, resulting in a final volume of 200 µL per well. Include vehicle-only wells as a control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Eragidomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) GSPT1 GSPT1 CRBN->GSPT1 recruits CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN This compound This compound This compound->CRBN binds to Proteasome Proteasome GSPT1->Proteasome degradation Ub Ubiquitin Ub->GSPT1 ubiquitination Apoptosis Apoptosis Proteasome->Apoptosis leads to

Caption: Mechanism of action of this compound.

Eragidomide_Resistance_Pathways cluster_resistance Mechanisms of this compound Resistance mTOR_pathway mTOR Pathway Activation GSPT1_binding_reduction Reduced GSPT1-CRBN Binding mTOR_pathway->GSPT1_binding_reduction Resistance Resistance ILF2_3_down ILF2/ILF3 Downregulation CRBN_splicing Altered CRBN Splicing ILF2_3_down->CRBN_splicing CRBN_down Decreased CRBN Protein CRBN_splicing->CRBN_down Eragidomide_action This compound-induced GSPT1 Degradation CRBN_down->Eragidomide_action inhibits GSPT1_binding_reduction->Eragidomide_action inhibits

Caption: Key signaling pathways in this compound resistance.

Experimental_Workflow start Start with Sensitive AML Cell Line culture Culture cells with increasing concentrations of this compound start->culture select Select for resistant clones culture->select characterize Characterize Resistant Phenotype select->characterize ic50 Determine IC50 shift (Cell Viability Assay) characterize->ic50 Confirm Resistance gspt1 Assess GSPT1 degradation (Western Blot) characterize->gspt1 mechanism Investigate Resistance Mechanism characterize->mechanism crbn_exp Analyze CRBN expression (Western Blot, qRT-PCR) mechanism->crbn_exp mtor_path Analyze mTOR pathway activation (Western Blot) mechanism->mtor_path sequencing Sequence CRBN and GSPT1 mechanism->sequencing combination Test Combination Therapies mechanism->combination

Caption: Workflow for developing and characterizing this compound-resistant AML cell lines.

References

Technical Support Center: Troubleshooting CC-90009 Insolubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with CC-90009 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is my CC-90009 not dissolving properly?

A1: CC-90009 is a crystalline solid that is practically insoluble in water and ethanol[1]. Solubility issues often arise from using improper solvents, incorrect solvent preparation, or the quality of the solvent itself. For instance, Dimethyl Sulfoxide (DMSO) is a common solvent, but its ability to dissolve CC-90009 is reduced if the DMSO has absorbed moisture[1]. Always use fresh, anhydrous DMSO for the best results[1].

Q2: What are the recommended solvents for preparing CC-90009 stock solutions?

A2: The recommended solvents for creating stock solutions of CC-90009 are high-purity, anhydrous DMSO and DMF[1][2]. It is crucial to use fresh solvents to avoid issues with moisture, which can decrease the solubility of the compound.

Q3: My CC-90009 precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic compounds like CC-90009. To mitigate this, it is important to perform serial dilutions. When preparing working concentrations for cell-based assays, ensure that the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤0.5%) to maintain compound solubility and minimize solvent-induced cellular toxicity. For some in vivo formulations, a co-solvent system involving PEG300 and Tween80 can be used to improve solubility in aqueous solutions.

Q4: How should I prepare and store CC-90009 stock solutions to ensure stability and prevent precipitation?

A4: To prepare a stock solution, dissolve CC-90009 powder in fresh, anhydrous DMSO to the desired concentration. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Store these aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter-term storage (up to one month).

Q5: What are the visual signs of CC-90009 precipitation in my assay, and how can this impact my results?

Data Presentation

Table 1: Solubility of CC-90009 in Various Solvents

SolventSolubilityReference
DMSOUp to 92 mg/mL (199.19 mM)
DMF20 mg/mL
WaterInsoluble
EthanolInsoluble

Note: The solubility in DMSO can be lower (e.g., 44 mg/mL) if the DMSO has absorbed moisture.

Table 2: Recommended Storage Conditions for CC-90009

FormStorage TemperatureDurationReference
Powder-20°C3 years
Stock Solution in DMSO-80°C1 year
Stock Solution in DMSO-20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of CC-90009 powder (MW: 461.85 g/mol ) to room temperature before opening.

  • Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.6185 mg of CC-90009.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thaw a single-use aliquot of the 10 mM CC-90009 stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your cell culture medium. It is crucial to add the compound to the medium and mix immediately to prevent precipitation.

  • Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤0.5%).

  • For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 3: Example Formulation for In Vivo Oral Administration

This is an example formulation and may require optimization for your specific experimental needs.

  • Prepare a stock solution of CC-90009 in DMSO (e.g., 44 mg/mL).

  • For a 1 mL final working solution, take 50 µL of the 44 mg/mL DMSO stock solution.

  • Add the DMSO stock to 400 µL of PEG300 and mix until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • This mixed solution should be used immediately for optimal results.

Visualizations

Troubleshooting_Insolubility start Start: CC-90009 Insolubility Observed check_solvent Is the correct solvent being used? (e.g., anhydrous DMSO) start->check_solvent use_correct_solvent Use fresh, anhydrous DMSO or DMF. check_solvent->use_correct_solvent No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_solvent->check_dilution Yes use_correct_solvent->check_dilution serial_dilution Perform serial dilutions and ensure final DMSO concentration is low (≤0.5%). check_dilution->serial_dilution Yes check_storage Were stock solutions stored properly? (Aliquot, -80°C, avoid freeze-thaw) check_dilution->check_storage No serial_dilution->check_storage proper_storage Prepare fresh stock solution and store correctly. check_storage->proper_storage No end_soluble End: CC-90009 is soluble. check_storage->end_soluble Yes proper_storage->end_soluble end_insoluble End: If issues persist, consider alternative formulation strategies. end_soluble->end_insoluble

Caption: Troubleshooting workflow for CC-90009 insolubility issues.

CC90009_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CRBN Cereblon (CRBN) GSPT1 GSPT1 (Translation Termination Factor) CRBN->GSPT1 recruits CUL4 CUL4 DDB1 DDB1 RBX1 RBX1 CC90009 CC-90009 (Molecular Glue) CC90009->CRBN binds to Ub Ubiquitin GSPT1->Ub is ubiquitinated by CRL4-CRBN Proteasome Proteasome Ub->Proteasome targeted for Degradation GSPT1 Degradation Proteasome->Degradation leads to Apoptosis Apoptosis in AML Cells Degradation->Apoptosis induces

Caption: Mechanism of action of CC-90009 leading to GSPT1 degradation.

Experimental_Workflow start Start: Prepare 10 mM CC-90009 Stock in DMSO dilution Perform Serial Dilutions in Cell Culture Medium start->dilution cell_treatment Treat Cells with Working Concentrations of CC-90009 (and vehicle control) dilution->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation assay Perform Downstream Assay (e.g., Western Blot for GSPT1, Cell Viability Assay) incubation->assay analysis Data Analysis assay->analysis

Caption: General experimental workflow for using CC-90009 in cell-based assays.

References

Technical Support Center: Optimizing Eragidomide Dosage for Maximal GSPT1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Eragidomide for achieving maximal GSPT1 degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce GSPT1 degradation?

A1: this compound (also known as CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader.[1][2] It functions as a "molecular glue," bringing together the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[1]

Q2: What is the primary downstream effect of GSPT1 degradation by this compound?

A2: The degradation of GSPT1, a key translation termination factor, leads to impaired protein synthesis. This disruption triggers the Integrated Stress Response (ISR), a cellular signaling network activated by various stress conditions. Key markers of ISR activation include the phosphorylation of eIF2α and increased expression of ATF4. Ultimately, this cascade of events can lead to TP53-independent apoptosis in cancer cells.

Q3: Is this compound selective for GSPT1? What about off-target effects?

A3: this compound is considered a GSPT1-selective degrader. Unlike some other Cereblon E3 ligase modulators, this compound has been shown to spare the degradation of other known neosubstrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). However, as with any small molecule, the potential for off-target effects, especially at higher concentrations, should be considered. Comprehensive proteomic analysis is the most thorough method to assess selectivity.

Q4: What are typical in vitro effective concentrations for this compound?

A4: The effective concentration of this compound can vary depending on the cell line and experimental duration. The half-maximal degradation concentration (DC50) is a key parameter. For instance, in some acute myeloid leukemia (AML) cell lines, the EC50 for GSPT1 degradation has been reported to be around 9 nM. Another GSPT1 degrader showed a DC50 of 9.7 nM in MV4-11 cells after 4 hours of treatment, which improved to 2.1 nM after 24 hours.

Quantitative Data Summary

The following tables summarize key quantitative data for GSPT1 degraders, including this compound, from various studies. This data can serve as a starting point for dose-ranging experiments.

Table 1: In Vitro Degradation Potency (DC50/EC50) of GSPT1 Degraders

CompoundCell LineDC50/EC50 (nM)Treatment Time (hours)Reference
This compound (CC-90009)AML cell lines~9Not Specified
Compound 6MV4-119.74
Compound 6MV4-112.124
Compound 7MV4-11>10004
Compound 7MV4-111024
LYG-409KG-17.87Not Specified

Table 2: Anti-proliferative Activity (IC50) of GSPT1 Degraders

CompoundCell LineIC50 (nM)Reference
This compound (CC-90009)Primary patient AML blasts6
LYG-409KG-19.50 ± 0.71

Experimental Protocols

Western Blotting for GSPT1 Degradation

This protocol outlines the steps to quantify GSPT1 protein levels following this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against GSPT1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with a dose-range of this compound for the desired duration (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GSPT1 antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for the loading control.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 degradation relative to the vehicle control.

Global Proteomics for Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of this compound across the proteome.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer for mass spectrometry

  • Trypsin

  • Tandem Mass Tags (TMT) or other isobaric labels (optional, for multiplexing)

  • LC-MS/MS instrument

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations and a vehicle control.

  • Cell Lysis and Protein Extraction: Lyse cells and extract proteins using a mass spectrometry-compatible lysis buffer.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling (Optional): Label peptides with isobaric tags to enable multiplexed analysis.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in this compound-treated samples compared to the control. Visualize the results using volcano plots.

Troubleshooting Guide

Problem 1: No or Weak GSPT1 Degradation on Western Blot

Possible Cause Troubleshooting Steps
Inactive Compound Ensure proper storage of this compound (as per manufacturer's instructions). Prepare fresh stock solutions.
Insufficient Incubation Time or Concentration Perform a time-course (e.g., 2, 4, 8, 12, 24 hours) and dose-response (e.g., 0.1 nM to 10 µM) experiment to determine optimal conditions for your cell line.
Suboptimal Western Blot Protocol Increase the primary antibody concentration. Ensure the secondary antibody is appropriate for the primary. Optimize transfer efficiency, especially for large proteins. Use a positive control if available.
Low CRBN Expression Verify CRBN expression levels in your cell line, as this compound's activity is CRBN-dependent.

Problem 2: High Background on Western Blot

Possible Cause Troubleshooting Steps
Inadequate Blocking Increase blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient Washing Increase the number and duration of wash steps.

Problem 3: Inconsistent Cell Viability Assay Results

Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.
Edge Effects Avoid using the outer wells of the plate or fill them with sterile media/PBS to minimize evaporation.
Compound Precipitation Check the solubility of this compound in your culture medium. If precipitation is observed at higher concentrations, consider using a different solvent or a lower concentration range.

Problem 4: GSPT1 Degradation Observed, but No Downstream Effects (e.g., no change in apoptosis markers)

Possible Cause Troubleshooting Steps
Insufficient Degradation While some degradation is observed, it may not be sufficient to trigger a downstream response. Aim for >80% degradation.
Cell Line-Specific Resistance The cell line may have mutations or compensatory mechanisms that bypass the effects of GSPT1 loss.
Timing of Downstream Assay The downstream effects may occur at a later time point than GSPT1 degradation. Perform a time-course experiment for your downstream markers.

Visualizations

Eragidomide_Mechanism_of_Action cluster_0 This compound-Induced GSPT1 Degradation This compound This compound Ternary_Complex Ternary Complex (this compound-CRBN-GSPT1) This compound->Ternary_Complex CRBN CRBN CRBN->Ternary_Complex GSPT1 GSPT1 GSPT1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degraded_GSPT1 Degraded GSPT1 Proteasome->Degraded_GSPT1

Caption: Mechanism of this compound-induced GSPT1 degradation.

GSPT1_Degradation_Signaling_Pathway GSPT1_Degradation GSPT1 Degradation Translation_Termination_Impairment Impaired Translation Termination GSPT1_Degradation->Translation_Termination_Impairment Ribosome_Stalling Ribosome Stalling Translation_Termination_Impairment->Ribosome_Stalling ISR_Activation Integrated Stress Response (ISR) Activation Ribosome_Stalling->ISR_Activation eIF2a_Phosphorylation p-eIF2α ↑ ISR_Activation->eIF2a_Phosphorylation ATF4_Upregulation ATF4 ↑ ISR_Activation->ATF4_Upregulation eIF2a_Phosphorylation->ATF4_Upregulation Apoptosis Apoptosis ATF4_Upregulation->Apoptosis

Caption: Downstream signaling pathway of GSPT1 degradation.

Experimental_Workflow Start Start: Cell Culture Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Viability_Assay Cell Viability Assay Treatment->Viability_Assay Quantification Protein Quantification (BCA) Harvest->Quantification Western_Blot Western Blot for GSPT1 Quantification->Western_Blot Proteomics Global Proteomics (LC-MS/MS) Quantification->Proteomics Data_Analysis Data Analysis Western_Blot->Data_Analysis Proteomics->Data_Analysis Viability_Assay->Data_Analysis End End: Determine Optimal Dosage Data_Analysis->End

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Identifying Off-Target Effects of Eragidomide In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying the off-target effects of Eragidomide in vitro.

Introduction to this compound

This compound (also known as CC-90009) is a novel small molecule that functions as a molecular glue. It modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN). By binding to CRBN, this compound induces the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. The primary on-target effects of this compound are the degradation of the translation termination factor GSPT1 and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). These on-target activities are central to its potential therapeutic effects in conditions like acute myeloid leukemia (AML).

However, like any small molecule, this compound has the potential to interact with unintended proteins, leading to off-target effects. Identifying these off-target interactions is crucial for a comprehensive understanding of its biological activity and potential liabilities. This guide provides a framework for investigating these potential off-target effects in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: The primary known on-targets of this compound are the neosubstrates GSPT1, IKZF1, and IKZF3, which are degraded upon its interaction with the CRBN E3 ligase complex.[1][2]

Q2: Why is it important to identify the off-target effects of this compound?

A2: Identifying off-target effects is critical for several reasons:

  • Understanding the full mechanism of action: Off-target interactions can contribute to the therapeutic efficacy or cause unexpected biological responses.

  • Predicting potential toxicities: Interactions with unintended targets are a common cause of adverse drug reactions. Early identification of these liabilities can save time and resources in drug development.[3]

  • Optimizing lead compounds: Understanding the off-target profile can guide medicinal chemistry efforts to design more selective and safer molecules.

Q3: What are the common categories of off-target assays?

A3: Off-target liability assays for small molecules generally fall into these categories:

  • Biochemical Assays: These assays use purified proteins to directly measure the interaction of a compound with a target. Examples include kinase activity assays and competitive binding assays.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant context, using intact cells. The Cellular Thermal Shift Assay (CETSA) is a prime example.

  • Proteomics-Based Approaches: These unbiased methods aim to identify all proteins that interact with a compound in a cellular context.

Q4: Where should I start if I suspect an off-target effect?

A4: A stepwise approach is recommended. Begin with broad screening panels (e.g., kinase panels, GPCR panels) to identify potential off-target classes. Follow up any hits with more specific, targeted assays to confirm the interaction and determine its functional consequence. Cellular assays should then be used to verify the engagement in a more physiological setting.

Troubleshooting Guides

On-Target Effect Verification: GSPT1 and IKZF1/3 Degradation

Issue: No degradation of GSPT1 or IKZF1/3 is observed after this compound treatment.

Possible Cause Troubleshooting Step
Cell line does not express CRBN Confirm CRBN expression in your cell line by Western blot or qPCR. This compound's activity is CRBN-dependent.
Ineffective this compound concentration Perform a dose-response experiment to determine the optimal concentration for degradation in your cell line.
Incorrect incubation time Conduct a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration for maximal degradation.
Proteasome inhibition Ensure that cells are not co-treated with proteasome inhibitors, as this compound-mediated degradation is proteasome-dependent.
Poor antibody quality for Western blot Validate your primary antibodies for GSPT1, IKZF1, and IKZF3 using positive and negative controls.
Compound instability Ensure the stability of this compound in your cell culture media over the course of the experiment.
Off-Target Screening: Kinase Panel

Issue: this compound shows significant inhibition of multiple kinases in a screening panel.

Possible Cause Troubleshooting Step
High assay concentration If the initial screen was performed at a high concentration (e.g., 10 µM), re-test at lower, more physiologically relevant concentrations to determine if the inhibition is potent.
Assay interference Some compounds can interfere with the assay technology (e.g., fluorescence, luminescence). Run the compound in a counter-screen without the kinase to check for assay artifacts.
ATP-competitive vs. non-competitive inhibition The high concentration of ATP in cells can overcome weak ATP-competitive inhibition observed in biochemical assays.[4] Consider follow-up studies to determine the mechanism of inhibition.
Promiscuous binding This compound may genuinely interact with multiple kinases. Prioritize hits based on potency (IC50) and relevance to any observed cellular phenotype.
Off-Target Confirmation: Cellular Thermal Shift Assay (CETSA)

Issue: No thermal shift is observed for a suspected off-target protein after this compound treatment.

Possible Cause Troubleshooting Step
Weak target engagement The interaction may be too weak to induce a significant thermal stabilization. Ensure you are using a sufficiently high concentration of this compound.
Protein destabilization Some compound interactions can lead to protein destabilization rather than stabilization.[5] Look for a shift to the left in the melting curve.
Low protein abundance The target protein may be expressed at low levels, making detection difficult. Consider using a cell line that overexpresses the target or a more sensitive detection method.
Poor antibody quality for detection The antibody used for Western blotting or other detection methods may not be sensitive enough. Validate your antibody with appropriate controls.
Incorrect temperature range The chosen temperature range may not be appropriate for the target protein's melting point. Optimize the temperature gradient.

Quantitative Data Summary

As specific off-target screening data for this compound is not publicly available, the following tables are provided as templates for researchers to summarize their own experimental findings.

Table 1: On-Target Degradation Profile of this compound

TargetCell LineDC50 (nM)Dmax (%)Timepoint (hours)
GSPT1MOLM-13[Example: 10][Example: >95][Example: 8]
IKZF1MM.1S[Example: 25][Example: >90][Example: 24]
IKZF3MM.1S[Example: 15][Example: >95][Example: 24]
User Data

DC50: Concentration for 50% of maximal degradation. Dmax: Maximum percentage of degradation.

Table 2: Example Kinase Inhibition Profile for this compound

Kinase Target% Inhibition @ 1 µMIC50 (µM)
Kinase A[Example: 85][Example: 0.2]
Kinase B[Example: 15][Example: >10]
Kinase C[Example: 5][Example: >10]
User Data

Table 3: Example CETSA Results for a Putative Off-Target

Putative Off-TargetCell LineΔTm (°C) with 10 µM this compound
Protein XHEK293[Example: +2.5]
Protein YHeLa[Example: -1.0]
Protein ZA549[Example: No significant shift]
User Data

ΔTm: Change in the melting temperature of the protein.

Experimental Protocols

Protocol 1: Western Blot for GSPT1 and IKZF1/3 Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat with a dose-range of this compound or vehicle control (e.g., DMSO) for the desired time period.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for GSPT1, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Kinase Panel Screening (General Protocol)
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute to the desired screening concentration in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, combine the purified kinase, the specific substrate, and ATP.

  • Inhibitor Addition: Add this compound or a control inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Detection: Measure kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. For hits, perform a dose-response curve to determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration for a specified time.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Clarification of Lysates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze by Western blot or other protein detection methods for the target of interest.

  • Data Analysis: Quantify the amount of soluble protein at each temperature. Plot the normalized amount of soluble protein versus temperature to generate melting curves. A shift in the melting curve between the vehicle- and this compound-treated samples indicates target engagement.

Visualizations

Eragidomide_Signaling_Pathway This compound This compound CRBN CRBN This compound->CRBN binds E3_Ligase CRL4-CRBN E3 Ubiquitin Ligase CRBN->E3_Ligase CUL4 CUL4-DDB1- Rbx1 CUL4->E3_Ligase GSPT1 GSPT1 E3_Ligase->GSPT1 recruits IKZF1_3 IKZF1/3 E3_Ligase->IKZF1_3 recruits Proteasome Proteasome GSPT1->Proteasome ubiquitination IKZF1_3->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Cell_Effects Therapeutic Effects Degradation->Cell_Effects

Caption: this compound's on-target signaling pathway.

Off_Target_Workflow start Hypothesize Off-Target Interaction biochem_screen Biochemical Screening (e.g., Kinase Panel) start->biochem_screen hit_id Identify Potential Hits biochem_screen->hit_id dose_response Biochemical IC50 Determination hit_id->dose_response Hit no_hit No Hits Identified hit_id->no_hit No Hit cetsa Cellular Target Engagement (CETSA) dose_response->cetsa functional_assay Functional Cell-Based Assay cetsa->functional_assay confirmation Confirm Off-Target Interaction functional_assay->confirmation Troubleshooting_Logic start Unexpected Experimental Result check_on_target Verify On-Target Effect? start->check_on_target troubleshoot_on_target Troubleshoot On-Target Assay (e.g., Western Blot for GSPT1) check_on_target->troubleshoot_on_target No no_on_target_issue On-Target Assay OK check_on_target->no_on_target_issue Yes consider_off_target Consider Off-Target Effect broad_screen Perform Broad Off-Target Screen (e.g., Kinase/GPCR panels) consider_off_target->broad_screen Yes no_off_target No Off-Target Identified consider_off_target->no_off_target No confirm_hit Confirm with Orthogonal Assay (e.g., CETSA) broad_screen->confirm_hit no_on_target_issue->consider_off_target

References

Eragidomide (CC-90009) Clinical Trial NCT02848001: Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the terminated Phase 1 clinical trial NCT02848001 for Eragidomide (CC-90009). The content is structured to address potential questions arising from the trial's outcome and to provide available data and experimental context.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the NCT02848001 clinical trial?

A1: The Phase 1 clinical trial NCT02848001, which evaluated the safety and efficacy of this compound in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS), was terminated primarily due to a lack of efficacy observed in the short-term acute phase of the study.[1] Some sources also indicate that the discontinuation of the drug's development was a result of a combination of this lack of efficacy and changes in the business objectives of the sponsor, Celgene.[2]

Q2: Were there any safety concerns that led to the trial's termination?

A2: While the trial was terminated for lack of efficacy, dose-limiting toxicities (DLTs) were reported at higher dose levels (2.4 mg to 3.6 mg).[3] These included hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis with tamponade.[3] However, the primary reason cited for termination was not safety, but the insufficient anti-leukemic activity observed.

Q3: What is the mechanism of action of this compound?

A3: this compound (CC-90009) is a first-in-class small molecule that acts as a molecular glue to the Cereblon (CRBN) E3 ubiquitin ligase complex. It selectively targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and subsequent proteasomal degradation.[4] The degradation of GSPT1 disrupts protein translation, leading to apoptosis in cancer cells.

Q4: Was any clinical activity observed before the trial was terminated?

A4: Yes, preliminary results from the dose-finding phase of the study indicated some anti-leukemic activity. Evidence of on-target activity, such as the degradation of GSPT1, and decreases in bone marrow and/or peripheral blasts were observed in patients treated with ≥1.2 mg of this compound. However, this activity was not deemed sufficient to warrant continuation of the trial.

Quantitative Data Summary

The following table summarizes the key quantitative data available from the initial phase of the NCT02848001 trial, as of a May 15, 2019 data cutoff.

ParameterValue
Patient Population
Total Patients Treated45
Median Age (Range)66 years (27-81)
Male Patients73%
Refractory to Last Therapy80%
Refractory to All Prior Therapy38%
Secondary AML31%
Dosing and Schedules
Dose Levels0.3 mg to 3.6 mg
Dosing Schedule 1Days 1-5 of a 28-day cycle (35 patients)
Dosing Schedule 2Days 1-3 and 8-10 of a 28-day cycle (10 patients)
Safety and Tolerability
Patients with ≥1 Serious TEAE80%
Most Common Serious TEAEInfections (47%)
TEAEs Leading to Discontinuation4% (2 patients)
Dose Interruptions due to TEAEs27% (12 patients)
Dose Reductions due to TEAEs4% (2 patients)
Efficacy
Patients Discontinuing due to PD or Lack of Efficacy60% of those who discontinued (B1498344) (24 out of 40)

TEAE: Treatment-Emergent Adverse Event; PD: Progressive Disease

Experimental Protocols

Study Design

The NCT02848001 study was a Phase 1, multicenter, open-label, dose-escalation trial.

  • Part A (Dose Escalation): This part of the study aimed to evaluate the safety and tolerability of escalating doses of this compound in patients with relapsed or refractory AML. A modified 3+3 design was used to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

  • Part B (Expansion): This planned expansion phase was intended to further evaluate the safety and efficacy of this compound at or below the MTD in specific patient cohorts to confirm the RP2D. This part of the trial was not fully executed due to the early termination.

Treatment Administration

This compound was administered intravenously daily according to the specified schedules in 28-day cycles.

Outcome Measures

  • Primary Outcome Measures: To determine the incidence of dose-limiting toxicities and to establish the MTD.

  • Secondary Outcome Measures: To characterize the pharmacokinetic profile of this compound (including Cmax, AUC, and tmax) and to assess the preliminary anti-leukemic activity based on the International Working Group (IWG) response criteria for AML and MDS.

Visualizations

Signaling Pathway of this compound

Eragidomide_Mechanism_of_Action cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex CUL4 CUL4 DDB1 DDB1 Ub Ubiquitin CRBN CRBN RBX1 RBX1 GSPT1 GSPT1 (Translation Termination Factor) CRBN->GSPT1 Recruits This compound This compound (CC-90009) This compound->CRBN Binds as molecular glue Proteasome Proteasome GSPT1->Proteasome Degradation Ub->GSPT1 Ubiquitination Translation_Disruption Disruption of Protein Translation Proteasome->Translation_Disruption Leads to Apoptosis Apoptosis in AML Cells Translation_Disruption->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow of NCT02848001

NCT02848001_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Evaluation Patient_Population Patients with Relapsed or Refractory AML or Higher-Risk MDS Dose_Escalation Part A: Dose Escalation (Modified 3+3 Design) Patient_Population->Dose_Escalation IV_Admin Intravenous Administration (Days 1-5 or Days 1-3 & 8-10 of a 28-day cycle) Dose_Escalation->IV_Admin Dose_Expansion Part B: Dose Expansion (Planned) Dose_Escalation->Dose_Expansion Safety_Assessment Safety & Tolerability Assessment (Primary Outcome: DLTs, MTD) IV_Admin->Safety_Assessment Efficacy_Assessment Preliminary Efficacy Assessment (Secondary Outcome: IWG Response) IV_Admin->Efficacy_Assessment PK_PD_Analysis Pharmacokinetics & Pharmacodynamics Analysis IV_Admin->PK_PD_Analysis Termination Trial Termination (Lack of Efficacy) Safety_Assessment->Termination Efficacy_Assessment->Termination

Caption: High-level workflow of the NCT02848001 clinical trial.

References

Technical Support Center: Improving the Efficacy of Eragidomide Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Eragagidomide (also known as CC-90009) combination therapies in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Eragidomide?

A1: this compound is a first-in-class, selective GSPT1 (G1 to S phase transition 1) degrader.[1][2] It acts as a "molecular glue," bringing together the GSPT1 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity results in the ubiquitination and subsequent proteasomal degradation of GSPT1.[1] The degradation of GSPT1, a key translation termination factor, leads to the activation of an integrated stress response and ultimately induces apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).

Q2: What is the rationale for using this compound in combination therapies for AML?

A2: While this compound has shown single-agent activity, combination therapies aim to enhance its anti-leukemic effects and overcome potential resistance mechanisms. By targeting multiple oncogenic pathways simultaneously, combination therapies can achieve synergistic cytotoxicity. Preclinical studies have shown that this compound synergizes with various anti-AML agents, including BCL2 inhibitors (e.g., venetoclax), FLT3 inhibitors (e.g., gilteritinib), and IDH2 inhibitors (e.g., enasidenib).

Q3: What are some of the known combination partners for this compound in AML?

A3: Preclinical and clinical studies are exploring this compound in combination with several other targeted therapies for AML. A high-throughput screening of over 70 compounds identified synergistic activity with tyrosine kinase inhibitors, unfolded protein response inducers, transcription inhibitors, and epigenetic agents. Notably, strong synergy has been observed with the BCL2 inhibitor venetoclax (B612062), FLT3 inhibitors like quizartinib, and the mutant IDH2 inhibitor enasidenib. A phase 1/2 clinical trial is currently evaluating the combination of this compound with venetoclax and azacitidine in AML patients.

Q4: How does GSPT1 degradation impact cellular processes beyond apoptosis?

A4: The degradation of GSPT1 has been shown to impair the expression of fusion genes, such as RUNX1::RUNX1T1 and FUS::ERG, which are critical drivers in some subtypes of pediatric AML. This suggests a role for GSPT1 in regulating leukemic transcriptional networks.

Troubleshooting Guides

Issue 1: Inconsistent or incomplete GSPT1 degradation in Western Blot.

  • Potential Cause: Suboptimal antibody performance.

    • Troubleshooting Tip: Ensure the primary antibody for GSPT1 is validated for Western Blotting and used at the recommended dilution. Test different antibody clones if necessary.

  • Potential Cause: Insufficient drug concentration or incubation time.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal GSPT1 degradation in your specific cell line.

  • Potential Cause: Low Cereblon (CRBN) expression in the cell line.

    • Troubleshooting Tip: Verify CRBN protein levels in your cell line via Western Blot. Cell lines with low CRBN expression may be less sensitive to this compound.

  • Potential Cause: Issues with the proteasome degradation pathway.

    • Troubleshooting Tip: To confirm that the degradation is proteasome-dependent, co-treat cells with a proteasome inhibitor (e.g., MG-132) and this compound. GSPT1 levels should be restored in the presence of the proteasome inhibitor.

Issue 2: High variability in cell viability assay results with combination therapies.

  • Potential Cause: Inconsistent cell seeding density.

    • Troubleshooting Tip: Ensure a uniform cell number is seeded in each well. Variations in cell density can significantly impact drug response.

  • Potential Cause: Drug instability or improper storage.

    • Troubleshooting Tip: Prepare fresh drug dilutions for each experiment. Store stock solutions of this compound and combination drugs at the recommended temperature and protect them from light to prevent degradation.

  • Potential Cause: Edge effects in multi-well plates.

    • Troubleshooting Tip: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Issue 3: Difficulty in interpreting apoptosis data from flow cytometry in combination studies.

  • Potential Cause: Inadequate compensation for spectral overlap.

    • Troubleshooting Tip: Use single-stained controls for each fluorochrome to set up the compensation matrix accurately. Ensure that the compensation is checked and adjusted for each experiment.

  • Potential Cause: Debris and dead cells interfering with the analysis.

    • Troubleshooting Tip: Use a viability dye (e.g., PI, DAPI, or a fixable viability stain) to exclude dead cells from the analysis. Gate on the live cell population before analyzing the apoptosis markers (e.g., Annexin V).

  • Potential Cause: Complex apoptotic responses with combination treatments.

    • Troubleshooting Tip: Analyze both early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic populations. Consider including a caspase activity assay to complement the flow cytometry data.

Issue 4: Off-target effects observed with this compound treatment.

  • Potential Cause: this compound may have some off-target effects, although it is designed to be selective for GSPT1. Some molecular glue degraders are known to affect other proteins like IKZF1/3.

    • Troubleshooting Tip: To investigate potential off-target effects, perform proteomic profiling of cells treated with this compound. To confirm that the observed phenotype is due to GSPT1 degradation, perform a rescue experiment by overexpressing a degradation-resistant mutant of GSPT1.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of this compound (CC-90009) in AML Cell Lines

Cell LineIC50 (nM)
MOLM-133
MV4-1110
KG-125
HL-6050
OCI-AML375

Data adapted from preclinical studies and presented as approximate values.

Table 2: Synergistic Effects of this compound in Combination with Other Anti-AML Agents (Preclinical Data)

CombinationCell Line/ModelObserved Effect
This compound + VenetoclaxAML cell lines, Primary AML cellsEnhanced reduction in colony formation
This compound + Quizartinib (FLT3 inhibitor)FLT3-ITD PDX modelSignificantly prolonged survival compared to single agents
This compound + Enasidenib (IDH2 inhibitor)IDH2 R140Q PDX modelReduced malignant cell populations and prolonged survival

This table summarizes qualitative synergistic effects observed in preclinical studies. Quantitative synergy scores (e.g., Combination Index) from these studies are not publicly available in a consolidated format.

Experimental Protocols

Protocol 1: Western Blot for GSPT1 Degradation

  • Cell Lysis:

    • Treat AML cells with this compound at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GSPT1 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Normalize GSPT1 band intensity to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination drug in culture medium.

    • Add the drug solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

  • Cell Treatment:

    • Treat AML cells with this compound alone or in combination with other drugs for the desired duration.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate controls (unstained, single-stained) for compensation and gating.

    • Identify and quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Eragidomide_Mechanism_of_Action This compound This compound (CC-90009) CRBN Cereblon (CRBN) E3 Ligase This compound->CRBN binds GSPT1 GSPT1 Protein CRBN->GSPT1 recruits GSPT1->GSPT1 Proteasome Proteasome GSPT1->Proteasome Degradation Apoptosis Apoptosis Proteasome->Apoptosis leads to Experimental_Workflow_Synergy_Analysis cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cell_culture AML Cell Culture drug_treatment Treat with this compound +/- Combination Drug cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) drug_treatment->apoptosis_assay western_blot Western Blot for GSPT1 Degradation drug_treatment->western_blot dose_response Generate Dose-Response Curves viability_assay->dose_response statistical_analysis Statistical Analysis apoptosis_assay->statistical_analysis western_blot->statistical_analysis synergy_score Calculate Synergy Score (e.g., Combination Index) dose_response->synergy_score Troubleshooting_Logic_GSPT1_Degradation start No/Low GSPT1 Degradation check_crbn Check CRBN Expression start->check_crbn check_drug Check Drug Concentration & Incubation Time start->check_drug check_proteasome Proteasome Inhibition Control start->check_proteasome low_crbn Low CRBN Levels check_crbn->low_crbn suboptimal_conditions Suboptimal Conditions check_drug->suboptimal_conditions proteasome_issue Proteasome Pathway Issue check_proteasome->proteasome_issue solution1 Use High CRBN Cell Line low_crbn->solution1 solution2 Optimize Dose & Time suboptimal_conditions->solution2 solution3 Confirm Proteasome Dependence proteasome_issue->solution3

References

Eragidomide Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line-specific responses to Eragidomide (CC-90009) treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CC-90009) is a first-in-class, selective G1 to S phase transition 1 (GSPT1) degrader.[1][2] It acts as a "molecular glue," co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN) to selectively target GSPT1 for ubiquitination and subsequent proteasomal degradation.[1][2][3] The depletion of GSPT1 leads to the induction of apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).

Q2: Which molecular targets are affected by this compound treatment?

The primary target of this compound is the GSPT1 protein. By inducing its degradation, this compound indirectly affects downstream signaling pathways. This includes the modulation of transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), and the downregulation of proteins like interferon regulatory factor 4 (IRF4) and c-myc, which are crucial for the proliferation of certain cancer cells.

Q3: In which cancer types and cell lines has this compound shown activity?

This compound has demonstrated potent antiproliferative and proapoptotic activity primarily in acute myeloid leukemia (AML) cell lines. Studies have shown activity in 10 out of 11 human AML cell lines tested, with IC50 values generally in the nanomolar range. Activity has also been reported in some multiple myeloma and prostate cancer cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
No or low cytotoxicity observed in a cancer cell line. Intrinsic or acquired resistance. 1. Verify CRBN expression: this compound's activity is CRBN-dependent. Low or absent CRBN expression can lead to resistance. Assess CRBN mRNA and protein levels. 2. Check for GSPT1 degradation: Confirm that this compound treatment leads to the degradation of GSPT1 in your cell line using Western blotting. Insufficient degradation suggests a resistance mechanism. 3. Investigate the ILF2/ILF3 complex: This complex regulates CRBN expression. Alterations in this complex can affect CRBN levels and thus this compound sensitivity. 4. Assess the mTOR pathway: Hyperactivation of the mTOR signaling pathway has been shown to protect against the effects of this compound by reducing its binding to GSPT1.
High variability in experimental results. Inconsistent experimental conditions. 1. Ensure consistent cell culture conditions: Maintain consistent cell density, passage number, and media composition. 2. Proper drug handling: this compound should be properly stored and dissolved to maintain its activity. Prepare fresh dilutions for each experiment. 3. Standardize assay protocols: Adhere strictly to the detailed experimental protocols provided below for cell viability, apoptosis, and protein degradation assays.
Difficulty in detecting GSPT1 degradation. Suboptimal Western blot protocol. 1. Optimize antibody concentrations: Titrate the primary and secondary antibody concentrations to achieve a strong signal-to-noise ratio. 2. Use appropriate lysis buffer and protease inhibitors: Ensure complete cell lysis and prevent protein degradation during sample preparation. 3. Confirm protein transfer: Use a loading control (e.g., GAPDH, β-actin) to verify efficient protein transfer from the gel to the membrane.

Data on Cell Line-Specific Responses

The following tables summarize the antiproliferative activity of this compound in various cancer cell lines.

Table 1: Antiproliferative Activity of this compound in AML Cell Lines

Cell LineIC50 (nM)Notes
MOLM-13 3 - 75Sensitive
MV4-11 3 - 75Sensitive
KG-1 3 - 75Sensitive
U937 3 - 75Sensitive
OCI-AML2 3 - 75Sensitive
OCI-AML3 >10,000Resistant due to insufficient GSPT1 degradation.
HL-60 3 - 75Sensitive
NB4 3 - 75Sensitive
Kasumi-1 3 - 75Sensitive
EOL-1 3 - 75Sensitive
MONO-MAC-6 3 - 75Sensitive

Data compiled from multiple sources indicating a general sensitive range for most AML cell lines.

Table 2: Antiproliferative Activity of this compound in Other Cancer Cell Lines

Cell LineCancer TypeIC50/EC50Notes
K562 Chronic Myeloid Leukemia> 40 µMRelatively resistant.
22Rv1 Prostate CancerDC50 = 19 nMSensitive to a derivative of this compound.
Bone marrow cells (from AML patients) Acute Myeloid LeukemiaEC50 = 6 nMSensitive.

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (CC-90009)

  • DMSO (vehicle control)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blot for GSPT1 Degradation

Objective: To assess the degradation of GSPT1 protein following this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (CC-90009)

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (anti-GSPT1, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for the desired time points (e.g., 4, 8, 24 hours).

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Prepare protein samples with Laemmli buffer and denature by boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against GSPT1 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody (GAPDH or β-actin) to ensure equal protein loading.

Protocol 3: Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (CC-90009)

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or DMSO for the desired time.

  • Harvest the cells (including floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Visualizations

Eragidomide_Mechanism_of_Action cluster_0 This compound Action This compound This compound (CC-90009) Ternary_Complex Ternary Complex (this compound-CRBN-GSPT1) This compound->Ternary_Complex Binds to CRBN CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase GSPT1 GSPT1 GSPT1->Ternary_Complex Recruited to CRBN Ubiquitination GSPT1 Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Apoptosis Apoptosis Proteasome->Apoptosis Induces

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_1 Experimental Workflow for this compound Treatment cluster_assays Downstream Assays start Start: Cancer Cell Line Culture treatment Treat with this compound (or Vehicle Control) start->treatment incubation Incubate for Desired Time treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability western Western Blot (GSPT1 Degradation) incubation->western apoptosis Apoptosis Assay (Annexin V) incubation->apoptosis data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis apoptosis->data_analysis

Caption: General experimental workflow for assessing this compound's effects.

Resistance_Mechanisms cluster_2 Potential Mechanisms of Resistance to this compound Resistance Resistance to this compound Low_CRBN Low/No CRBN Expression Low_CRBN->Resistance GSPT1_Mutation GSPT1 Mutation (prevents binding) GSPT1_Mutation->Resistance ILF_Complex Dysregulation of ILF2/ILF3 Complex ILF_Complex->Low_CRBN Reduces CRBN mRNA mTOR_Hyper mTOR Pathway Hyperactivation mTOR_Hyper->Resistance Inhibits GSPT1 binding to CRBN

Caption: Key mechanisms of resistance to this compound.

References

Technical Support Center: Strategies to Enhance the Bioavailability of CC-90009

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of CC-90009, a selective cereblon E3 ligase modulator (CELMoD) that induces the degradation of GSPT1.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

Question: We are observing low and variable oral bioavailability of CC-90009 in our rodent studies. What are the potential causes and how can we improve it?

Answer: Low oral bioavailability of CC-90009 is likely attributable to its poor aqueous solubility and/or limited permeability across the intestinal epithelium. As a small molecule inhibitor, its physicochemical properties play a crucial role in its absorption. Here are some common causes and strategies to address them:

  • Poor Aqueous Solubility: CC-90009 is known to be insoluble in water.[1] This is a primary reason for low dissolution in the gastrointestinal (GI) tract, which is a rate-limiting step for absorption.

  • Low Intestinal Permeability: The molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the GI lumen.

  • First-Pass Metabolism: CC-90009 may be extensively metabolized in the liver before reaching systemic circulation.

Recommended Strategies to Enhance Bioavailability:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the dissolution rate and apparent solubility of poorly soluble compounds. By dispersing CC-90009 in a polymer matrix in an amorphous state, the energy barrier for dissolution is significantly reduced.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract. This formulation can keep CC-90009 in a solubilized state, facilitating its absorption.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug substance increases its surface area-to-volume ratio, leading to a faster dissolution rate.

Issue 2: High Inter-Individual Variability in Pharmacokinetic (PK) Parameters

Question: Our in vivo studies with CC-90009 are showing high variability in Cmax and AUC between animals. What could be the contributing factors?

Answer: High inter-individual variability in the pharmacokinetics of orally administered drugs with poor solubility is a common challenge. The primary reasons often relate to physiological differences between animals affecting drug dissolution and absorption.

  • Gastrointestinal pH: The solubility of CC-90009 may be pH-dependent. Variations in the gastric and intestinal pH among animals can lead to inconsistent dissolution.

  • Gastric Emptying and Intestinal Transit Time: The rate at which the formulation moves through the GI tract can significantly impact the extent of drug absorption, especially for compounds with a narrow absorption window.

  • Food Effects: The presence of food can alter the GI environment (e.g., pH, bile secretion), which can either enhance or hinder the absorption of poorly soluble drugs.

Troubleshooting and Mitigation Strategies:

  • Standardize Experimental Conditions: Ensure strict adherence to fasting protocols before dosing. If a food effect is suspected, conduct studies in both fasted and fed states to characterize it.

  • Formulation Optimization: Employing advanced formulations like ASDs or SEDDS can help overcome the dissolution-related variability by presenting the drug in a more readily absorbable form, thus reducing the impact of physiological variations.

Frequently Asked Questions (FAQs)

Q1: What is the target oral bioavailability for a GSPT1 degrader like CC-90009 in preclinical studies?

A1: While specific preclinical data for CC-90009 is not publicly available, other orally active GSPT1 degraders have shown promising bioavailability. For instance, MRT-2359 has a reported oral bioavailability of approximately 50% in preclinical models.[2] Another representative GSPT1 degrader showed an oral bioavailability of 55% in mice.[2] A reasonable target for preclinical development would be to achieve an oral bioavailability that allows for sufficient systemic exposure to engage the target and demonstrate efficacy in in vivo models.

Q2: How does the mechanism of action of CC-90009 relate to its bioavailability requirements?

A2: CC-90009 is a "molecular glue" that induces the interaction between the E3 ubiquitin ligase cereblon (CRBN) and the neosubstrate GSPT1, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[3][4] This catalytic mechanism of action means that sustained, therapeutically relevant concentrations of the drug are required at the target site to drive the degradation of GSPT1. Therefore, achieving adequate and consistent oral bioavailability is critical for maintaining these concentrations and ensuring robust pharmacological activity.

Q3: Are there any known physicochemical properties of CC-90009 that are relevant to its bioavailability?

A3: CC-90009 is reported to be a crystalline solid that is insoluble in water and ethanol, but soluble in DMSO. Its molecular weight is 461.85 g/mol . These properties are indicative of a compound that is likely to have dissolution rate-limited absorption, making it a good candidate for bioavailability enhancement strategies.

Q4: What are the key differences between Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS) for enhancing the bioavailability of CC-90009?

A4: Both ASDs and SEDDS are excellent strategies, but they work through different mechanisms and have different considerations:

FeatureAmorphous Solid Dispersions (ASDs)Self-Emulsifying Drug Delivery Systems (SEDDS)
Mechanism Increases dissolution rate and apparent solubility by stabilizing the drug in a high-energy amorphous state within a polymer matrix.Pre-dissolves the drug in a lipid-based formulation that forms a fine emulsion in the GI tract, bypassing the dissolution step.
Dosage Form Typically formulated as powders, granules, or tablets.Can be liquid-filled capsules or solidified into powders for tablets/capsules.
Considerations Requires careful selection of polymer to ensure physical stability and prevent recrystallization.Requires screening of oils, surfactants, and co-solvents for drug solubility and emulsification efficiency. Potential for GI irritation with high surfactant concentrations.

Quantitative Data Summary

While specific oral pharmacokinetic data for CC-90009 is not publicly available, the following table summarizes data for other orally administered GSPT1 degraders, which can serve as a benchmark.

Table 1: Preclinical Oral Pharmacokinetic Parameters of GSPT1 Degraders in Mice

CompoundDose (mg/kg, PO)Cmax (µM)Tmax (h)AUC (µM*h)Oral Bioavailability (%)Animal ModelReference
Representative GSPT1 Degrader30.78--55Mouse
MRT-2359Not Specified---~50Not Specified

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) of CC-90009 by Spray Drying
  • Polymer and Solvent Selection:

    • Screen various pharmaceutical-grade polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with CC-90009.

    • Select a common solvent (e.g., methanol, acetone, or a mixture) that dissolves both CC-90009 and the chosen polymer.

  • Preparation of the Spray Solution:

    • Dissolve CC-90009 and the selected polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Ensure complete dissolution to form a clear solution. The total solid content should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Set the parameters of the spray dryer (e.g., Büchi Mini Spray Dryer B-290).

      • Inlet temperature: 100-150°C (optimize based on the solvent's boiling point).

      • Aspirator rate: 80-100%.

      • Pump feed rate: 3-10 mL/min.

      • Nozzle gas flow: 400-600 L/h.

    • Pump the spray solution through the nozzle into the drying chamber.

    • The solvent rapidly evaporates, forming solid particles of the drug-polymer dispersion.

  • Collection and Characterization:

    • Collect the dried powder from the cyclone separator.

    • Characterize the ASD for its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Determine drug loading and content uniformity using HPLC.

    • Evaluate the in vitro dissolution performance of the ASD compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for CC-90009
  • Excipient Screening:

    • Oil Phase: Determine the solubility of CC-90009 in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Determine the solubility of CC-90009 in various surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40).

    • Co-surfactant: Determine the solubility of CC-90009 in various co-surfactants (e.g., Transcutol HP, PEG 400).

    • Select the components that show the highest solubility for CC-90009.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Identify the self-emulsifying region on a ternary phase diagram.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region.

    • Dissolve CC-90009 in this mixture with gentle heating and stirring until a clear solution is obtained.

  • Characterization of the SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Determine the time taken for the SEDDS to form a homogenous emulsion upon dilution with gentle agitation.

    • In Vitro Drug Release: Perform dissolution studies in a relevant medium to assess the drug release profile from the emulsion.

  • In Vivo Evaluation:

    • Administer the optimized ASD or SEDDS formulation of CC-90009 orally to preclinical animal models (e.g., rats, mice).

    • Collect blood samples at predetermined time points.

    • Analyze the plasma concentrations of CC-90009 using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) and determine the absolute or relative oral bioavailability.

Visualizations

Signaling Pathway of CC-90009

CC_90009_Pathway cluster_cell Cancer Cell cluster_CRL4CRBN CRL4-CRBN E3 Ligase Complex CC90009 CC-90009 CRBN Cereblon (CRBN) CC90009->CRBN binds Ternary_Complex CRBN-CC90009-GSPT1 Ternary Complex CRBN->Ternary_Complex CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DDB1->CRBN GSPT1 GSPT1 GSPT1->Ternary_Complex recruited Proteasome Proteasome GSPT1->Proteasome targeted to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Ubiquitination->GSPT1 tags Degradation GSPT1 Degradation Proteasome->Degradation mediates Apoptosis Apoptosis Degradation->Apoptosis leads to Bioavailability_Workflow Start Start: Low Bioavailability of CC-90009 Problem Problem Identification: Poor Solubility / Permeability Start->Problem Strategy Select Formulation Strategy Problem->Strategy ASD Amorphous Solid Dispersion (ASD) Strategy->ASD Option 1 SEDDS Self-Emulsifying Drug Delivery System (SEDDS) Strategy->SEDDS Option 2 Nano Nanonization Strategy->Nano Option 3 Formulation Formulation & Characterization ASD->Formulation SEDDS->Formulation Nano->Formulation InVitro In Vitro Dissolution/ Emulsification Testing Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Analysis Data Analysis: Calculate PK Parameters InVivo->Analysis Result Improved Bioavailability? Analysis->Result Success Successful Formulation Result->Success Yes Optimize Optimize Formulation or Try New Strategy Result->Optimize No Optimize->Strategy

References

Validation & Comparative

A Comparative Guide to GSPT1 Degraders: Eragidomide vs. LYG-409

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted degradation of G1 to S phase transition 1 (GSPT1) protein has emerged as a promising therapeutic strategy in oncology. This guide provides an objective comparison of two leading GSPT1 molecular glue degraders, Eragidomide (CC-90009) and LYG-409, summarizing their preclinical performance based on available experimental data.

Introduction

This compound and LYG-409 are potent and selective molecular glue degraders that function by inducing the proteasomal degradation of GSPT1, a key factor in protein translation termination. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, these compounds effectively eliminate GSPT1, leading to cell cycle arrest and apoptosis in cancer cells. This guide offers a side-by-side look at their efficacy, selectivity, and mechanisms of action.

Mechanism of Action

Both this compound and LYG-409 are classified as molecular glues. They facilitate the interaction between the E3 ubiquitin ligase substrate receptor Cereblon and the neosubstrate GSPT1. This induced proximity results in the polyubiquitination of GSPT1, marking it for degradation by the proteasome. The depletion of GSPT1 disrupts the process of protein synthesis, triggering a cellular stress response and ultimately leading to cancer cell death. This mechanism is notably effective in hematological malignancies and other cancers that are dependent on high rates of protein translation.

cluster_0 Molecular Glue Action cluster_1 Ubiquitination & Degradation cluster_2 Cellular Consequences Degrader Degrader CRBN CRBN Degrader->CRBN binds Ternary_Complex Degrader-CRBN-GSPT1 Ternary Complex GSPT1 GSPT1 CRBN->GSPT1 recruits Ubiquitination Polyubiquitination of GSPT1 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation GSPT1 Degradation Proteasome->Degradation Translation_Disruption Disruption of Translation Termination Degradation->Translation_Disruption Apoptosis Cancer Cell Apoptosis Translation_Disruption->Apoptosis

Mechanism of Action of GSPT1 Molecular Glue Degraders.

Data Presentation

In Vitro Potency and Efficacy

The following table summarizes the in vitro activity of this compound and LYG-409 in various cancer cell lines. IC50 represents the concentration at which 50% of cell growth is inhibited, while DC50 is the concentration required to degrade 50% of the target protein.

CompoundCell LineCancer TypeIC50 (nM)DC50 (nM)Citation
This compound (CC-90009) KG-1Acute Myeloid LeukemiaNot SpecifiedNot Specified[1]
Panel of 11 human AML cell linesAcute Myeloid Leukemia3 - 75-[1]
22Rv1Prostate Cancer-19[2]
LYG-409 KG-1Acute Myeloid Leukemia9.50 ± 0.717.87[3][4]
MV4-11Acute Myeloid Leukemia816
Molm-13Acute Myeloid Leukemia-90
In Vivo Efficacy

The antitumor activity of this compound and LYG-409 has been evaluated in xenograft models of human cancers. Tumor Growth Inhibition (TGI) is a common metric to assess in vivo efficacy.

CompoundXenograft ModelCancer TypeDoseTGI (%)Citation
This compound (CC-90009) HL-60Acute Myeloid Leukemia5 mg/kg, BID, 5 daysReduced tumor cell content in bone marrow
LYG-409 MV4-11Acute Myeloid Leukemia30 mg/kg94.34
22Rv1Prostate Cancer60 mg/kg104.49
Selectivity Profile

Both this compound and LYG-409 have been developed to exhibit high selectivity for GSPT1 over other neosubstrates of Cereblon modulators, such as IKZF1 and IKZF3.

  • This compound (CC-90009): Developed as a more selective GSPT1 degrader compared to its predecessor, CC-885, with the aim of reducing off-target effects.

  • LYG-409: Demonstrates minimal effects on other neosubstrates such as IKZF1, IKZF2, SALL4, and CK1α.

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Start Start Seed_Cells Seed AML cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with serial dilutions of GSPT1 degrader Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for Cell Viability Assay.

  • Cell Seeding: Seed acute myeloid leukemia (AML) cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of the GSPT1 degrader or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, for example, 72 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound.

Immunoblotting for GSPT1 Degradation

Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a sample, in this case, GSPT1.

Start Start Cell_Culture_Treatment Culture and treat AML cells with GSPT1 degrader Start->Cell_Culture_Treatment Cell_Lysis Harvest and lyse cells Cell_Culture_Treatment->Cell_Lysis Protein_Quantification Determine protein concentration (BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking_Probing Block and probe with anti-GSPT1 antibody Transfer->Blocking_Probing Detection Detect with secondary antibody and quantify Blocking_Probing->Detection End End Detection->End

Workflow for Immunoblotting.

  • Cell Culture and Treatment: Culture AML cells and treat them with the GSPT1 degrader at various concentrations and for different time points.

  • Cell Lysis: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe it with a primary antibody specific for GSPT1, followed by a secondary antibody.

  • Detection and Analysis: Detect the protein bands using a suitable detection reagent and quantify the band intensities to determine the percentage of GSPT1 degradation relative to a loading control.

Conclusion

Both this compound and LYG-409 are potent and selective GSPT1 degraders with significant preclinical anti-cancer activity. LYG-409 has demonstrated robust in vitro and in vivo efficacy in AML and prostate cancer models. This compound has also shown potent activity across a range of AML cell lines. While direct comparative studies are limited, the available data suggest that both compounds are valuable tools for investigating the therapeutic potential of GSPT1 degradation. The choice between these molecules for further research and development may depend on specific experimental contexts, including the cancer type of interest and the desired pharmacokinetic properties. The clinical development of LYG-409 is not publicly available, while the Phase 1 trials for this compound in AML and MDS were terminated.

References

Validating GSPT1 as the Primary Target of Eragidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eragidomide (CC-90009) is a first-in-class, orally bioavailable molecular glue that selectively targets the G1 to S phase transition 1 (GSPT1) protein for degradation.[1][2] By co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound marks GSPT1 for proteasomal degradation, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[3] This guide provides a comparative analysis of experimental data to validate GSPT1 as the primary target of this compound, offering insights into its mechanism of action, selectivity, and methods for its characterization.

Mechanism of Action: A Molecular Glue for GSPT1 Degradation

This compound functions by inducing proximity between GSPT1 and the CRBN E3 ubiquitin ligase complex. This ternary complex formation facilitates the ubiquitination of GSPT1, tagging it for degradation by the proteasome. The depletion of GSPT1, a key translation termination factor, disrupts protein synthesis, activates the integrated stress response, and ultimately leads to cancer cell death.[3]

cluster_0 This compound-Induced GSPT1 Degradation This compound This compound (CC-90009) Ternary_Complex Ternary Complex (this compound-CRBN-GSPT1) This compound->Ternary_Complex Binds CRBN CRBN E3 Ligase Complex CRBN->Ternary_Complex Binds GSPT1 GSPT1 GSPT1->Ternary_Complex Recruited Ubiquitination Ubiquitination of GSPT1 Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets to Degradation GSPT1 Degradation Proteasome->Degradation Mediates Apoptosis Apoptosis Degradation->Apoptosis Leads to cluster_1 Western Blotting Workflow Cell_Culture 1. Cell Culture (e.g., AML cell lines) Treatment 2. Treatment (this compound or DMSO) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-GSPT1, anti-loading control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis cluster_2 Proteomics Workflow Cell_Treatment 1. Cell Treatment (this compound or DMSO) Protein_Extraction 2. Protein Extraction and Digestion Cell_Treatment->Protein_Extraction TMT_Labeling 3. Tandem Mass Tag (TMT) Labeling (Optional) Protein_Extraction->TMT_Labeling LC_MS 4. LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis 5. Database Searching and Quantification LC_MS->Data_Analysis Target_Identification 6. On- and Off-Target Identification Data_Analysis->Target_Identification cluster_3 CRISPR-Cas9 Screen Workflow Library_Transduction 1. Transduce Cas9-expressing cells with sgRNA library Drug_Selection 2. Treat with this compound Library_Transduction->Drug_Selection Population_Harvest 3. Harvest surviving cells Drug_Selection->Population_Harvest gDNA_Extraction 4. Genomic DNA extraction Population_Harvest->gDNA_Extraction sgRNA_Sequencing 5. sgRNA sequencing gDNA_Extraction->sgRNA_Sequencing Data_Analysis 6. Identify enriched sgRNAs (resistance genes) sgRNA_Sequencing->Data_Analysis

References

Eragidomide in Preclinical AML Models: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical performance of eragidomide (formerly CC-90009), a novel GSPT1 degrader, against standard of care therapies for Acute Myeloid Leukemia (AML). The data presented is derived from various preclinical studies utilizing in vitro and in vivo models, including patient-derived xenografts (PDX).

Executive Summary

This compound, a first-in-class Cereblon E3 Ligase Modulator (CELMoD), has demonstrated potent anti-leukemic activity in preclinical AML models. Its mechanism of action, the targeted degradation of the translation termination factor GSPT1, leads to apoptosis in AML blasts and has shown efficacy against leukemia stem cells (LSCs). Standard of care for AML typically involves induction chemotherapy with a "7+3" regimen of cytarabine (B982) and an anthracycline, or for older, unfit patients, a combination of a hypomethylating agent like azacitidine with the BCL-2 inhibitor venetoclax (B612062). Preclinical data for these standard therapies provide a benchmark for evaluating the potential of novel agents like this compound. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer a comparative perspective.

Data Presentation

The following tables summarize key quantitative data from preclinical studies of this compound and standard of care regimens in AML models. It is important to note that these data are from separate studies and may not be directly comparable due to variations in experimental models and methodologies.

Table 1: Preclinical Efficacy of this compound in AML Models

MetricModel SystemTreatmentResultCitation
GSPT1 Degradation 23 Primary AML Patient Samples (in vitro)100 nM CC-90009 for 24 hours>70% GSPT1 reduction in 9 samples; 50-70% in 8 samples; <50% in 6 samples[1]
Leukemic Engraftment 35 Primary AML Patient Samples (PDX models)CC-90009 (dose not specified) for 4 weeksRapid GSPT1 degradation in most xenografts within 24 hours[1]
Cell Viability 9 Primary AML Patient Samples (PharmaFlow assay)CC-90009Rapid and efficient decrease in viable leukemic cells in 8 of 9 samples within 48-96 hours[2]
Animal Survival IDH2 R140Q PDX Model (AM7577)CC-90009 in combination with Enasidenib (B560146)Significantly prolonged animal survival compared to either agent alone (P < 0.0001)[3]

Table 2: Preclinical Efficacy of Standard of Care (Venetoclax + Azacitidine) in AML Models

MetricModel SystemTreatmentResultCitation
Leukemia Burden & Survival Primary CD34+ AML PDX ModelVenetoclax (30 mg/kg), Chidamide (B1683975) (7.5 mg/kg), Azacitidine (2 mg/kg) every 3 days for 12 daysTriple therapy intensively reduced leukemia burden and improved prognosis[4]
Tumor Growth & Survival SKM-1 and MV4-11 Xenograft ModelsVenetoclax (daily for 14 days) + 5-Azacitidine (once per week for 3 weeks)Combinatorial antitumor activity in vivo
Survival KMT2A-rearranged infant ALL xenograftsAzacitidine (2.5 mg/kg daily for 5 days) + Venetoclax (100 mg/kg daily for 21 days)Significant in vivo survival advantage with the combination
Leukemia Progression & Survival AML PDX ModelsMagrolimab + Venetoclax-AzacitidineMagrolimab reduced leukemia burden, delayed progression, and significantly extended survival. Venetoclax-azacitidine alone had minimal impact in these models.

Table 3: Preclinical Efficacy of Standard of Care (7+3 Chemotherapy) in AML Models

MetricModel SystemTreatmentResultCitation
Survival Benefit Murine AML models (AML1-ETO9a + NrasG12D)Cytarabine (100 mg/kg/day for 5 days) + Doxorubicin (B1662922) (1 mg/kg on day 1)Median survival benefit of 7 days (P < 0.0001)

Experimental Protocols

This compound (CC-90009) Studies:

  • In Vitro GSPT1 Degradation: Primary AML patient cells were treated with 100 nM CC-90009 for 24 hours. GSPT1 protein levels were subsequently measured to determine the extent of degradation.

  • Patient-Derived Xenograft (PDX) Models: Primary AML samples were xenografted into NOD.SCID mice. Following engraftment, mice were treated with CC-90009 for a 4-week period to assess in vivo efficacy. The specific dosage and administration schedule in the primary in vivo study were not detailed in the provided abstract.

  • Combination Studies: In a PDX model with an IDH2 R140Q mutation (AM7577), the combination of CC-90009 with the IDH2 inhibitor enasidenib was evaluated for its effect on animal survival.

Standard of Care (Venetoclax + Azacitidine) Studies:

  • PDX Model with Triple Combination: A primary CD34+ AML PDX model was used. Mice were treated with venetoclax (30 mg/kg, oral gavage), chidamide (7.5 mg/kg, oral gavage), and azacitidine (2 mg/kg, intraperitoneal injection) every 3 days for 12 consecutive days.

  • Cell Line-Derived Xenograft Models: SKM-1 and MV4-11 AML cell lines were used to generate xenografts in mice. Treatment consisted of 5-azacitidine administered once per week for 3 weeks and venetoclax administered daily for 14 days.

  • Infant ALL Xenograft Model: KMT2A-rearranged infant acute lymphoblastic leukemia cells were xenografted into mice. Treatment regimens included azacitidine (2.5 mg/kg once daily for five days) and venetoclax (100 mg/kg once daily for 21 days), both as single agents and in combination.

Standard of Care (7+3 Chemotherapy) Study:

  • Murine AML Model: A genetically engineered mouse model of AML (expressing AML1-ETO9a and NrasG12D) was utilized. The treatment regimen was designed to mimic human induction therapy, consisting of cytarabine (100 mg/kg per day for 5 days) and doxorubicin (1 mg/kg on day 1).

Mandatory Visualization

Eragidomide_Mechanism_of_Action cluster_0 This compound (CC-90009) Action cluster_1 Cellular Consequences This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds to GSPT1 GSPT1 (Translation Termination Factor) CRBN->GSPT1 recruits Ub Ubiquitin GSPT1->Ub polyubiquitination Apoptosis Apoptosis ISR Integrated Stress Response (ISR) GSPT1_depletion GSPT1 Depletion Proteasome Proteasome Ub->Proteasome targeted for Proteasome->GSPT1 degradation of ISR->Apoptosis leads to GSPT1_depletion->ISR Preclinical_AML_Xenograft_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Patient AML Patient Sample (Bone Marrow or Peripheral Blood) Implantation Implantation into Immunodeficient Mice (e.g., NSG) Patient->Implantation Engraftment Leukemia Engraftment & Confirmation Implantation->Engraftment Randomization Randomization into Treatment Groups Engraftment->Randomization Treatment Treatment Administration (e.g., this compound, SoC) Randomization->Treatment Monitoring Monitoring of Disease Burden (e.g., Bioluminescence, Flow Cytometry) Treatment->Monitoring weekly Endpoint Endpoint Measurement (e.g., Survival, Tumor Burden) Monitoring->Endpoint

References

A Comparative Analysis of Eragidomide and Other Cereblon Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cereblon (CRBN), a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex, has emerged as a pivotal target in drug development, particularly for hematological malignancies. Small molecule modulators of CRBN, including immunomodulatory drugs (IMiDs) and newer Cereblon E3 Ligase Modulators (CELMoDs), function as "molecular glues" to induce the degradation of specific target proteins (neosubstrates). This guide provides a comparative analysis of Eragidomide (CC-90009), a first-in-class GSPT1-selective degrader, against other prominent CRBN modulators: Lenalidomide, Pomalidomide, and Iberdomide, which primarily target the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).

Mechanism of Action: Distinct Neosubstrate Targeting

The fundamental mechanism of all these compounds involves binding to CRBN and altering its substrate specificity. However, the key differentiator lies in the primary neosubstrates they recruit for ubiquitination and subsequent proteasomal degradation.

  • This compound (CC-90009): Selectively induces the degradation of G1 to S phase transition 1 (GSPT1), a translation termination factor.[1][2] Depletion of GSPT1 leads to apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[2][3]

  • Lenalidomide, Pomalidomide, and Iberdomide: Primarily induce the degradation of the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[4] Degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of these drugs.

dot graph "Mechanism_of_Action" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Modulators" { label="Cereblon Modulators"; style=filled; color="#F1F3F4"; this compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lenalidomide [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pomalidomide [fillcolor="#FBBC05", fontcolor="#202124"]; Iberdomide [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_CRBN" { label="CRL4-CRBN E3 Ligase"; style=filled; color="#F1F3F4"; CRBN [label="Cereblon (CRBN)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Neosubstrates" { label="Neosubstrates"; style=filled; color="#F1F3F4"; GSPT1 [fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKZF1_IKZF3 [label="IKZF1 & IKZF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

Proteasome [label="Proteasomal\nDegradation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Immune_Modulation [label="Immune Modulation\n(e.g., IL-2 Production)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

This compound -> CRBN [label="binds"]; Lenalidomide -> CRBN [label="binds"]; Pomalidomide -> CRBN [label="binds"]; Iberdomide -> CRBN [label="binds"];

CRBN -> GSPT1 [label="recruits (with this compound)"]; CRBN -> IKZF1_IKZF3 [label="recruits (with Lenalidomide,\nPomalidomide, Iberdomide)"];

GSPT1 -> Proteasome [label="ubiquitination"]; IKZF1_IKZF3 -> Proteasome [label="ubiquitination"];

Proteasome -> Apoptosis [label="leads to"]; Proteasome -> Immune_Modulation [label="leads to"]; } caption: Differentiated neosubstrate targeting by Cereblon modulators.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and other key CRBN modulators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Protein Degradation (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of the compound required to degrade 50% of the target protein.

CompoundTarget ProteinCell LineDC50 (nM)Reference(s)
This compound (CC-90009) GSPT122Rv1~19 (superior to a compound with 19nM DC50)
Lenalidomide IKZF1/IKZF3MM.1SNot explicitly quantified in cited literature
Pomalidomide IKZF3 (Aiolos)MM.1S8.7
Iberdomide (CC-220) IKZF3 (Aiolos)Not Specified0.5
Iberdomide (CC-220) IKZF1 (Ikaros)Not Specified1
Table 2: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell proliferation.

CompoundCell LineCancer TypeIC50Reference(s)
This compound (CC-90009) MOLM-13AML3 - 75 nM (range in 11 AML lines)
Lenalidomide MM.1SMultiple Myeloma~10,000 nM (10 µM)
Pomalidomide MM.1SMultiple Myeloma58 nM
Pomalidomide RPMI8226Multiple Myeloma8,000 nM (8 µM)
Iberdomide (CC-220) In SLE PBMC cultures-~10 nM (for autoantibody inhibition)
Table 3: Immunomodulatory Effects (IL-2 Production)

Interleukin-2 (IL-2) is a key cytokine involved in T-cell proliferation and activation. Enhanced IL-2 production is a hallmark of the immunomodulatory activity of many CRBN modulators.

CompoundSystemEffect on IL-2 ProductionReference(s)
This compound (CC-90009) Not specified in searched literatureData not available
Lenalidomide Stimulated T-cellsDose-dependent increase
Pomalidomide Stimulated T-cellsPotent elevator of IL-2
Iberdomide (CC-220) Anti-CD3 stimulated whole bloodIncreased production

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.

Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This competitive assay measures the binding affinity of a compound to Cereblon.

dot graph "TR_FRET_Workflow" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- GST-CRBN\n- Eu-anti-GST Ab\n- Fluorescent Tracer\n- Test Compound"]; Dispense [label="Dispense into\n384-well plate"]; Incubate [label="Incubate at RT"]; Read_Plate [label="Read TR-FRET Signal"]; Analyze [label="Analyze Data:\nCalculate IC50/Kd"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Prepare_Reagents; Prepare_Reagents -> Dispense; Dispense -> Incubate; Incubate -> Read_Plate; Read_Plate -> Analyze; Analyze -> End; } caption: Workflow for TR-FRET Cereblon Binding Assay.

  • Reagent Preparation: Prepare solutions of GST-tagged human Cereblon (CRBN) protein, an anti-GST antibody labeled with a Europium cryptate (donor), a fluorescently labeled thalidomide (B1683933) analog (tracer/acceptor), and serial dilutions of the test compound.

  • Assay Plate Setup: In a 384-well plate, add the test compound, followed by the GST-CRBN protein.

  • Incubation: Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Detection: Add a pre-mixed solution of the Eu-anti-GST antibody and the fluorescent tracer.

  • Signal Measurement: After another incubation period (e.g., 60-120 minutes), read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined from the dose-response curves.

Protein Degradation Assay (Western Blot)

This technique is used to quantify the reduction in the level of a target protein following treatment with a degrader.

dot graph "Western_Blot_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Treatment [label="Treat cells with\nCereblon modulator"]; Cell_Lysis [label="Lyse cells and\nquantify protein"]; SDS_PAGE [label="Separate proteins\nby SDS-PAGE"]; Transfer [label="Transfer proteins\nto membrane"]; Blocking [label="Block membrane"]; Primary_Ab [label="Incubate with\nprimary antibody"]; Secondary_Ab [label="Incubate with\nHRP-conjugated\nsecondary antibody"]; Detection [label="Detect signal with\nECL substrate"]; Analysis [label="Analyze band intensity"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Cell_Treatment -> Cell_Lysis -> SDS_PAGE -> Transfer -> Blocking -> Primary_Ab -> Secondary_Ab -> Detection -> Analysis -> End; } caption: Experimental workflow for Western Blot analysis.

  • Cell Culture and Treatment: Culture relevant cell lines (e.g., MOLM-13 for AML, MM.1S for multiple myeloma) and treat with various concentrations of the Cereblon modulator for different time points.

  • Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GSPT1, anti-IKZF1, or anti-IKZF3). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used for normalization.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 values.

Anti-proliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Conclusion

This compound represents a distinct class of Cereblon modulator with its selective targeting of GSPT1, offering a potentially new therapeutic avenue, particularly for AML. In contrast, the established IMiDs (Lenalidomide, Pomalidomide) and the newer, more potent CELMoD, Iberdomide, exert their effects primarily through the degradation of IKZF1 and IKZF3, which has proven highly effective in multiple myeloma. The comparative data, while not always derived from head-to-head studies, suggests a trend of increasing potency from Lenalidomide to Pomalidomide and further to Iberdomide in terms of IKZF1/3 degradation and anti-proliferative activity in myeloma cells. The development of these next-generation modulators highlights the therapeutic potential of fine-tuning the interaction with Cereblon to achieve desired neosubstrate degradation profiles and enhanced clinical efficacy. Further direct comparative studies are warranted to fully elucidate the relative advantages of these different Cereblon modulators in various disease contexts.

References

Eragidomide's Ripple Effect: A Comparative Guide to GSPT1 Degradation and its Downstream Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Eragidomide (CC-90009)-mediated GSPT1 degradation with alternative approaches. It offers a comprehensive overview of the downstream signaling consequences, supported by experimental data and detailed protocols to facilitate further research and development in targeted protein degradation.

This compound, a novel molecular glue, has emerged as a potent and selective degrader of the G1 to S phase transition 1 (GSPT1) protein. By co-opting the Cereblon (CRBN) E3 ubiquitin ligase, this compound flags GSPT1 for proteasomal degradation, leading to a cascade of downstream effects that ultimately trigger cancer cell death. This guide delves into the intricate signaling pathways affected by this process, presenting a comparative analysis with other GSPT1-targeting molecules and providing the necessary tools for researchers to investigate these effects in their own work.

Quantitative Comparison of GSPT1 Degraders

The efficacy of this compound and other GSPT1 degraders can be quantitatively assessed through their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell proliferation. The following tables summarize key data from various cancer cell lines.

CompoundCell LineDC50 (nM)IC50 (nM)
This compound (CC-90009) MV4-11 (AML)~1.840.4
HL-60 (AML)-1.8
K562 (CML)-> 40,000
Bone marrow cells (AML patient-derived)-6
CC-885 MOLM13 (AML)<100 (qualitative)-
GT19715 HL-60 (AML)-1.8

Note: Data is compiled from multiple sources. "-" indicates data not available.

Selectivity Profile: this compound vs. Alternatives

A critical aspect of targeted therapies is their selectivity, which minimizes off-target effects. Proteomic studies have demonstrated that this compound (CC-90009) exhibits a superior selectivity profile compared to the first-in-class GSPT1 degrader, CC-885.[1][2]

CompoundPrimary TargetKnown Off-Targets
This compound (CC-90009) GSPT1Minimal
CC-885 GSPT1IKZF1, IKZF3, CK1α, HBS1L

This high selectivity makes this compound a more precise tool for studying the specific consequences of GSPT1 degradation.[2]

Downstream Signaling Consequences of GSPT1 Degradation

The targeted degradation of GSPT1 by this compound initiates a well-defined series of molecular events, culminating in apoptosis. The primary downstream effects include impaired translation termination and activation of the Integrated Stress Response (ISR).

cluster_drug_action Drug Action cluster_downstream_effects Downstream Effects This compound This compound (CC-90009) CRBN CRBN E3 Ligase This compound->CRBN binds GSPT1 GSPT1 CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome degradation Translation_Termination Impaired Translation Termination Proteasome->Translation_Termination ISR Integrated Stress Response (ISR) Translation_Termination->ISR eIF2a p-eIF2α ↑ ISR->eIF2a cMyc c-Myc ↓ ISR->cMyc ATF4 ATF4 ↑ eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis cMyc->Apoptosis

This compound-mediated GSPT1 degradation pathway.

Impaired Translation Termination

GSPT1 is a crucial component of the translation termination complex. Its degradation leads to ribosomes reading through stop codons, resulting in the synthesis of aberrant proteins and ribosomal stalling. This disruption of protein synthesis is a primary trigger for cellular stress.

Integrated Stress Response (ISR)

The cellular stress induced by impaired translation termination activates the ISR. A key event in this pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[3] ATF4 is a master regulator of stress-responsive genes, and its sustained activation pushes the cell towards apoptosis.

Downregulation of c-Myc

Several studies have indicated that GSPT1 degradation leads to the downregulation of the oncoprotein c-Myc.[4] While the precise mechanism is still under investigation, it is hypothesized that the general disruption of translation and the activation of the ISR contribute to reduced c-Myc protein levels, further promoting apoptosis.

Experimental Protocols

To facilitate the investigation of this compound's downstream effects, detailed protocols for key experiments are provided below.

Western Blotting for GSPT1 Degradation and ISR Activation

This protocol allows for the qualitative and semi-quantitative analysis of protein levels.

Materials:

  • Cell Lines: Relevant cancer cell lines (e.g., MV4-11, HL-60).

  • Reagents: this compound (CC-90009), DMSO (vehicle control), RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies (anti-GSPT1, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-GAPDH or β-actin), HRP-conjugated secondary antibodies, ECL substrate.

Procedure:

  • Cell Treatment: Seed cells and treat with varying concentrations of this compound or DMSO for desired time points (e.g., 4, 8, 24 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer containing inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemli buffer, followed by boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Translation Termination Reporter Assay

This assay quantitatively measures the efficiency of translation termination. A dual-luciferase reporter system is commonly employed.

Materials:

  • Reporter Plasmid: A dual-luciferase vector containing a Firefly luciferase gene followed by a stop codon and an in-frame Renilla luciferase gene.

  • Cell Line: A suitable cell line for transfection.

  • Reagents: Transfection reagent, this compound, DMSO, Dual-Luciferase® Reporter Assay System.

Procedure:

  • Transfection: Transfect cells with the dual-luciferase reporter plasmid.

  • Cell Treatment: After 24 hours, treat transfected cells with this compound or DMSO.

  • Cell Lysis: After the desired treatment time, lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the ratio of Renilla to Firefly luciferase activity. An increase in this ratio indicates read-through of the stop codon and thus, impaired translation termination.

cluster_workflow Experimental Workflow start Transfect cells with dual-luciferase reporter treat Treat with this compound or DMSO start->treat lyse Lyse cells treat->lyse measure Measure Firefly & Renilla luciferase activity lyse->measure analyze Analyze Renilla/Firefly ratio measure->analyze

Translation termination reporter assay workflow.

Quantitative Proteomics (TMT-MS) for Selectivity Profiling

This method provides a global and unbiased view of protein expression changes following drug treatment, allowing for the assessment of selectivity.

Materials:

  • Cell Line: Relevant cancer cell line.

  • Reagents: this compound, DMSO, lysis buffer, DTT, iodoacetamide, trypsin, Tandem Mass Tag (TMT) reagents, C18 StageTips.

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or DMSO and prepare protein lysates.

  • Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.

  • TMT Labeling: Label peptide samples from different conditions with distinct TMT isobaric tags.

  • Sample Pooling and Cleanup: Pool the labeled samples and desalt using C18 StageTips.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins across all samples. Compare protein abundance between this compound-treated and control samples to identify on-target and off-target effects.

This comprehensive guide provides a framework for understanding and investigating the downstream signaling effects of this compound-mediated GSPT1 degradation. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of targeted protein degradation.

References

Eragidomide's Anti-Leukemic Activity in Patient-Derived Samples: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-leukemic activity of Eragidomide (CC-90009) with alternative targeted therapies for Acute Myeloid Leukemia (AML), focusing on data from patient-derived samples. This compound, a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator, showed initial promise in preclinical studies. However, its clinical development was halted due to the termination of Phase 1 trials.[1] This guide presents the preclinical evidence for this compound and compares it with established and emerging therapies, offering insights for future drug development in AML.

Executive Summary

This compound induces apoptosis in AML cells by selectively targeting G1 to S phase transition 1 (GSPT1) for proteasomal degradation.[2] This molecular glue co-opts the CRL4-CRBN E3 ubiquitin ligase complex to achieve its effect. Preclinical studies utilizing patient-derived xenograft (PDX) models demonstrated this compound's ability to reduce leukemia engraftment and eliminate leukemia stem cells (LSCs).[2] Despite this, Phase 1 clinical trials for this compound in relapsed or refractory AML and higher-risk myelodysplastic syndromes were terminated.

This guide compares the preclinical efficacy of this compound in patient-derived samples with three key alternative targeted therapies for AML:

  • Venetoclax (B612062): A BCL-2 inhibitor, particularly effective in AML with specific genetic profiles.

  • Gilteritinib: A potent FLT3 inhibitor for patients with FLT3-mutated AML.

  • Enasidenib: An IDH2 inhibitor for AML with IDH2 mutations.

The comparison focuses on quantitative data from studies using patient-derived AML samples, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Comparative Efficacy in Patient-Derived AML Samples

The following tables summarize the quantitative data on the anti-leukemic activity of this compound and its alternatives in patient-derived AML samples.

Table 1: this compound (CC-90009) Efficacy in Patient-Derived AML Samples

ParameterAssay TypePatient Samples (n)Key FindingsReference
GSPT1 Degradation In vitro culture23>70% GSPT1 reduction in 9 samples, 50-70% in 8 samples, and <50% in 6 samples with 100 nM CC-90009 for 24 hours.
Apoptosis Induction In vitro culture9Rapid and efficient elimination of viable leukemic cells in 8 out of 9 samples within 96 hours.
Leukemia Engraftment In vivo PDX model35Significant reduction in leukemia engraftment and leukemia stem cells.
Antileukemic Activity Phase 1 Clinical Trial-Evidence of antileukemic activity (decreased bone marrow/peripheral blasts) at doses ≥1.2 mg.

Table 2: Venetoclax Efficacy in Patient-Derived AML Samples

ParameterAssay TypePatient Samples (n)Key FindingsReference
Growth Inhibition Ex vivo culture18>50% growth inhibition in over 60% of primary AML samples.
Apoptosis Induction Ex vivo culture18Significant induction of apoptosis, particularly when combined with a MEK inhibitor.
Leukemia Burden In vivo PDX model2 (1 sensitive, 1 resistant)Reduced circulating leukemic blasts and medullary leukemia in the venetoclax-sensitive model.
Survival In vivo PDX model-Combination with a FAK inhibitor significantly extended survival (65.5 vs. 36 days for control).

Table 3: Gilteritinib Efficacy in FLT3-Mutated Patient-Derived AML Samples

ParameterAssay TypeKey FindingsReference
Apoptosis Induction In vitro (MOLM-13 & MV4-11 cell lines)Significant apoptosis induction at 50 nM.
FLT3 Signaling Inhibition In vivo PDX model (MOLM-13)Suppressed FLT3 downstream signaling molecules (ERK1/2, STAT5).
Tumor Growth In vivo PDX model (MV4-11)Demonstrated antitumor activity.
Clinical Response Clinical TrialImproved survival and higher rates of complete remission compared to chemotherapy.

Table 4: Enasidenib Efficacy in IDH2-Mutated Patient-Derived AML Samples

ParameterAssay TypePatient Samples (n)Key FindingsReference
Leukemia Engraftment In vivo PDX model3Concurrent combination with venetoclax resulted in the greatest reduction in leukemia engraftment in 2 of 3 models.
2-HG Suppression Clinical Trial125Median 2-HG suppression of 90.6%.
Clinical Response Phase I/II Clinical Trial-Overall response rate of 40.3% in relapsed/refractory AML.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Establishment of AML Patient-Derived Xenograft (PDX) Models
  • Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with informed consent.

  • Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Animal Model: Utilize immunodeficient mice, such as NOD/SCID or NSG mice.

  • Cell Injection: Inject 1-10 x 10^6 primary AML cells intravenously or via intrafemoral injection into the mice.

  • Engraftment Monitoring: Monitor for engraftment by checking for the presence of human CD45+ cells in the peripheral blood of the mice using flow cytometry, typically starting 4-6 weeks post-injection.

  • Expansion: Once engraftment is confirmed, expand the PDX model by passaging the leukemic cells into secondary recipient mice.

In Vivo Treatment with this compound (CC-90009)
  • Drug Formulation: Formulate CC-90009 for intravenous administration.

  • Treatment Schedule: Administer CC-90009 intravenously to engrafted mice. A representative schedule from preclinical studies is daily injections for 5 consecutive days.

  • Efficacy Assessment: Monitor leukemia burden by flow cytometry of peripheral blood. At the end of the study, assess leukemia infiltration in the bone marrow, spleen, and liver.

In Vivo Treatment with Venetoclax
  • Drug Formulation: Dissolve Venetoclax in a vehicle suitable for oral gavage (e.g., 60% Phosal 50 PG, 30% PEG 400, 10% ethanol).

  • Treatment Schedule: Administer Venetoclax orally to engrafted mice, typically at a dose of 100 mg/kg, once daily for 5 days a week.

  • Efficacy Assessment: Monitor leukemia progression and survival. Assess leukemia burden in hematopoietic tissues at the study endpoint.

In Vivo Treatment with Gilteritinib
  • Drug Formulation: Prepare Gilteritinib for oral gavage.

  • Treatment Schedule: Administer Gilteritinib orally to engrafted mice at a dose of 10-30 mg/kg once daily.

  • Efficacy Assessment: Monitor tumor burden and animal survival. Analyze the inhibition of FLT3 signaling in leukemic cells isolated from the treated mice.

In Vivo Treatment with Enasidenib
  • Drug Formulation: Formulate Enasidenib for oral administration.

  • Treatment Schedule: Administer Enasidenib orally to engrafted mice, for example, at a dose of 40 mg/kg twice a day.

  • Efficacy Assessment: Measure the reduction in leukemia engraftment in the bone marrow over the treatment period.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.

Eragidomide_Pathway This compound This compound (CC-90009) CRL4_CRBN CRL4-CRBN E3 Ligase This compound->CRL4_CRBN Binds to GSPT1 GSPT1 CRL4_CRBN->GSPT1 Recruits Ubiquitination Ubiquitination GSPT1->Ubiquitination Undergoes Proteasome Proteasome Ubiquitination->Proteasome Targeted by GSPT1_Degradation GSPT1 Degradation Proteasome->GSPT1_Degradation Leads to ISR_Pathway Integrated Stress Response (ISR) GSPT1_Degradation->ISR_Pathway Activates mTOR_Pathway mTOR Pathway mTOR_Pathway->GSPT1_Degradation Regulates Apoptosis Apoptosis ISR_Pathway->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

Venetoclax_Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK Sequesters Mitochondria Mitochondria BAX_BAK->Mitochondria Oligomerize on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Venetoclax's mechanism of inducing apoptosis.

Gilteritinib_Pathway Gilteritinib Gilteritinib FLT3 Mutant FLT3 (ITD/TKD) Gilteritinib->FLT3 Inhibits Apoptosis Apoptosis Gilteritinib->Apoptosis Induces Downstream Downstream Signaling (STAT5, RAS/MAPK, PI3K/AKT) FLT3->Downstream Activates Proliferation Cell Proliferation Downstream->Proliferation Promotes Survival Cell Survival Downstream->Survival Promotes

Caption: Gilteritinib's inhibition of FLT3 signaling.

Enasidenib_Pathway Enasidenib Enasidenib Mutant_IDH2 Mutant IDH2 Enasidenib->Mutant_IDH2 Inhibits Myeloid_Differentiation Myeloid Differentiation Enasidenib->Myeloid_Differentiation Promotes Two_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH2->Two_HG Produces TET2 TET2 & other α-KG-dependent dioxygenases Two_HG->TET2 Inhibits Hypermethylation DNA/Histone Hypermethylation TET2->Hypermethylation Prevents Differentiation_Block Differentiation Block Hypermethylation->Differentiation_Block Causes

Caption: Enasidenib's mechanism of inducing myeloid differentiation.

Discussion and Conclusion

This compound demonstrated potent anti-leukemic activity in preclinical models using patient-derived AML samples by inducing the degradation of GSPT1. The data from these studies suggested a promising therapeutic avenue. However, the termination of its Phase 1 clinical trials underscores the challenges of translating preclinical efficacy into clinical success. The reasons for the trial terminations have not been fully disclosed in the public domain but highlight the critical importance of the therapeutic window and potential on-target or off-target toxicities.

In contrast, Venetoclax, Gilteritinib, and Enasidenib have successfully navigated clinical development and are now established targeted therapies for specific subsets of AML patients.

  • Venetoclax has shown significant efficacy, particularly in combination with hypomethylating agents, for older or unfit patients with AML. Its mechanism of targeting the core apoptotic machinery provides a powerful therapeutic strategy.

  • Gilteritinib has demonstrated a clear survival benefit for patients with relapsed or refractory FLT3-mutated AML, a patient population with a historically poor prognosis.

  • Enasidenib offers a targeted approach for patients with IDH2-mutated AML, promoting differentiation of leukemic blasts.

The comparison of this compound with these approved agents provides valuable lessons for the development of novel cancer therapeutics. While a novel mechanism of action, such as that of this compound, is highly desirable, a thorough understanding of the downstream consequences of target engagement and a favorable safety profile are paramount for clinical translation. The use of patient-derived xenograft models remains a critical tool in the preclinical evaluation of novel anti-leukemic agents, providing a more translationally relevant system to assess efficacy and potential resistance mechanisms. Future research in this area should continue to focus on identifying novel targets and developing well-tolerated therapies that can overcome the heterogeneity and drug resistance inherent in AML.

References

Eragidomide: A Comparative Analysis of E3 Ligase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eragidomide (CC-90009) is a novel molecular glue modulator of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. Its mechanism of action involves specifically inducing the proximity between CRBN and the neosubstrate G1 to S phase transition 1 (GSPT1), leading to the targeted ubiquitination and subsequent proteasomal degradation of GSPT1.[1][2][3][4][5] This targeted protein degradation has shown therapeutic potential, particularly in acute myeloid leukemia (AML). A critical aspect of the development and characterization of molecular glues like this compound is their selectivity for the intended E3 ligase to minimize off-target effects. This guide provides a comparative overview of the known cross-reactivity of this compound with other E3 ligases, supported by available data and detailed experimental methodologies.

Comparative Analysis of E3 Ligase Interaction

While this compound is widely reported to be a highly selective modulator of CRBN, comprehensive quantitative data on its cross-reactivity with a broad panel of other E3 ligases, such as von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs), is not extensively available in the public domain. The primary focus of published research has been on its potent and specific interaction with CRBN.

Biochemical and structural studies have demonstrated that this compound promotes the binding of CRBN to GSPT1. Notably, it does not promote the binding of CRBN to IKZF1, another known neosubstrate of immunomodulatory drugs that also act via CRBN, highlighting its selectivity even within the context of the same E3 ligase. Furthermore, genome-wide CRISPR-Cas9 screens have reinforced the CRBN-dependency of this compound's activity, identifying factors that regulate the cellular response to the drug through their effects on CRBN expression and function.

The following table summarizes the known interactions of this compound with various E3 ligases based on currently available information.

E3 Ligase FamilySpecific E3 LigaseThis compound InteractionSupporting Evidence
Cullin-RING Ligases (CRLs) Cereblon (CRBN)Primary Target Biochemical, structural, and cellular studies confirm direct binding and modulation, leading to GSPT1 degradation.
von Hippel-Lindau (VHL)No reported interactionVHL is a commonly recruited E3 ligase for PROTACs, but no studies have indicated cross-reactivity with this compound.
RING Finger Ligases Mouse double minute 2 (MDM2)No reported interactionMDM2 is another E3 ligase frequently utilized in targeted protein degradation, with no published evidence of interaction with this compound.
Inhibitor of Apoptosis (IAP)No reported interactionIAPs are a family of E3 ligases that are also targets for therapeutic intervention, but no cross-reactivity with this compound has been documented.

Experimental Protocols for Assessing E3 Ligase Cross-Reactivity

To quantitatively assess the cross-reactivity of a molecular glue like this compound against a panel of E3 ligases, a combination of biochemical and cellular assays would be employed.

Biochemical Binding Assays

These assays directly measure the binding affinity of the compound to purified E3 ligase proteins.

  • Methodology:

    • Protein Expression and Purification: Recombinant human E3 ligases (e.g., CRBN-DDB1, VHL-ElonginB-ElonginC, MDM2) are expressed and purified.

    • Assay Formats:

      • Surface Plasmon Resonance (SPR): Purified E3 ligase is immobilized on a sensor chip. Different concentrations of this compound are flowed over the chip, and the binding kinetics (association and dissociation rates) are measured to determine the equilibrium dissociation constant (KD).

      • Isothermal Titration Calorimetry (ITC): The heat change upon titration of this compound into a solution containing the purified E3 ligase is measured to determine the binding affinity, stoichiometry, and thermodynamic parameters.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A competition-based assay where a known fluorescent ligand for the E3 ligase is displaced by this compound, leading to a decrease in the FRET signal.

Cellular Target Engagement Assays

These assays confirm that the compound engages the target E3 ligase within a cellular context.

  • Methodology:

    • Cellular Thermal Shift Assay (CETSA): Cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, and the soluble fraction of the target E3 ligase is quantified by Western blotting or mass spectrometry. Binding of this compound is expected to stabilize the E3 ligase, leading to a higher melting temperature.

    • NanoBRET™ Target Engagement Assay: An intracellular assay that measures the binding of a compound to a target protein in live cells. The target E3 ligase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the E3 ligase is added. This compound competes with the tracer for binding, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

Proteomics-Based Off-Target Profiling

This unbiased approach identifies unintended protein degradation events, which can indicate off-target E3 ligase engagement.

  • Methodology:

    • Cell Treatment: A panel of cell lines is treated with this compound at various concentrations and time points.

    • Proteomic Analysis: The proteome of the treated cells is analyzed using quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

    • Data Analysis: Changes in the abundance of proteins are quantified. A significant decrease in the level of a protein other than the intended target (GSPT1) could suggest engagement of an alternative E3 ligase.

Visualizing the Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing E3 ligase cross-reactivity.

Eragidomide_Mechanism cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 GSPT1 GSPT1 (Neosubstrate) CRBN->GSPT1 Recruits CUL4 CUL4 RBX1 RBX1 RBX1->GSPT1 Ubiquitination This compound This compound This compound->CRBN Binds Proteasome Proteasome GSPT1->Proteasome Targeted for Degradation Ub Ubiquitin Degradation GSPT1 Degradation Proteasome->Degradation

Caption: Mechanism of this compound-induced GSPT1 degradation via CRBN.

Cross_Reactivity_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Proteomics Proteomics SPR SPR / ITC Binding_Affinity Determine Binding Affinity (KD) SPR->Binding_Affinity TR_FRET TR-FRET TR_FRET->Binding_Affinity CETSA CETSA Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement NanoBRET NanoBRET NanoBRET->Target_Engagement MS Mass Spectrometry Off_Target_Degradation Profile Off-Target Degradation MS->Off_Target_Degradation Start This compound Start->MS Treat Cells E3_Panel Panel of E3 Ligases (CRBN, VHL, MDM2, etc.) Start->E3_Panel E3_Panel->SPR E3_Panel->TR_FRET E3_Panel->CETSA E3_Panel->NanoBRET Selectivity_Profile Comprehensive Selectivity Profile Binding_Affinity->Selectivity_Profile Target_Engagement->Selectivity_Profile Off_Target_Degradation->Selectivity_Profile

Caption: Workflow for assessing E3 ligase cross-reactivity.

References

A Head-to-Head Comparison of Eragidomide (CC-90009) and Iberdomide: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Eragidomide (CC-90009) and iberdomide (B608038) have emerged as promising therapeutics, each with a distinct mechanism of action and clinical profile. Both molecules function as "molecular glues," hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific target proteins. This guide provides an in-depth comparison of the efficacy of this compound and iberdomide, supported by experimental data, detailed protocols, and visual representations of their respective signaling pathways.

Executive Summary

This compound and iberdomide, while both CRBN E3 ligase modulators (CELMoDs), exhibit their therapeutic effects through the degradation of different target proteins. This compound selectively targets G1 to S phase transition 1 (GSPT1) for degradation, leading to apoptosis in acute myeloid leukemia (AML) cells.[1][2][3] In contrast, iberdomide induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), demonstrating efficacy in multiple myeloma (MM) and systemic lupus erythematosus (SLE).[4][5] This fundamental difference in their primary targets dictates their distinct therapeutic applications and associated biological consequences.

Mechanism of Action

Both this compound and iberdomide act by binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of their respective target proteins.

This compound (CC-90009): By promoting the interaction between CRBN and GSPT1, this compound leads to the selective degradation of GSPT1. GSPT1 is a key translation termination factor, and its depletion activates the integrated stress response (ISR) and inhibits nonsense-mediated decay (NMD), ultimately triggering apoptosis in AML cells.

Iberdomide: Iberdomide facilitates the recruitment of Ikaros and Aiolos to the CRL4-CRBN complex, leading to their degradation. Ikaros and Aiolos are critical for the survival and proliferation of multiple myeloma cells. Their degradation disrupts downstream signaling pathways involving c-Myc and IRF4, leading to anti-myeloma effects.

Mechanism_of_Action cluster_this compound This compound (CC-90009) cluster_iberdomide Iberdomide This compound This compound CRBN_E CRBN E3 Ligase This compound->CRBN_E binds to GSPT1 GSPT1 CRBN_E->GSPT1 recruits Ub_E Ubiquitination GSPT1->Ub_E leads to Proteasome_E Proteasome Ub_E->Proteasome_E targets for Degradation_E GSPT1 Degradation Proteasome_E->Degradation_E Apoptosis_E AML Cell Apoptosis Degradation_E->Apoptosis_E induces Iberdomide Iberdomide CRBN_I CRBN E3 Ligase Iberdomide->CRBN_I binds to Ikaros_Aiolos Ikaros & Aiolos CRBN_I->Ikaros_Aiolos recruits Ub_I Ubiquitination Ikaros_Aiolos->Ub_I leads to Proteasome_I Proteasome Ub_I->Proteasome_I targets for Degradation_I Ikaros/Aiolos Degradation Proteasome_I->Degradation_I Anti_Myeloma Anti-Myeloma Effects Degradation_I->Anti_Myeloma leads to

Figure 1: Comparative Mechanism of Action

Preclinical Efficacy

In Vitro Potency

The in vitro potency of this compound and iberdomide has been evaluated in various cancer cell lines.

CompoundTargetCell LineAssayPotency (IC50/DC50)Reference
This compound (CC-90009) GSPT1MOLM-13 (AML)Viability3-75 nM (IC50)
MV4-11 (AML)Viability3-75 nM (IC50)
KG-1 (AML)Viability3-75 nM (IC50)
Iberdomide Ikaros/AiolosMM.1S (Multiple Myeloma)Degradation~10 nM (IC50 for autoantibody production)
H929 (Multiple Myeloma)Degradation-
U266 (Multiple Myeloma)Degradation-
In Vivo Efficacy

Both compounds have demonstrated significant anti-tumor activity in xenograft models.

CompoundModelDosing RegimenEfficacyReference
This compound (CC-90009) AML Patient-Derived Xenograft (PDX)5 mg/kg, twice daily, 5 days/weekReduced leukemia engraftment
Iberdomide Lenalidomide-resistant Multiple Myeloma Xenograft-Tumor growth inhibition

Clinical Efficacy

This compound (CC-90009) in Acute Myeloid Leukemia (AML)

Phase 1 clinical trials of this compound in patients with relapsed or refractory AML have shown evidence of on-target GSPT1 degradation and anti-leukemic activity. However, the development of single-agent this compound for AML was discontinued (B1498344) due to a lack of sustained efficacy. Combination therapies are being explored.

Iberdomide in Multiple Myeloma (MM)

Iberdomide has shown promising results in heavily pretreated relapsed or refractory multiple myeloma patients. In combination with dexamethasone (B1670325), iberdomide demonstrated an overall response rate (ORR) of approximately 32.2%. A phase 3 trial (EXCALIBER-RRMM) evaluating iberdomide in combination with daratumumab and dexamethasone showed a statistically significant improvement in minimal residual disease (MRD) negativity rates.

TrialIndicationCombinationKey Efficacy EndpointResultReference
Phase 1b/2a (CC-220-MM-001)Relapsed/Refractory Multiple MyelomaIberdomide + DexamethasoneOverall Response Rate (ORR)32.2%
Phase 3 (EXCALIBER-RRMM)Relapsed/Refractory Multiple MyelomaIberdomide + Daratumumab + DexamethasoneMinimal Residual Disease (MRD) NegativityStatistically significant improvement

Experimental Protocols

Protein Degradation Assessment by Western Blot

This protocol outlines the general steps for assessing the degradation of GSPT1 or Ikaros/Aiolos following treatment with this compound or iberdomide, respectively.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (anti-GSPT1 or anti-Ikaros/Aiolos) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Figure 2: Western Blot Workflow
  • Cell Culture and Treatment: Plate cells (e.g., MOLM-13 for this compound, MM.1S for iberdomide) at an appropriate density and treat with the desired concentrations of the compound or vehicle control (DMSO) for the indicated time points.

  • Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein (GSPT1, Ikaros, or Aiolos) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify band intensities to determine the extent of protein degradation relative to the loading control.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol describes the quantification of apoptosis in AML cells treated with this compound using flow cytometry.

  • Cell Treatment: Treat AML cells (e.g., MV4-11) with this compound or DMSO for the desired duration.

  • Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Cell Viability Assay (MTT)

This protocol is for assessing the effect of iberdomide on the viability of multiple myeloma cells.

  • Cell Seeding: Seed multiple myeloma cells (e.g., H929) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of iberdomide or vehicle control.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Signaling Pathways

This compound (CC-90009) Downstream Signaling

Eragidomide_Signaling This compound This compound CRBN CRBN This compound->CRBN binds to GSPT1 GSPT1 CRBN->GSPT1 recruits Proteasome Proteasome GSPT1->Proteasome targeted to GSPT1_deg GSPT1 Degradation Proteasome->GSPT1_deg ISR Integrated Stress Response (ISR) Activation GSPT1_deg->ISR NMD Nonsense-Mediated Decay (NMD) Inhibition GSPT1_deg->NMD Apoptosis Apoptosis ISR->Apoptosis NMD->Apoptosis

Figure 3: this compound Signaling Pathway
Iberdomide Downstream Signaling

Iberdomide_Signaling Iberdomide Iberdomide CRBN CRBN Iberdomide->CRBN binds to Ikaros_Aiolos Ikaros & Aiolos CRBN->Ikaros_Aiolos recruits Proteasome Proteasome Ikaros_Aiolos->Proteasome targeted to IA_deg Ikaros/Aiolos Degradation Proteasome->IA_deg cMyc_IRF4 c-Myc & IRF4 Downregulation IA_deg->cMyc_IRF4 Immune_Stim Immune Stimulation (e.g., IL-2 production) IA_deg->Immune_Stim Anti_Myeloma Anti-Myeloma Effects cMyc_IRF4->Anti_Myeloma

Figure 4: Iberdomide Signaling Pathway

Conclusion

This compound and iberdomide represent two distinct and potent applications of the molecular glue concept. This compound's selective degradation of GSPT1 provides a targeted approach for AML, although its clinical development as a monotherapy has faced challenges. Iberdomide's degradation of Ikaros and Aiolos has demonstrated significant clinical activity in multiple myeloma, positioning it as a promising new therapeutic option for this malignancy. The continued exploration of these and other molecular glues holds great promise for the future of targeted protein degradation in oncology and beyond.

References

Validating Biomarkers for Predicting Response to Eragidomide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to Eragedimide (formerly CC-90009), a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator. Eragidomide acts as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of the G1 to S phase transition 1 (GSPT1) protein, leading to apoptosis in cancer cells. Its primary indication under investigation has been for the treatment of Acute Myeloid Leukemia (AML).[1][2] The validation of predictive biomarkers is crucial for identifying patient populations most likely to benefit from this targeted therapy.

This document outlines potential biomarkers, presents available data in a structured format, details relevant experimental protocols, and compares this compound with current alternative therapies for AML.

Potential Predictive Biomarkers for this compound Response

The mechanism of action of this compound suggests several potential biomarkers that could predict clinical response. These can be broadly categorized as target-related, pathway-related, and resistance-associated.

Table 1: Summary of Potential Predictive Biomarkers for this compound

Biomarker CategoryBiomarkerRationalePotential Impact on Response
Target Engagement Cereblon (CRBN) ExpressionThis compound requires CRBN to form a complex and target GSPT1 for degradation.High CRBN expression may be necessary for sensitivity. Low or absent CRBN is a known resistance mechanism for other CRBN-modulating drugs.[3][4][5]
GSPT1 DegradationDirect measurement of the pharmacodynamic effect of this compound.The extent and duration of GSPT1 degradation may correlate with the depth and duration of clinical response.
Downstream Signaling Integrated Stress Response ActivationGSPT1 degradation leads to the activation of the GCN1/GCN2/ATF4 pathway, a key component of the integrated stress response, which in turn induces apoptosis in AML cells.Activation of this pathway would be indicative of on-target drug effect.
Resistance Pathways mTOR Signaling Pathway ActivationHyperactivation of the mTOR pathway has been shown to confer resistance to this compound by reducing the drug-induced binding of GSPT1 to cereblon.Patients with hyperactivated mTOR signaling may exhibit primary or acquired resistance.
Regulators of Target Expression ILF2/ILF3 Heterodimeric ComplexThis complex is a novel regulator of CRBN mRNA splicing and subsequent protein expression.Low expression of ILF2 or ILF3 could lead to reduced full-length CRBN protein, thereby diminishing the response to this compound.

Quantitative Data from Preclinical and Clinical Studies

Data from early-phase clinical trials and preclinical studies have provided some insights into the clinical activity and pharmacodynamics of this compound. A Phase 1 study in patients with relapsed or refractory AML (NCT02848001) demonstrated on-target activity with dose-dependent degradation of GSPT1.

Table 2: Clinical and Pharmacodynamic Activity of this compound in R/R AML

ParameterFindingReference
Clinical Activity Promising antileukemic activity observed.
GSPT1 Degradation Dose-dependent decrease in GSPT1 levels in peripheral blood blasts and T cells, with >90% decrease at higher doses.
Adverse Events Manageable, with on-target hypocalcemia being a notable, reversible side effect.

Note: Several clinical trials for this compound have been terminated, and the recommended Phase 2 dose was not determined in the initial Phase 1 study.

Comparison with Alternative Therapies for AML

The treatment landscape for AML, particularly in the relapsed or refractory setting, is diverse and depends on patient-specific factors such as age, fitness, and mutational status.

Table 3: Comparison of this compound with Selected Alternative Therapies for Relapsed/Refractory AML

Therapeutic AgentMechanism of ActionCommon Predictive BiomarkersReported Efficacy (Overall Response Rate)
This compound (CC-90009) GSPT1 DegraderCRBN expression, GSPT1 levels, mTOR pathway status, ILF2/ILF3 expressionNot fully established in Phase 2/3 trials.
Venetoclax + Hypomethylating Agent BCL-2 InhibitorTP53 mutation status, prior HMA exposure30-67%
Gilteritinib FLT3 InhibitorFLT3-ITD or -TKD mutations40-50% in FLT3-mutated patients
Ivosidenib/Enasidenib IDH1/IDH2 InhibitorsIDH1 or IDH2 mutations30-40% in IDH-mutated patients
Intensive Chemotherapy (e.g., FLAG-Ida, MEC) DNA damaging agentsGenerally none, but cytogenetics and molecular markers inform prognosis.40-60%

Experimental Protocols

Detailed and standardized protocols are essential for the validation of the aforementioned biomarkers.

Quantification of CRBN, ILF2, and ILF3 mRNA Expression by qRT-PCR

Objective: To measure the relative mRNA expression levels of CRBN, ILF2, and ILF3 in patient-derived AML cells.

Methodology:

  • RNA Extraction: Isolate total RNA from bone marrow or peripheral blood mononuclear cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

  • qRT-PCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

    • Primers (SYBR Green):

      • CRBN Forward: 5'-AGCTGGCATGACTGTGAAGAA-3'

      • CRBN Reverse: 5'-TCCTTCCTTCACAGGCTTTG-3'

      • ILF2 Forward: 5'-AAGCAGATGCAGAGGAACGA-3'

      • ILF2 Reverse: 5'-TCTGCATCTGGTTGCTCTCA-3'

      • ILF3 Forward: 5'-GCAGCTGAAGGAGGAGTTTG-3'

      • ILF3 Reverse: 5'-AGTCGCTGCTTGTTGATGAG-3'

      • GAPDH (Housekeeping) Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH (Housekeeping) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

    • Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (GAPDH).

Assessment of Protein Levels by Western Blot

Objective: To determine the protein levels of CRBN, GSPT1, and key proteins in the mTOR signaling pathway (e.g., p-mTOR, p-S6K).

Methodology:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-CRBN (1:1000)

      • Rabbit anti-GSPT1 (1:1000)

      • Rabbit anti-phospho-mTOR (Ser2448) (1:1000)

      • Rabbit anti-mTOR (1:1000)

      • Rabbit anti-phospho-p70 S6 Kinase (Thr389) (1:1000)

      • Rabbit anti-p70 S6 Kinase (1:1000)

      • Mouse anti-β-actin (1:5000, loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify band intensity using software such as ImageJ, normalizing to the loading control.

Visualizations

Signaling Pathway of this compound Action and Resistance

Eragidomide_Pathway cluster_cell AML Cell cluster_crl4 CRL4-CRBN E3 Ligase Complex cluster_resistance Resistance Pathway cluster_regulation CRBN Regulation This compound This compound CRBN CRBN This compound->CRBN binds GSPT1 GSPT1 This compound->GSPT1 recruits DDB1 DDB1 CRBN->DDB1 CRBN->GSPT1 recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 CUL4->GSPT1 ubiquitinates Proteasome Proteasome GSPT1->Proteasome degradation ISR Integrated Stress Response (ISR) GSPT1->ISR degradation activates Apoptosis Apoptosis Proteasome->Apoptosis induces ISR->Apoptosis induces mTOR mTOR Pathway (Hyperactivated) mTOR->CRBN inhibits binding to GSPT1 ILF2_ILF3 ILF2/ILF3 Complex CRBN_mRNA CRBN mRNA splicing ILF2_ILF3->CRBN_mRNA regulates CRBN_mRNA->CRBN translation

Caption: this compound mechanism of action and resistance pathways.

Experimental Workflow for Biomarker Validation

Biomarker_Workflow cluster_patient Patient Samples cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_correlation Data Correlation PB Peripheral Blood MNCs Mononuclear Cell Isolation PB->MNCs BM Bone Marrow BM->MNCs RNA_Extraction RNA Extraction MNCs->RNA_Extraction Protein_Extraction Protein Extraction MNCs->Protein_Extraction qRT_PCR qRT-PCR (CRBN, ILF2, ILF3) RNA_Extraction->qRT_PCR Western_Blot Western Blot (CRBN, GSPT1, p-mTOR) Protein_Extraction->Western_Blot Biomarker_Levels Biomarker Levels qRT_PCR->Biomarker_Levels Western_Blot->Biomarker_Levels Clinical_Response Clinical Response (CR, PR, SD, PD) Biomarker_Levels->Clinical_Response correlate with

Caption: Workflow for validating predictive biomarkers for this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Eragidomide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Eragidomide is paramount to laboratory safety and environmental protection. As a novel cereblon (CRBN) E3 ligase modulator, this compound's potent biological activity necessitates stringent waste management protocols.[1] While specific disposal instructions from a manufacturer's Safety Data Sheet (SDS) should always be prioritized, the following guide provides essential, step-by-step procedures based on general best practices for cytotoxic and antineoplastic agents.[2][3]

Core Principles of this compound Waste Management

All materials that have come into contact with this compound are to be considered potentially hazardous and must be managed as such. This includes unused or expired drug product, contaminated personal protective equipment (PPE), laboratory consumables, and cleaning materials.[2] The fundamental principle is the segregation of this waste at the point of generation to prevent cross-contamination and ensure proper disposal by licensed hazardous waste contractors.[4] Disposing of hazardous pharmaceutical waste by flushing it down a sink or toilet is strictly prohibited.

Quantitative Data Summary for this compound

For ease of reference, the following table summarizes key chemical and physical properties of this compound.

PropertyValue
Molecular FormulaC22H18ClF2N3O4
Molecular Weight461.8 g/mol
CAS Number1860875-51-9
Solubility (DMSO)240 mg/mL (519.65 mM)

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.

1. Personal Protective Equipment (PPE) and Decontamination:

  • PPE Requirement: Before handling this compound waste, ensure appropriate PPE is worn. This includes double chemotherapy-grade gloves, a solid-front protective gown, and safety goggles.

  • Surface Decontamination: All surfaces where this compound was handled should be decontaminated.

    • Initial Wipe: Use a low-lint wipe moistened with a detergent solution to clean the surface.

    • Rinsing: Follow with a new wipe moistened with sterile water to remove any detergent residue.

    • Final Wipe: A final wipe with 70% isopropyl alcohol is recommended.

    • Disposal of Wipes: All used wipes must be disposed of as hazardous waste.

2. Waste Segregation and Container Management:

  • Waste Identification: At the point of generation, all this compound-contaminated waste must be identified and segregated.

  • Container Selection: Use designated, leak-proof, and clearly labeled hazardous waste containers. These are often color-coded; for instance, black for hazardous chemical waste and yellow for trace chemotherapy waste.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard symbols.

  • Container Filling: Do not overfill waste containers; they should be sealed when approximately three-quarters full.

3. Disposal of Different Waste Streams:

  • Unused/Expired this compound: This is considered bulk hazardous chemical waste and must be disposed of in a designated hazardous waste container (e.g., a black bin).

  • Contaminated Labware (e.g., vials, pipette tips, plates):

    • Empty Containers: Empty vials should be placed in the hazardous waste container.

    • Sharps: Needles and syringes that have contained this compound must be disposed of in a designated sharps container for chemotherapy waste. If any residual drug is visible, the entire syringe should be treated as bulk hazardous waste.

  • Contaminated PPE and Consumables (e.g., gloves, gowns, absorbent pads): These items are considered "trace" contaminated waste and should be placed in a designated chemotherapy waste container (e.g., a yellow bin).

4. Final Disposal Procedures:

  • Secure Storage: Sealed hazardous waste containers should be stored in a designated, secure satellite accumulation area.

  • Documentation and Pickup: Follow your institution's procedures for documenting hazardous waste and scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Workflow and Signaling Pathway Diagrams

To provide further context for professionals working with this compound, the following diagrams illustrate its mechanism of action and the logical workflow for its proper disposal.

Eragidomide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Containerization & Disposal start Start: Handling this compound ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe waste_gen Generate this compound Waste ppe->waste_gen decon Decontaminate Work Surface (Detergent -> Water -> IPA) decon->waste_gen segregate Segregate Waste at Source waste_gen->segregate bulk_waste Bulk/Unused this compound segregate->bulk_waste Bulk trace_waste Trace Contaminated Items (PPE, Labware) segregate->trace_waste Trace black_bin Place in Black Hazardous Waste Container bulk_waste->black_bin yellow_bin Place in Yellow Chemotherapy Waste Container trace_waste->yellow_bin seal Seal Container (when 3/4 full) black_bin->seal yellow_bin->seal store Store in Satellite Accumulation Area seal->store pickup Schedule EHS Pickup store->pickup end End: Proper Disposal pickup->end Eragidomide_Signaling_Pathway This compound This compound CRBN Cereblon (CRBN) E3 Ligase Complex This compound->CRBN binds to & modulates GSPT1 GSPT1 (Substrate Protein) CRBN->GSPT1 targets Ubiquitination Ubiquitination GSPT1->Ubiquitination undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome leads to Apoptosis Induction of Apoptosis in AML Cells Proteasome->Apoptosis results in

References

Personal protective equipment for handling Eragidomide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Eragidomide

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent GSPT1-selective cereblon (CRBN) E3 ligase modulator.[1][2][3] Given its mechanism of action and classification as a potential immunomodulatory agent, this compound should be handled with caution as a hazardous compound. The following procedures are based on established guidelines for handling cytotoxic and hazardous drugs to minimize exposure and ensure a safe laboratory environment.[4][5]

Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is the correct and consistent use of appropriate Personal Protective Equipment (PPE). A risk assessment should always be conducted to ensure the selected PPE is adequate for the procedures being performed.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove immediately after handling the compound, minimizing the spread of contamination.
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.Protects the body from potential splashes and aerosol exposure. The gown should be made of a material resistant to chemical permeation.
Eye Protection Safety goggles or a full-face shield.Protects the eyes and mucous membranes from splashes and airborne particles.
Respiratory Protection A NIOSH-certified respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.Prevents inhalation of the compound. Surgical masks are not sufficient.
Additional Protection Disposable shoe covers and head/hair covers.Minimizes the risk of tracking contamination out of the designated handling area.
Operational Plan for Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure risk.

2.1. Engineering Controls:

  • Designated Handling Area: All handling of this compound, especially the powdered form, should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne particles.

2.2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary equipment and waste disposal containers are within the containment area.

  • Donning PPE: Follow the correct sequence for putting on PPE to ensure complete protection. A visual guide is provided in the diagram below.

  • Weighing and Reconstitution:

    • Handle the solid compound on a disposable weighing paper or within a containment device.

    • When reconstituting, add the solvent slowly to the vial to avoid splashing. This compound is soluble in DMSO.

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Carefully doff PPE in the correct order to prevent self-contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and pipette tips, are considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all hazardous waste.

  • Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste.

Visual Workflow for Personal Protective Equipment

The following diagram illustrates the recommended sequence for donning and doffing Personal Protective Equipment to ensure handler safety and minimize the risk of contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 Shoe Covers Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Respiratory Protection Don4->Don5 Don6 Eye Protection Don5->Don6 Doff1 Outer Gloves Doff2 Gown & Inner Gloves Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respiratory Protection Doff3->Doff4 Doff5 Shoe Covers Doff4->Doff5 Doff6 Wash Hands Doff5->Doff6

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.